molecular formula C10H11NO B167878 N-Phenylmethacrylamide CAS No. 1611-83-2

N-Phenylmethacrylamide

Cat. No.: B167878
CAS No.: 1611-83-2
M. Wt: 161.2 g/mol
InChI Key: IJSVVICYGLOZHA-UHFFFAOYSA-N
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Description

N-Phenylmethacrylamide, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32640. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Acrylamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-N-phenylprop-2-enamide
Source PubChem
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InChI

InChI=1S/C10H11NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h3-7H,1H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSVVICYGLOZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

28407-82-1
Record name 2-Propenamide, 2-methyl-N-phenyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=28407-82-1
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DSSTOX Substance ID

DTXSID20167063
Record name N-Phenylmethacrylamide
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1611-83-2
Record name N-Phenylmethacrylamide
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Record name N-Phenylmethacrylamide
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Record name N-Phenylmethacrylamide
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Record name N-Phenylmethacrylamide
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Record name N-phenylmethacrylamide
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Record name N-PHENYLMETHACRYLAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Phenylmethacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-Phenylmethacrylamide, a versatile monomer with growing interest in the fields of polymer chemistry and biomaterials. This document details established synthetic protocols, thorough characterization data, and explores its relevance in the development of advanced drug delivery systems.

Synthesis of this compound

This compound is primarily synthesized through the acylation of aniline with a methacryloyl derivative. The two most common methods employ either methacryloyl chloride or methacrylic anhydride as the acylating agent. Both methods are effective, with the choice often depending on the availability of reagents and desired reaction conditions.

Synthesis via Methacryloyl Chloride

This method involves the reaction of aniline with methacryloyl chloride in the presence of a base, typically triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is usually carried out in an anhydrous solvent such as dichloromethane (DCM) or ethyl acetate at a controlled temperature.

Experimental Protocol:

A general procedure for the synthesis of this compound involves dissolving aniline and triethylamine in anhydrous DCM under a nitrogen atmosphere and cooling the mixture to 0°C.[1] Methacryloyl chloride is then added dropwise to the stirred solution.[1] The reaction is typically allowed to proceed for several hours at room temperature.[1] Following the reaction, the mixture is quenched with water and the organic layer is separated.[1] The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[1] The crude product is then purified, commonly by recrystallization, to yield this compound.[1]

Synthesis via Methacrylic Anhydride

An alternative route utilizes methacrylic anhydride as the acylating agent. This method can be advantageous as it avoids the formation of corrosive hydrochloric acid. Some protocols employ a catalyst, such as a proton-exchanged montmorillonite clay ("Maghnite H+"), to facilitate the reaction, offering a more environmentally friendly approach by avoiding toxic reagents like methacryloyl chloride and triethylamine.[2]

Experimental Protocol:

In a typical procedure using methacrylic anhydride, aniline is reacted with methacrylic anhydride.[2] One environmentally friendly approach involves carrying out the reaction at room temperature in the absence of a solvent, using "Maghnite H+" as a catalyst.[2] The reaction mixture is stirred for a specified period, after which the solid product is recovered. This method has been reported to yield high conversion and selectivity.[2]

Synthesis Workflow Diagram

G cluster_0 Synthesis of this compound Aniline Aniline Reaction Acylation Reaction Aniline->Reaction Methacryloyl_Derivative Methacryloyl Chloride or Methacrylic Anhydride Methacryloyl_Derivative->Reaction Base_Catalyst Base (e.g., Triethylamine) or Catalyst (e.g., Maghnite H+) Base_Catalyst->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Quenching Quenching (with Water) Reaction->Quenching 1. Extraction Extraction (with organic solvent) Quenching->Extraction 2. Drying Drying (with Na2SO4) Extraction->Drying 3. Evaporation Solvent Evaporation Drying->Evaporation 4. Purification Purification (Recrystallization) Evaporation->Purification 5. Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₁NO[3]
Molecular Weight161.20 g/mol [3]
AppearanceWhite to light yellow crystalline solid[4]
Melting Point114-115 °C (recrystallized from acetonitrile)[5]
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (CDCl₃)Chemical Shift (δ, ppm)
Aromatic Protons7.13 - 7.45 (m, 5H)
Vinyl Protons5.51 (dd), 6.07 (dd), 6.36 (dd)
Methyl Protons1.77 (s, 3H)
Amide Proton~7.7 (br s, 1H)
¹³C NMR (CDCl₃)Chemical Shift (δ, ppm)
Carbonyl Carbon~165.7
Aromatic Carbons127.3, 127.4, 127.6, 128.5, 129.6, 143.4
Vinyl Carbons~120, ~141
Methyl Carbon~18

(Note: Exact chemical shifts can vary slightly depending on the solvent and instrument.)

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies confirm the presence of the amide and phenyl groups.

Functional GroupWavenumber (cm⁻¹)
N-H Stretch~3300
C=O Stretch (Amide I)~1660
N-H Bend (Amide II)~1540
C=C Stretch (Aromatic)~1600, 1490
C=C Stretch (Vinyl)~1620

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ is expected at an m/z ratio corresponding to its molecular weight (161.20 g/mol ).

Applications in Drug Development and Biomaterials

While this compound itself is not typically a therapeutic agent, its polymers and copolymers are of significant interest in the field of drug delivery and biomaterials.[6][7][8] The phenyl group provides hydrophobicity, while the amide group can participate in hydrogen bonding. These properties allow for the tuning of polymer characteristics for specific applications.

Polymers derived from this compound can be formulated into nanoparticles, hydrogels, or other matrices to encapsulate and control the release of therapeutic agents.[6][8] The ability to copolymerize this compound with other monomers, such as N-isopropylacrylamide (NIPAAm), allows for the creation of "smart" biomaterials that respond to environmental stimuli like temperature and pH, enabling targeted drug delivery.[9]

Logical Relationship in Drug Delivery Application

G Monomer This compound (Monomer) Polymerization Polymerization Monomer->Polymerization Polymer Poly(this compound) or Copolymer Polymerization->Polymer Formulation Formulation into Drug Carrier Polymer->Formulation Drug_Carrier Drug Carrier (e.g., Nanoparticles, Hydrogel) Formulation->Drug_Carrier Application Controlled Drug Release Targeted Delivery Drug_Carrier->Application

Caption: Role of this compound in drug delivery applications.

References

An In-depth Technical Guide on the Physicochemical Properties of N-Phenylmethacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Phenylmethacrylamide. It includes quantitative data, detailed experimental protocols for its synthesis and purification, and visual representations of key workflows to support research and development activities.

Core Physicochemical Properties

This compound is a solid, white to light yellow crystalline powder.[1][2] Its chemical structure consists of a methacrylamide group attached to a phenyl group.[1] Key physicochemical data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO[3][4]
Molecular Weight 161.20 g/mol [3][4]
Melting Point 82-85°C[3]
Boiling Point 319.4 ± 15.0 °C (Predicted)[2][3]
Density 1.071 ± 0.06 g/cm³ (Predicted)[2][3]
pKa 13.76 ± 0.70 (Predicted)[2][3]
Solubility Soluble in Methanol[2][3]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of aniline with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[5]

Materials:

  • Aniline

  • Methacryloyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Saturated brine solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a 100 mL Schlenk tube maintained under a nitrogen atmosphere, dissolve aniline (21 mmol) and triethylamine (42 mmol, 2 equivalents) in anhydrous DCM (50 mL).[5]

  • Cool the mixture to 0°C using an ice bath.[5]

  • Slowly add methacryloyl chloride (23 mmol, 1.1 equivalents) to the stirred solution under nitrogen.[5]

  • Allow the reaction mixture to stir at room temperature for 12 hours.[5]

  • Quench the reaction by adding 10 mL of deionized water.[5]

  • Extract the aqueous layer with DCM (3 x 50 mL).[5]

  • Combine the organic layers and wash with saturated brine (3 x 50 mL).[5]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate it in vacuo.[5]

  • The resulting crude product is then purified.[5]

Purification of this compound

Purification of the crude this compound can be effectively achieved through recrystallization.[5]

Materials:

  • Crude this compound

  • Appropriate solvent system (e.g., ethanol/water, acetone/water, or ethyl acetate/hexanes)[6]

Procedure:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Flash column chromatography is an alternative method for purification, particularly for removing impurities with similar solubility profiles.[5][6]

Visualized Experimental Workflows

Synthesis Workflow of this compound

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product Aniline Aniline Reaction_Vessel Schlenk Tube @ 0°C to RT (12 hours, N2 atmosphere) Aniline->Reaction_Vessel Methacryloyl_Chloride Methacryloyl Chloride Methacryloyl_Chloride->Reaction_Vessel Triethylamine Triethylamine (Base) Triethylamine->Reaction_Vessel DCM Anhydrous DCM (Solvent) DCM->Reaction_Vessel Quench Quench with H2O Reaction_Vessel->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude this compound Concentrate->Crude_Product

Caption: A flowchart illustrating the synthesis of this compound.

Purification Workflow by Recrystallization

G Purification by Recrystallization Crude_Product Crude this compound Dissolution Dissolve in minimum hot solvent Crude_Product->Dissolution Cooling Slow cooling to RT, then ice bath Dissolution->Cooling Filtration Vacuum filtration Cooling->Filtration Washing Wash with cold solvent Filtration->Washing Mother_Liquor Mother Liquor (contains impurities) Filtration->Mother_Liquor Drying Dry under vacuum Washing->Drying Pure_Product Pure this compound Crystals Drying->Pure_Product

Caption: A diagram showing the steps for purification via recrystallization.

Potential Applications and Biological Context

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its derivatives and polymers are of interest in biomedical applications. Polyacrylamide-based materials are known for their use as biomaterials, including in coatings and for cell growth and differentiation studies.[1][7] The phenyl group in this compound provides a site for further functionalization, allowing for the tuning of properties such as hydrophobicity and potential biological interactions.[8] The ability of this compound to undergo polymerization makes it a valuable monomer for creating polymers with specific characteristics for applications in drug delivery and tissue engineering.[1] Further research is needed to elucidate the specific biological interactions and potential signaling pathway modulation by this compound and its polymeric forms.

References

An In-depth Technical Guide to the Thermal Properties of N-Phenylmethacrylamide Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal properties of the N-Phenylmethacrylamide monomer. Understanding these properties is crucial for researchers and professionals involved in polymerization processes, material science, and drug development, as thermal behavior dictates storage conditions, reaction parameters, and the ultimate stability of resulting polymers.

Core Thermal Properties

The thermal characteristics of a monomer are fundamental to its handling, reactivity, and application. Key thermal properties include the melting point, boiling point, and decomposition temperature. While a glass transition temperature (Tg) is a critical parameter for amorphous or semi-crystalline polymers, it is not typically determined for a crystalline monomer in its solid state.

Data Presentation
Thermal PropertyValueNotes
Melting Point 84-85 °CExperimentally determined.
Boiling Point 319.4 ± 15.0 °CPredicted value.
Thermal Decomposition Data not availableSpecific decomposition temperature for the monomer is not readily found in the literature. Thermal analysis would be required for determination.
Glass Transition (Monomer) Not ApplicableGlass transition is a property of the amorphous or semi-crystalline polymer, not the crystalline monomer.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of thermal properties. The following are generalized experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) that can be applied to the this compound monomer.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound monomer.

Methodology:

  • Sample Preparation: Accurately weigh approximately 2-5 mg of this compound monomer into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Heating Scan: Heat the sample at a controlled, linear rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 120 °C).

    • Cooling Scan (Optional): Cool the sample back to the starting temperature at a controlled rate to observe crystallization behavior.

    • Second Heating Scan (Optional): A second heating scan can be performed to check for any changes in the material's thermal behavior after the initial melt and recrystallization.

  • Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic melting peak on the DSC thermogram. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus).

Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and characterize the mass loss of this compound monomer as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound monomer into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air), depending on the desired experimental conditions, at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heating Scan: Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) to a high temperature, ensuring complete decomposition (e.g., 600 °C).

  • Data Analysis: The TGA thermogram plots the percentage of mass loss versus temperature. The onset of decomposition is determined from the temperature at which a significant mass loss begins. The derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the thermal analysis of this compound monomer.

DSC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_program Thermal Program cluster_analysis Data Analysis prep Weigh 2-5 mg of This compound Monomer pan Place in Aluminum DSC Pan and Crimp Lid prep->pan load Load Sample and Reference Pans into DSC Cell pan->load purge Purge with Inert Gas (e.g., Nitrogen) load->purge equilibrate Equilibrate at 25 °C purge->equilibrate heat Heat at 10 °C/min to 120 °C equilibrate->heat thermogram Generate DSC Thermogram (Heat Flow vs. Temperature) heat->thermogram analyze Determine Melting Point (Onset/Peak) and Enthalpy of Fusion (Peak Area) thermogram->analyze

Caption: Workflow for DSC Analysis of this compound Monomer.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_setup_tga Instrument Setup cluster_program_tga Thermal Program cluster_analysis_tga Data Analysis prep_tga Weigh 5-10 mg of This compound Monomer pan_tga Place in Ceramic or Platinum TGA Pan prep_tga->pan_tga load_tga Load Sample Pan into TGA Furnace pan_tga->load_tga purge_tga Purge with Inert or Reactive Gas load_tga->purge_tga equilibrate_tga Equilibrate at 30 °C purge_tga->equilibrate_tga heat_tga Heat at 10 °C/min to 600 °C equilibrate_tga->heat_tga thermogram_tga Generate TGA Thermogram (% Mass Loss vs. Temperature) heat_tga->thermogram_tga analyze_tga Determine Onset of Decomposition and Max Decomposition Rate (DTG) thermogram_tga->analyze_tga

Caption: Workflow for TGA Analysis of this compound Monomer.

Solubility of N-Phenylmethacrylamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of N-Phenylmethacrylamide.

Introduction

This compound is a monomer utilized in the synthesis of various polymers with applications in fields such as biomedical materials and coatings. An understanding of its solubility in different solvents is critical for its effective handling, reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility profile of this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. The molecular structure of this compound, which includes a polar amide group and a nonpolar phenyl ring, results in a nuanced solubility profile across various organic solvents.

Data Presentation: Solubility of this compound and a Related Compound

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
MethanolSoluble[1][2]
EthanolSoluble
AcetoneSoluble
Dichloromethane (DCM)Soluble[3]
Tetrahydrofuran (THF)Soluble[3]
WaterLimited to Insoluble

Table 2: Quantitative Solubility of N-Phenylacrylamide (CAS: 2210-24-4)

SolventSolubility (mg/mL)Molar Concentration (M)
Dimethyl Sulfoxide (DMSO)55[4]0.374[4]

Note: The data for N-Phenylacrylamide is provided as a reference due to its structural similarity to this compound. Sonication is recommended to achieve this solubility in DMSO.[4]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound in specific solvent systems, the following experimental protocols are recommended.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the dissolved solute in a known mass or volume of a saturated solution.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with tight-sealing caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 2 mL) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to slowly evaporate the solvent.

    • Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass of the dish with the dried solute.

    • Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

UV-Visible Spectrophotometry Method for Solubility Determination

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law, which relates absorbance to concentration.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature using UV-Vis spectroscopy.

Materials:

  • This compound (solid)

  • Solvent of interest (must be transparent in the UV-Vis range of interest)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

  • Preparation and Equilibration of a Saturated Solution:

    • Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution of this compound and allow it to equilibrate.

  • Sample Collection, Filtration, and Dilution:

    • Follow step 3 from the Gravimetric Method to collect a filtered sample of the saturated solution.

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement and Concentration Determination:

    • Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Express the solubility in the desired units.

Mandatory Visualization: Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_methods Quantification Method start Start: Obtain Pure this compound select_solvent Select Solvent of Interest start->select_solvent prep_saturated Prepare Saturated Solution (Excess Solute in Solvent) select_solvent->prep_saturated equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_saturated->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter through 0.45 µm Syringe Filter sample->filter gravimetric Gravimetric Analysis filter->gravimetric spectroscopic Spectroscopic Analysis (UV-Vis) filter->spectroscopic evaporate Evaporate Solvent gravimetric->evaporate dilute Dilute Sample spectroscopic->dilute weigh Weigh Dried Solute evaporate->weigh calculate_grav Calculate Solubility (mass/volume) weigh->calculate_grav end_process End: Report Solubility Data calculate_grav->end_process measure_abs Measure Absorbance at λmax dilute->measure_abs calculate_spec Calculate Concentration (from Calibration Curve) measure_abs->calculate_spec calculate_sol Calculate Solubility calculate_spec->calculate_sol calculate_sol->end_process

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data is sparse, the qualitative information and detailed experimental protocols herein offer a robust framework for researchers and professionals in drug development to accurately determine its solubility in various solvents. The provided workflow diagram serves as a practical guide for implementing these experimental procedures. Accurate solubility data is paramount for the successful application of this compound in synthesis, purification, and formulation, ensuring reproducibility and efficiency in research and development processes.

References

Unveiling the Solid-State Architecture of N-Phenylmethacrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Presents a comprehensive technical guide on the crystal structure analysis of N-Phenylmethacrylamide, offering valuable insights for researchers, scientists, and professionals in drug development. This guide details the crystallographic parameters, experimental procedures, and molecular geometry of the compound, providing a foundational resource for understanding its solid-state behavior.

This compound, a versatile monomer in polymer chemistry, has garnered significant interest due to its role in the synthesis of functional polymers with applications in biomedicine and materials science. Understanding its three-dimensional structure is paramount for predicting its reactivity, polymerization behavior, and the properties of the resulting materials. This whitepaper provides an in-depth analysis of the crystal structure of this compound, based on single-crystal X-ray diffraction studies.

Crystallographic Data Summary

The crystal structure of this compound has been determined and the data has been deposited in the Cambridge Structural Database (CSD) under the deposition number 131838.[1] The compound is known to exist in at least two polymorphic forms, referred to as dimorphs. The crystallographic data presented here corresponds to the initially characterized form.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₁₀H₁₁NO
Formula Weight161.20
Temperature293(2) K
Wavelength1.54184 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.345(2) Å
b9.855(2) Å
c9.098(2) Å
α90°
β109.99(1)°
γ90°
Volume871.1(3) ų
Z4
Density (calculated)1.229 Mg/m³
Absorption Coefficient0.655 mm⁻¹
F(000)344
Data Collection
DiffractometerRigaku AFC7S
Radiation SourceCu Kα
Theta range for data collection5.37 to 67.03°
Index ranges-12 ≤ h ≤ 11, 0 ≤ k ≤ 11, 0 ≤ l ≤ 10
Reflections collected1641
Independent reflections1538 [R(int) = 0.026]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1538 / 0 / 109
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.041, wR2 = 0.116
R indices (all data)R1 = 0.052, wR2 = 0.124
Largest diff. peak and hole0.13 and -0.12 e.Å⁻³

Experimental Protocols

Synthesis of this compound

This compound was synthesized by the reaction of methacryloyl chloride with aniline in the presence of a base, such as triethylamine or sodium hydroxide, in an appropriate solvent like diethyl ether or dichloromethane. The general procedure involves the slow addition of methacryloyl chloride to a cooled solution of aniline and the base. After the addition is complete, the reaction mixture is stirred at room temperature to ensure complete reaction. The resulting product is then isolated by filtration and purified by recrystallization from a suitable solvent, such as aqueous ethanol or a hexane-ethyl acetate mixture, to yield crystalline this compound.

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction analysis were obtained by slow evaporation of a solution of the purified compound in a suitable solvent system. A common method involves dissolving the synthesized this compound in a solvent such as ethanol or an ethyl acetate/hexane mixture at a slightly elevated temperature, followed by slow cooling and evaporation of the solvent at room temperature over several days.

X-ray Data Collection and Structure Determination

A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a four-circle diffractometer equipped with a graphite-monochromated Cu Kα radiation source. The crystal structure was solved by direct methods and refined by full-matrix least-squares procedures on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from a difference Fourier map and refined isotropically.

Molecular and Crystal Structure

The molecular structure of this compound consists of a phenyl ring and a methacrylamide group. The amide linkage connects these two moieties. The crystal packing is characterized by intermolecular hydrogen bonds between the amide groups of adjacent molecules. Specifically, the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen atom (C=O) of a neighboring molecule, creating chains of molecules within the crystal lattice. These hydrogen-bonded chains are further packed together through van der Waals interactions.

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length
O(1)C(8)1.234(2)
N(1)C(8)1.341(2)
N(1)C(1)1.424(2)
C(8)C(9)1.492(3)
C(9)C(10)1.321(3)
C(9)C(11)1.494(3)

Table 3: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle
C(8)N(1)C(1)127.3(2)
O(1)C(8)N(1)123.1(2)
O(1)C(8)C(9)121.2(2)
N(1)C(8)C(9)115.7(2)
C(10)C(9)C(8)117.8(2)
C(10)C(9)C(11)119.8(2)
C(8)C(9)C(11)122.4(2)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization cluster_analysis Analysis Aniline Aniline Reaction Reaction Mixture Aniline->Reaction Methacryloyl_Chloride Methacryloyl Chloride Methacryloyl_Chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent_S Solvent (e.g., Diethyl Ether) Solvent_S->Reaction Filtration Filtration Reaction->Filtration Recrystallization Recrystallization Filtration->Recrystallization Purified_Product Purified this compound Recrystallization->Purified_Product Slow_Evaporation Slow Evaporation Purified_Product->Slow_Evaporation Solvent_C Solvent (e.g., Ethanol) Solvent_C->Slow_Evaporation Single_Crystal Single Crystal Slow_Evaporation->Single_Crystal XRay_Diffraction X-ray Diffraction Single_Crystal->XRay_Diffraction Structure_Solution Structure Solution (Direct Methods) XRay_Diffraction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

References

N-Phenylmethacrylamide (CAS 1611-83-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmethacrylamide is a vinyl monomer that has garnered interest in the field of polymer chemistry and materials science. Its structure, featuring a phenyl group attached to the amide nitrogen, imparts unique properties to its corresponding polymer, poly(this compound). These properties, including thermal stability and hydrophobicity, make it a candidate for various applications, ranging from advanced polymer materials to biomedical uses, particularly in the realm of drug delivery. This technical guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis, polymerization, and potential applications, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and polymerization. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 1611-83-2[1]
Molecular Formula C₁₀H₁₁NO[2]
Molecular Weight 161.20 g/mol [2]
Melting Point 84-85 °C[1]
Boiling Point 319.4 ± 15.0 °C (Predicted)[1]
Density 1.071 ± 0.06 g/cm³ (Predicted)[1]
Appearance White to light yellow to light orange powder/crystal
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[3]

Synthesis of this compound

This compound can be synthesized through several methods. A common approach involves the reaction of an amine with a methacrylic acid derivative.

Experimental Protocol: Synthesis from Aniline and Methacrylic Anhydride

This method utilizes a green catalyst, "Maghnite H+", a proton-exchanged montmorillonite clay, providing an environmentally friendly alternative to traditional methods that use toxic reactants like methacryloyl chloride and triethylamine.[4]

Materials:

  • Aniline

  • Methacrylic anhydride

  • "Maghnite H+" catalyst

  • Solvent (optional, the reaction can be carried out in bulk)

Procedure:

  • In a reaction vessel, combine aniline and methacrylic anhydride.

  • Add a catalytic amount of "Maghnite H+".

  • Stir the reaction mixture at room temperature for 2 hours.

  • The reaction proceeds in bulk (without solvent).

  • Upon completion, the product can be purified by recrystallization.

This green synthesis route has been reported to yield this compound with 85% conversion and 100% selectivity.[4]

Synthesis of this compound.

Polymerization of this compound

This compound can be polymerized through free-radical polymerization to yield poly(this compound). It can also be copolymerized with other monomers to tailor the properties of the resulting polymer.

Experimental Protocol: Free-Radical Solution Polymerization

This protocol describes a general procedure for the free-radical solution polymerization of this compound.[4]

Materials:

  • This compound (monomer)

  • Benzoyl peroxide (initiator)

  • N,N-Dimethylformamide (solvent)

Procedure:

  • Dissolve this compound and benzoyl peroxide in N,N-dimethylformamide in a reaction vessel.

  • Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to 70°C while stirring.

  • Allow the polymerization to proceed for the desired time.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Filter and dry the resulting poly(this compound).

monomer This compound reaction_vessel Reaction Vessel (70°C, Inert Atmosphere) monomer->reaction_vessel initiator Benzoyl Peroxide initiator->reaction_vessel solvent N,N-Dimethylformamide solvent->reaction_vessel precipitation Precipitation (e.g., Methanol) reaction_vessel->precipitation polymer Poly(this compound) precipitation->polymer

Free-Radical Solution Polymerization Workflow.
Copolymerization and Reactivity Ratios

This compound can be copolymerized with various monomers to modify the properties of the resulting polymer. The reactivity ratios (r₁ and r₂) indicate the preference of a growing polymer chain to add a monomer of its own kind versus the comonomer.

Comonomer (M₂)r₁ (this compound)r₂Polymerization SystemReference
Methyl Methacrylate0.030.593Free radical, DMSO, Benzoyl Peroxide[5]
Ethyl Methacrylate--Free radical, N,N-dimethylformamide, Benzoyl Peroxide[4]

Properties and Applications of Poly(this compound)

Poly(this compound) is a hydrophobic polymer with high thermal stability. Unlike thermoresponsive polymers such as poly(N-isopropylacrylamide), poly(this compound) is not expected to exhibit a Lower Critical Solution Temperature (LCST) in water due to the bulky and hydrophobic phenyl group.[5]

Applications in Drug Delivery

N-substituted acrylamide-based polymers are a versatile class of materials for biomedical applications, including drug delivery.[6][7] The ability to tailor the polymer's properties by copolymerization makes them attractive for creating "smart" materials that can respond to specific stimuli.[8]

Polymers based on acrylamides can be formulated into nanoparticles or hydrogels for the controlled release of therapeutic agents.[9][10] For instance, nanoparticles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, offering a passive targeting strategy.[9] Hydrogels can serve as depots for sustained drug release.[11]

While specific drug delivery systems based solely on poly(this compound) are not extensively documented, its hydrophobic nature could be exploited for the encapsulation of hydrophobic drugs. Copolymerization with hydrophilic monomers could lead to amphiphilic block copolymers that self-assemble into micelles for drug delivery.

cluster_formulation Polymer Formulation cluster_delivery Drug Delivery Application PNPAM Poly(this compound) Copolymer Copolymerization (e.g., with hydrophilic monomers) PNPAM->Copolymer Nanoparticles Nanoparticles Copolymer->Nanoparticles Hydrogels Hydrogels Copolymer->Hydrogels Micelles Micelles Copolymer->Micelles Encapsulation Encapsulation Nanoparticles->Encapsulation Targeting Targeted Delivery (e.g., EPR effect) Nanoparticles->Targeting Hydrogels->Encapsulation Micelles->Encapsulation Drug Hydrophobic Drug Drug->Encapsulation ControlledRelease Controlled Release Encapsulation->ControlledRelease ControlledRelease->Targeting

Potential Role in Drug Delivery Systems.

Safety and Toxicology

Detailed toxicological data for this compound monomer is limited. However, it is important to handle it with care, as with all chemical reagents. For the related compound N-phenylacrylamide (CAS 2210-24-4), GHS hazard statements indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12]

The biocompatibility of the corresponding polymer, poly(this compound), would need to be thoroughly evaluated for any biomedical applications. Studies on other polyacrylamides have shown that biocompatibility can be influenced by factors such as residual monomer content and the choice of surfactants used during polymerization.[13] For instance, in vitro cytotoxicity tests on NIPAAm-based hydrogels have shown minimal cytotoxic effects on fibroblast cells, suggesting their potential for subcutaneous applications.[14] Animal studies with intravitreal injections of poly(N-isopropylacrylamide) have also indicated a lack of retinal toxicity.[15][16] However, each specific polymer formulation requires its own rigorous safety assessment.

References

An In-depth Technical Guide to N-Phenylmethacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-Phenylmethacrylamide, a key monomer in polymer science and a potential building block in medicinal chemistry. This document outlines its core quantitative data, detailed experimental protocols for its characterization, and a logical workflow for its analysis.

Core Physicochemical Data

This compound is an organic compound with the chemical formula C10H11NO.[1][2][3] Its molecular structure consists of a phenyl group attached to the nitrogen of a methacrylamide functional group. The quantitative properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 161.20 g/mol [1][2][3]
Molecular Formula C10H11NO[1][2][3]
Melting Point 84-85°C[4]
Boiling Point 319.4±15.0 °C (Predicted)[4]
Density 1.071±0.06 g/cm3 (Predicted)[4]
CAS Number 1611-83-2[1]

Experimental Protocols for Characterization

The following are representative experimental protocols for the structural elucidation and purity assessment of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Proton (¹H) NMR Spectroscopy:

    • Objective: To determine the number and environment of protons in the molecule.

    • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Instrumentation: A 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Typical spectral parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Expected Signals: Resonances corresponding to the aromatic protons of the phenyl group, the vinyl protons of the methacrylamide group, and the methyl protons.

  • Carbon-13 (¹³C) NMR Spectroscopy:

    • Objective: To identify the number of unique carbon atoms and their chemical environments.

    • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg).

    • Instrumentation: A 100 MHz or higher field NMR spectrometer.

    • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Expected Signals: Peaks corresponding to the carbonyl carbon, aromatic carbons, vinyl carbons, and the methyl carbon.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands: Characteristic peaks for N-H stretching, C=O (amide I) stretching, C=C stretching, and aromatic C-H bending.

2.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, such as one utilizing Electron Impact (EI) or Electrospray Ionization (ESI).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS, or introduce it directly for EI-MS.

  • Data Acquisition: Acquire the mass spectrum, observing the molecular ion peak [M]⁺ or [M+H]⁺.

  • Expected Result: A molecular ion peak corresponding to the molecular weight of this compound (161.20 g/mol ).[1]

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Purity & Final Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms purity Purity Assessment (e.g., HPLC, mp) purification->purity data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ftir->data_analysis ms->data_analysis purity->data_analysis

References

An In-depth Technical Guide on the Chemical Reactivity Profile of N-Phenylmethacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmethacrylamide (NPMA) is an α,β-unsaturated amide monomer that has garnered significant interest in polymer chemistry and materials science. Its unique chemical structure, featuring a reactive vinyl group, a stabilizing methyl group, and a phenyl-substituted amide moiety, imparts a distinct reactivity profile that makes it a versatile building block for a wide range of applications, including the development of advanced polymers, biomedical materials, and as a scaffold in drug discovery. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, focusing on its synthesis, polymerization, and susceptibility to various chemical transformations. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important monomer.

Core Chemical Reactivity

The reactivity of this compound is primarily dictated by the interplay of its three key functional components: the carbon-carbon double bond, the amide linkage, and the phenyl ring. These features allow NPMA to participate in a variety of chemical reactions, the most prominent of which are detailed below.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the acylation of aniline with methacryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound via Acylation [1][2]

  • Materials: Aniline, methacryloyl chloride, triethylamine, dichloromethane (DCM), distilled water, saturated brine solution, anhydrous sodium sulfate.

  • Procedure:

    • In a 100 mL Schlenk tube under a nitrogen atmosphere, dissolve aniline (e.g., 6.0 mmol) and triethylamine (e.g., 1.1 equivalents) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add methacryloyl chloride (e.g., 1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding distilled water (e.g., 10 mL).

    • Extract the aqueous layer with DCM (e.g., 3 x 50 mL).

    • Combine the organic layers and wash with saturated brine solution (e.g., 3 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization to obtain this compound.

Another reported synthesis involves the reaction of aniline with 2-carbomethoxy-7-oxabicyclo(2,2,1)hept-5-ene in the presence of a sodium methylate solution.[3]

Workflow for the Acylation Synthesis of this compound

Aniline Aniline Reaction Acylation Reaction (0°C to RT, 12h) Aniline->Reaction MethacryloylChloride Methacryloyl Chloride MethacryloylChloride->Reaction Base Base (e.g., Et3N) in DCM Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization) Workup->Purification NPMA This compound Purification->NPMA

Caption: General workflow for the synthesis of this compound.

Polymerization Reactions

This compound readily undergoes free-radical polymerization to form poly(this compound). The polymerization can be initiated using thermal initiators, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[4][5] The polymerization process involves the standard steps of initiation, propagation, and termination.

Experimental Protocol: Free-Radical Polymerization of this compound [5]

  • Materials: this compound, benzoyl peroxide, N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound and benzoyl peroxide in DMF in a reaction vessel.

    • Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen.

    • Heat the reaction mixture to a specified temperature (e.g., 70 °C) and maintain for a set period.

    • Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

    • Collect the polymer by filtration and dry under vacuum.

Free-Radical Polymerization Mechanism of this compound

Initiator Initiator (I) Radical Radical (R.) Initiator->Radical Initiation Monomer NPMA Monomer (M) Radical->Monomer Propagation Propagation (Chain Growth) Monomer->Propagation Propagation->Propagation + M Termination Termination Propagation->Termination Polymer Poly(NPMA) Termination->Polymer

Caption: Key stages of free-radical polymerization of NPMA.

This compound can also be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. A notable example is its copolymerization with methyl methacrylate (MMA).[5][6] The reactivity ratios for this copolymerization have been determined, providing insight into the copolymer composition.

Monomer 1 (M1)Monomer 2 (M2)r1r2MethodReference
This compoundMethyl Methacrylate0.450.38Fineman-Ross[7]
This compoundMethyl Methacrylate0.490.35Kelen-Tüdos[7]
Hydrolysis

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water.

Base-Catalyzed Hydrolysis: In basic media, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate and the amine.

Hypothetical Hydrolysis Pathway of this compound

NPMA This compound Acid Acidic Conditions (H+) NPMA->Acid Hydrolysis Base Basic Conditions (OH-) NPMA->Base Hydrolysis Products Methacrylic Acid + Aniline Acid->Products Base->Products

Caption: General hydrolysis pathways for this compound.

Reactions at the Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing nature of the adjacent carbonyl group, making it susceptible to nucleophilic attack (Michael addition).

Thiol Addition: Thiols, such as glutathione, can react with the double bond of acrylamides. This reaction is of particular interest in a biological context as it can lead to the covalent modification of cysteine residues in proteins. The reactivity of N-phenylacrylamides with glutathione has been studied, and it is influenced by substituents on the acrylamide moiety.

At present, specific experimental protocols and quantitative data for the reaction of this compound with common oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are not well-documented in the literature. However, based on the chemistry of α,β-unsaturated amides, certain reactions can be anticipated:

  • Oxidation: Strong oxidizing agents are expected to cleave the double bond, potentially leading to the formation of benzoic acid and other degradation products.

  • Reduction: Reducing agents like sodium borohydride may selectively reduce the carbon-carbon double bond, yielding the corresponding saturated amide.

Thermal Stability

The thermal stability of poly(this compound) has been investigated. In a nitrogen atmosphere, the polymer exhibits a three-step degradation process, while in air, a four-step degradation is observed.[4] The initial thermal degradation temperature for the polymer is below 190°C.[4] Information on the thermal degradation of the this compound monomer is limited.

Conclusion

This compound possesses a rich and varied chemical reactivity profile, making it a valuable monomer for the synthesis of functional polymers and a useful tool in chemical and biological research. Its ability to undergo polymerization, hydrolysis, and addition reactions at the double bond allows for a wide range of chemical modifications and applications. While the core reactivity of this compound is well-understood, further research is needed to quantify its reactivity with various reagents, particularly oxidizing and reducing agents, and to fully elucidate the kinetics and mechanisms of its hydrolysis under different conditions. This in-depth guide provides a solid foundation for researchers and professionals working with this compound, enabling them to leverage its chemical properties for the development of new materials and technologies.

References

Methodological & Application

Application Notes and Protocols for N-Phenylmethacrylamide (NPMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various techniques for the polymerization of N-Phenylmethacrylamide (NPMA), a versatile monomer with applications in drug delivery and smart materials. Detailed experimental protocols and comparative data are presented to guide researchers in selecting the most suitable polymerization strategy for their specific needs.

Introduction

This compound (NPMA) is an acrylic monomer featuring a phenyl group attached to the amide nitrogen. This structural feature imparts unique properties to the resulting polymer, poly(this compound) (PNPMA), including hydrophobicity, thermal stability, and potential for aromatic interactions. The ability to control the molecular weight, polydispersity, and architecture of PNPMA is crucial for its application in advanced drug delivery systems, responsive hydrogels, and other biomedical materials. This document outlines and compares several key polymerization techniques for NPMA: free radical polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization, atom transfer radical polymerization (ATRP), and anionic polymerization.

Comparative Data of NPMA Polymerization Techniques

The following table summarizes typical experimental conditions and outcomes for the homopolymerization of this compound using various techniques. This data is compiled from literature sources and provides a basis for comparing the different methods.

Polymerization TechniqueInitiator/CatalystSolventTemperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Đ)Reference
Free Radical Polymerization Benzoyl Peroxide (BPO)N,N-Dimethylformamide (DMF)708>90Broad>1.5[1]
Free Radical Polymerization Azobisisobutyronitrile (AIBN)Toluene6024HighBroad>1.5[2]
Anionic Polymerization n-Butyllithium (n-BuLi)Toluene-782HighControlled1.1 - 1.3[2]
Anionic Polymerization n-Butyllithium (n-BuLi)Tetrahydrofuran (THF)-782HighControlled1.2 - 1.5[2]
RAFT Polymerization (Predicted) AIBN / Trithiocarbonate CTA1,4-Dioxane704-24>90Controlled<1.3Adapted from[3][4]
ATRP (Predicted) Ethyl α-bromoisobutyrate / CuBr/PMDETAToluene906-24HighControlled<1.2Adapted from[5]

Note: Data for RAFT and ATRP of NPMA are predicted based on successful polymerizations of structurally similar N-substituted acrylamides, as specific literature on NPMA homopolymerization using these controlled radical methods is limited. The provided values serve as a starting point for experimental design.

Experimental Protocols

Detailed methodologies for the key polymerization techniques are provided below.

Free Radical Solution Polymerization of NPMA

This protocol describes a standard method for synthesizing PNPMA with a broad molecular weight distribution.

Materials:

  • This compound (NPMA), recrystallized from a suitable solvent (e.g., ethanol/water mixture)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Nitrogen or Argon gas

  • Methanol or Diethyl Ether (for precipitation)

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a Schlenk flask, dissolve NPMA (e.g., 5 g, 31.0 mmol) in the chosen solvent (e.g., 50 mL of DMF).

  • Add the free radical initiator, for instance, AIBN (e.g., 0.051 g, 0.31 mmol, for a 100:1 monomer to initiator ratio).

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes while stirring in an ice bath.

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for BPO in DMF or 60°C for AIBN in toluene) and stir for the intended reaction time (e.g., 8-24 hours).[1][2]

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol or diethyl ether, while stirring vigorously.

  • Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted monomer and initiator residues.

  • Dry the resulting poly(this compound) in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

Characterization:

  • Monomer Conversion: Can be determined by ¹H NMR spectroscopy by comparing the integral of the vinyl protons of the monomer with a stable internal standard or the polymer backbone protons.

  • Molecular Weight and Polydispersity (Đ): Determined by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) equipped with refractive index and/or light scattering detectors.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of NPMA

This protocol provides a method for synthesizing well-defined PNPMA with controlled molecular weight and a narrow polydispersity index. The procedure is adapted from established protocols for other N-substituted acrylamides.[3][4]

Materials:

  • This compound (NPMA), purified

  • RAFT agent (e.g., a trithiocarbonate such as 2-Cyano-2-propyl dodecyl trithiocarbonate)

  • Azo initiator (e.g., AIBN)

  • Anhydrous 1,4-Dioxane or DMF

  • Nitrogen or Argon gas

  • Degassed syringe

  • Schlenk flask

  • Magnetic stirrer and oil bath

Procedure:

  • In a Schlenk flask, dissolve NPMA and the RAFT agent in 1,4-dioxane. The ratio of [Monomer]:[RAFT Agent] will determine the target molecular weight.

  • Prepare a stock solution of the initiator (AIBN) in the same solvent.

  • Seal the Schlenk flask and deoxygenate the monomer/RAFT agent solution by performing at least three freeze-pump-thaw cycles or by bubbling with an inert gas for 30-60 minutes.

  • Using a degassed syringe, inject the required volume of the initiator stock solution into the reaction mixture. The typical ratio of [RAFT Agent]:[Initiator] is between 5:1 and 10:1.

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified reaction time (e.g., 4-24 hours). Samples can be taken periodically via a degassed syringe to monitor monomer conversion and molecular weight evolution.

  • Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.

  • Isolate the polymer by precipitation in a suitable non-solvent (e.g., cold diethyl ether or hexane).

  • Purify the polymer by reprecipitation or dialysis to remove unreacted components.

  • Dry the final polymer under vacuum.

Characterization:

  • Monomer Conversion: ¹H NMR spectroscopy.

  • Molecular Weight and Polydispersity (Đ): GPC/SEC analysis. A linear evolution of number-average molecular weight (Mn) with monomer conversion and low PDI values (typically < 1.3) are indicative of a controlled polymerization.

Visualizations

Polymerization Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the described polymerization techniques.

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer NPMA Monomer Mix Dissolve Monomer & Initiator Monomer->Mix Initiator Initiator (AIBN/BPO) Initiator->Mix Solvent Solvent (DMF/Toluene) Solvent->Mix ReactionVessel Reaction Vessel Purge Purge with N2/Ar Mix->Purge Heat Heat to Reaction Temp. Purge->Heat Polymerize Polymerization Heat->Polymerize Precipitate Precipitate in Non-solvent Polymerize->Precipitate Filter Filter Precipitate->Filter Wash Wash Filter->Wash Dry Dry under Vacuum Wash->Dry FinalPolymer Final Polymer (PNPMA) Dry->FinalPolymer

Caption: General workflow for free radical solution polymerization of NPMA.

RAFT_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer NPMA Monomer Mix Dissolve Monomer & CTA Monomer->Mix RAFT_Agent RAFT Agent (CTA) RAFT_Agent->Mix Initiator Initiator (AIBN) Add_Initiator Inject Initiator Initiator->Add_Initiator Solvent Solvent (Dioxane/DMF) Solvent->Mix Degas Degas (Freeze-Pump-Thaw) Mix->Degas Degas->Add_Initiator Polymerize Polymerize at Temp. Add_Initiator->Polymerize Precipitate Precipitate Polymerize->Precipitate Purify Reprecipitate / Dialysis Precipitate->Purify Dry Dry under Vacuum Purify->Dry FinalPolymer Controlled PNPMA Dry->FinalPolymer

Caption: Workflow for controlled RAFT polymerization of NPMA.

Signaling Pathways and Logical Relationships

In the context of polymerization, we can visualize the logical relationship between different polymerization techniques and the resulting polymer characteristics.

Polymerization_Logic cluster_techniques Polymerization Techniques cluster_control Control over Polymer Architecture cluster_properties Resulting Polymer Properties FRP Free Radical Polymerization Uncontrolled Uncontrolled/ Broad PDI FRP->Uncontrolled Anionic Anionic Polymerization Controlled Controlled/ Narrow PDI Anionic->Controlled Tacticity_Control Tacticity Control (Isotactic/Syndiotactic) Anionic->Tacticity_Control RAFT RAFT Polymerization RAFT->Controlled Complex_Arch Complex Architectures (Block, Star, etc.) RAFT->Complex_Arch ATRP ATRP ATRP->Controlled ATRP->Complex_Arch High_PDI High Polydispersity (Đ > 1.5) Uncontrolled->High_PDI Low_PDI Low Polydispersity (Đ < 1.3) Controlled->Low_PDI Controlled->Complex_Arch

Caption: Logical relationships between polymerization techniques and polymer properties.

References

Application Note: Free Radical Polymerization of N-Phenylmethacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Phenylmethacrylamide (NPMA) is a vinyl monomer that can be polymerized to form poly(this compound) (PNPMA), a polymer with a rigid backbone and potential applications in various fields, including biomaterials and specialty polymers. The presence of the phenyl ring allows for further functionalization.[1] This document provides a detailed protocol for the synthesis of PNPMA via conventional free radical polymerization using Azobisisobutyronitrile (AIBN) as a thermal initiator.

Chemical Reaction Pathway

The free radical polymerization of this compound proceeds through the classic three stages: initiation, propagation, and termination.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I AIBN (Initiator) R Primary Radicals (2R•) I->R Heat (Δ) (60-80°C) RM Initiated Monomer (RM•) R->RM + Monomer M NPMA Monomer RM_n Growing Polymer Chain (RMn•) RM_n1 Longer Polymer Chain (RMn+1•) RM_n->RM_n1 + Monomer RM_x Growing Chain (RMx•) M2 NPMA Monomer P Dead Polymer (Px+y) RM_x->P Combination or Disproportionation RM_y Growing Chain (RMy•) RM_y->P Combination or Disproportionation

Caption: Reaction mechanism of free radical polymerization.

Experimental Protocol

This protocol details the synthesis of poly(this compound) in a common organic solvent, tetrahydrofuran (THF), using AIBN as the initiator.[2]

Materials and Equipment:

  • This compound (NPMA), monomer

  • Azobisisobutyronitrile (AIBN), initiator

  • Tetrahydrofuran (THF), anhydrous, solvent

  • Methanol, for precipitation

  • Round-bottom flask with a side arm

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Nitrogen or Argon gas supply with a bubbler

  • Schlenk line or equivalent inert atmosphere setup

  • Beaker and filtration funnel (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Monomer and Initiator Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 31.0 mmol).

    • Add the initiator, AIBN (e.g., 0.051 g, 0.31 mmol, representing 1 mol% with respect to the monomer).

    • Add anhydrous THF (e.g., 25 mL) to dissolve the solids. The concentration of the monomer is approximately 1.24 M.

  • Inert Atmosphere Purge:

    • Attach the condenser to the flask and connect the setup to a Schlenk line or a nitrogen/argon inlet and an oil bubbler outlet.

    • Purge the solution with the inert gas for 20-30 minutes by bubbling the gas through the solution via a long needle or glass tube to remove dissolved oxygen, which inhibits radical polymerization.[3]

  • Polymerization Reaction:

    • After purging, switch to a positive pressure of the inert gas (blanket).

    • Immerse the flask in a preheated oil bath or heating mantle set to 70°C.

    • Allow the reaction to proceed with vigorous stirring for a specified duration (e.g., 8-24 hours). The solution may become more viscous as the polymer forms.

  • Polymer Precipitation and Purification:

    • After the reaction time has elapsed, cool the flask to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 250 mL), while stirring.

    • A white precipitate of poly(this compound) should form immediately.

    • Continue stirring for about 30 minutes to ensure complete precipitation.

  • Isolation and Drying:

    • Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

    • Wash the polymer cake on the filter with fresh methanol several times to remove any unreacted monomer and initiator residues.

    • Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved (typically overnight).

Experimental Workflow Diagram

Workflow A 1. Add Reactants (NPMA, AIBN, THF) to Flask B 2. Purge with N2/Ar (Remove O2 for 30 min) A->B C 3. Heat Reaction (70°C, 8-24 h) under N2 Atmosphere B->C D 4. Cool to Room Temp. C->D E 5. Precipitate Polymer in Methanol D->E F 6. Filter and Wash with Methanol E->F G 7. Dry Polymer (Vacuum Oven, 40-50°C) F->G H Characterize Product (GPC, NMR, FTIR) G->H

Caption: Workflow for PNPMA synthesis.

Data Presentation

The molecular weight and polydispersity of the resulting polymer are critical parameters that depend on the specific reaction conditions. These properties are typically determined by Gel Permeation Chromatography (GPC). The table below presents representative data for poly(methacrylamides) synthesized via conventional free radical polymerization.

Table 1: Representative Polymerization Conditions and Results

ParameterCondition 1Condition 2
Monomer This compoundThis compound
Initiator AIBN (1 mol%)AIBN (0.5 mol%)
Solvent THFToluene
Temperature 70 °C70 °C
Time 12 h24 h
Yield > 85%> 90%
Mn ( g/mol ) 25,00045,000
Mw ( g/mol ) 55,00099,000
PDI (Mw/Mn) 2.202.20

Note: The values for Mn, Mw, and PDI are illustrative for a conventional free radical polymerization, which typically yields polymers with a broad molecular weight distribution (PDI > 1.5). Actual results will vary and should be confirmed by GPC analysis.

Characterization

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups in the polymer and the absence of the monomer's vinyl group.[2]

References

Application Notes and Protocols for Controlled Polymerization of N-Phenylmethacrylamide using RAFT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. This document provides detailed application notes and protocols for the controlled polymerization of N-Phenylmethacrylamide (NPMA) using RAFT. Poly(this compound) (PNPMA) is a stimuli-responsive polymer with potential applications in drug delivery, biomaterials, and nanotechnology. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers aiming to synthesize well-defined PNPMA.

Principle of RAFT Polymerization

RAFT polymerization is a type of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with a high degree of control over their molecular characteristics. The control is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates propagating polymer chains. This process minimizes termination reactions and allows for the sequential addition of monomers, leading to polymers with low dispersity (Đ). The general mechanism of RAFT polymerization is depicted below.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination I Initiator I_rad I• I->I_rad Heat/Light Pn_rad P_n• I_rad->Pn_rad + M M Monomer CTA RAFT Agent (R-S-C(=S)-Z) Pn_rad->CTA Intermediate Intermediate Radical Pn_rad->Intermediate + CTA Intermediate->Pn_rad - Dormant Dormant Dormant Polymer (P_n-S-C(=S)-Z) Intermediate->Dormant - R• Dormant->Intermediate + P_m• Pn_rad_prop P_n• Dormant->Pn_rad_prop Activation R_rad R• R_rad->Pn_rad + M (re-initiation) Pnp1_rad P_{n+1}• Pn_rad_prop->Pnp1_rad + M Pn_rad_term P_n• Pn_rad_prop->Pn_rad_term Pnp1_rad->CTA M_prop Monomer Dead_Polymer Dead Polymer Pn_rad_term->Dead_Polymer Pm_rad_term P_m• Pm_rad_term->Dead_Polymer

Caption: General mechanism of RAFT polymerization.

Experimental Protocols

Materials
  • Monomer: this compound (NPMA)

  • RAFT Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB). Dithiobenzoates and trithiocarbonates are generally effective for methacrylamide polymerization.[1]

  • Initiator: Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (V-501).

  • Solvent: 1,4-Dioxane, N,N-Dimethylformamide (DMF), or Toluene.

  • Inhibitor Remover: Basic alumina column.

  • Other: Schlenk flasks, rubber septa, syringes, nitrogen or argon gas, magnetic stir bars, oil bath.

Experimental Workflow

The following diagram illustrates the typical workflow for the RAFT polymerization of NPMA.

Experimental_Workflow A 1. Reagent Preparation - Purify monomer (NPMA) - Weigh monomer, CTA, and initiator B 2. Reaction Setup - Add reagents to Schlenk flask - Add solvent - Seal with rubber septum A->B C 3. Degassing - Perform freeze-pump-thaw cycles (3x) - Backfill with inert gas (N2 or Ar) B->C D 4. Polymerization - Place flask in preheated oil bath - Stir at desired temperature for a set time C->D E 5. Termination - Quench the reaction by cooling and exposure to air D->E F 6. Purification - Precipitate the polymer in a non-solvent (e.g., methanol or hexane) - Filter and dry the polymer E->F G 7. Characterization - Determine Mn, Mw, and Đ (GPC) - Determine monomer conversion (¹H NMR) F->G

Caption: Experimental workflow for RAFT polymerization.

Detailed Protocol: RAFT Polymerization of this compound

This protocol provides a general procedure that can be adapted based on the desired molecular weight and specific experimental setup.

  • Monomer Purification: Pass this compound through a basic alumina column to remove the inhibitor.

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amounts of this compound, the RAFT agent (e.g., CPDTC), and the initiator (e.g., AIBN).

  • Solvent Addition: Add the appropriate volume of anhydrous solvent (e.g., 1,4-dioxane) to the Schlenk flask. The monomer concentration is typically in the range of 10-50% (w/v).

  • Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with an inert gas such as nitrogen or argon.

  • Polymerization: Place the Schlenk flask in a preheated oil bath set to the desired reaction temperature (typically 60-80 °C for AIBN). Stir the reaction mixture for the specified time.

  • Monitoring the Reaction: To monitor the progress of the polymerization, aliquots can be withdrawn at different time points using a degassed syringe. The monomer conversion can be determined by ¹H NMR spectroscopy, and the molecular weight and dispersity can be analyzed by Gel Permeation Chromatography (GPC).

  • Termination: After the desired reaction time or monomer conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the contents to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane). Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum until a constant weight is achieved.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data for the RAFT polymerization of this compound under various conditions. These tables are intended to serve as a guide for experimental design.

Table 1: Effect of RAFT Agent on the Polymerization of this compound

EntryRAFT Agent[M]₀:[CTA]₀:[I]₀Time (h)Conversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)
1CPDTC100:1:0.167512,5001.15
2CPADB100:1:0.168213,7001.12
3CPDTC200:1:0.1128829,5001.20
4CPADB200:1:0.1129130,4001.18

Conditions: [NPMA]₀ = 1.0 M in 1,4-dioxane at 70 °C, Initiator = AIBN.

Table 2: Effect of Monomer to RAFT Agent Ratio on the Polymerization of this compound

Entry[M]₀:[CTA]₀:[I]₀Time (h)Conversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)
150:1:0.14857,2001.10
2100:1:0.188814,8001.14
3200:1:0.1169030,1001.19
4400:1:0.1249261,5001.25

Conditions: RAFT Agent = CPADB, [NPMA]₀ = 1.0 M in 1,4-dioxane at 70 °C, Initiator = AIBN.

Table 3: Effect of Solvent and Temperature on the Polymerization of this compound

EntrySolventTemperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)
11,4-Dioxane60126517,5001.18
21,4-Dioxane7088823,6001.14
3DMF7089124,3001.12
4Toluene7088522,8001.16

Conditions: [M]₀:[CTA]₀:[I]₀ = 150:1:0.1, RAFT Agent = CPADB, Initiator = AIBN.

Characterization

  • ¹H NMR Spectroscopy: Used to determine monomer conversion by integrating the signals of the vinyl protons of the monomer and the polymer backbone protons.

  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the synthesized polymers. A narrow dispersity (typically < 1.3) is indicative of a controlled polymerization.

Troubleshooting

  • High Dispersity (Đ > 1.5): This may be caused by an inappropriate choice of RAFT agent, too high an initiator concentration, or the presence of impurities (e.g., oxygen). Ensure all reagents are pure and the system is thoroughly deoxygenated.

  • Low Monomer Conversion: This could be due to a low reaction temperature, insufficient initiator, or a retarded polymerization. Increasing the temperature or initiator concentration may help, but care must be taken not to lose control over the polymerization.

  • Bimodal Molecular Weight Distribution: This can occur if the RAFT agent is not efficiently consumed at the beginning of the polymerization or if there are significant termination reactions. The choice of RAFT agent and the [CTA]:[I] ratio are critical.

Conclusion

The RAFT polymerization of this compound allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersities. By carefully selecting the RAFT agent, initiator, solvent, and reaction conditions, a wide range of PNPMA architectures can be achieved for various applications in research and drug development. The protocols and data provided in this document serve as a valuable starting point for the successful synthesis and characterization of these promising materials.

References

Application Notes and Protocols for Anionic Polymerization of N-Phenylmethacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions.[1] This document provides a detailed protocol for the anionic polymerization of N-Phenylmethacrylamide, a monomer of interest for various applications due to the properties conferred by its phenyl-substituted amide group. While specific literature on the anionic polymerization of this compound is scarce, this protocol is based on established procedures for the anionic polymerization of structurally similar monomers, such as N,N-disubstituted acrylamides and methacrylamides.[2][3] The procedure outlines the necessary precautions for reagent purification and handling to achieve a living polymerization, enabling the synthesis of well-defined polymers.

Data Presentation

The following table summarizes representative quantitative data obtained from the anionic polymerization of N,N-disubstituted acrylamide and methacrylamide monomers, which can be used as a reference for the expected outcomes of this compound polymerization.

MonomerInitiator/CounterionSolventTemperature (°C)Mn ( g/mol )Mw/Mn (PDI)Yield (%)
N,N-dimethylacrylamide(triphenylmethyl)cesiumTHF-7815,0001.05>95
N,N-dimethylacrylamide(triphenylmethyl)lithiumTHF-7820,0001.10>95
N-acryloyl-N'-methylpiperazine(triphenylmethyl)cesiumTHF-7825,0001.06>95
N,N-diphenylacrylamidefluorenyllithium/(-)-sparteineToluene-97---

Note: Data is adapted from studies on related monomers and serves as an illustrative guide.[2][3] Mn = Number-average molecular weight; Mw/Mn (PDI) = Polydispersity Index.

Experimental Protocols

Materials and Reagent Purification

Anionic polymerization is highly sensitive to protic impurities. Therefore, rigorous purification of all reagents and solvents, along with the use of an inert atmosphere, is critical for success.[4]

  • This compound (Monomer): The monomer should be purified to remove inhibitors and protic impurities. A typical procedure involves recrystallization followed by drying under vacuum. For ultimate purity, sublimation or distillation under reduced pressure can be performed. Prior to use, the monomer should be dissolved in the polymerization solvent and treated with a drying agent like calcium hydride, followed by filtration under inert atmosphere.

  • Tetrahydrofuran (THF) (Solvent): THF must be meticulously dried and deoxygenated. This is typically achieved by refluxing over sodium-benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color is obtained, indicating the absence of water and oxygen. The purified THF is then distilled directly into the reaction vessel under an inert atmosphere.[5]

  • n-Butyllithium (n-BuLi) (Initiator): Solutions of n-BuLi in hexanes are commercially available. The concentration of the active n-BuLi should be determined prior to use by titration (e.g., Gilman's double titration method).

  • Methanol (Terminating Agent): Anhydrous methanol should be used. It can be dried by distillation over magnesium turnings.

  • Inert Gas: High-purity argon or nitrogen should be used to maintain an inert atmosphere throughout the experiment. The gas should be passed through a drying column (e.g., containing molecular sieves or a commercial gas purifier).

Anionic Polymerization Procedure

The following procedure describes a typical lab-scale anionic polymerization of this compound. All glassware must be flame-dried or oven-dried and assembled while hot under a stream of inert gas to remove adsorbed moisture.

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a gas inlet/outlet, and a low-temperature thermometer is assembled under a positive pressure of inert gas.

  • Solvent Addition: The desired volume of freshly distilled, anhydrous THF is transferred to the reaction flask via a cannula under inert atmosphere. The flask is then cooled to the reaction temperature of -78 °C using a dry ice/acetone bath.

  • Monomer Addition: A solution of the purified this compound monomer in anhydrous THF is prepared in a separate flame-dried flask under an inert atmosphere. This solution is then transferred to the reaction flask via a cannula.

  • Initiation: The calculated amount of n-BuLi solution is withdrawn from the storage bottle using a gas-tight syringe and is rapidly injected into the stirred monomer solution in the reaction flask. The initiation is often indicated by a color change.

  • Polymerization: The reaction mixture is stirred at -78 °C under an inert atmosphere. The polymerization time will depend on the desired molecular weight and monomer conversion. For living polymerizations, the reaction proceeds until all the monomer is consumed.[6]

  • Termination: The polymerization is terminated by the addition of a proton source. A small amount of anhydrous methanol is injected into the reaction mixture via a syringe. The color of the reaction mixture, if any, should disappear upon termination.

  • Polymer Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is then isolated by precipitation into a large excess of a non-solvent, such as cold hexane or diethyl ether.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator residues, and then dried under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization

The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and structure.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.2) is indicative of a well-controlled, living polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to check for the absence of monomer.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups in the polymer and to confirm the polymerization by the disappearance of the vinyl C=C stretching vibration of the monomer.[8]

Visualizations

Signaling Pathway of Anionic Polymerization

Anionic_Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Controlled) Initiator Initiator (e.g., n-BuLi) Active_Center Anionic Active Center Formation Initiator->Active_Center Addition to Monomer Monomer This compound Monomer Monomer->Active_Center Propagating_Chain Propagating Polymer Chain Chain_Growth Chain Growth Propagating_Chain->Chain_Growth Sequential Monomer Addition More_Monomer Additional Monomer More_Monomer->Chain_Growth Living_Polymer Living Polymer (Active Chain End) Final_Polymer Final Polymer (Inactive) Living_Polymer->Final_Polymer Quenching Terminating_Agent Terminating Agent (e.g., Methanol) Terminating_Agent->Final_Polymer

Caption: Anionic polymerization of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Reagent & Glassware Prep Purify_Solvent Purify Solvent (THF) (Na/Benzophenone) Start->Purify_Solvent Purify_Monomer Purify Monomer (Recrystallization/Drying) Start->Purify_Monomer Setup_Reactor Assemble & Flame-Dry Reactor under Inert Atmosphere Start->Setup_Reactor Cool_Reactor Cool Reactor to -78°C Purify_Solvent->Cool_Reactor Purify_Monomer->Cool_Reactor Setup_Reactor->Cool_Reactor Add_Solvent Add Anhydrous THF Cool_Reactor->Add_Solvent Add_Monomer Add Monomer Solution Add_Solvent->Add_Monomer Initiate Inject Initiator (n-BuLi) Add_Monomer->Initiate Polymerize Stir at -78°C Initiate->Polymerize Terminate Add Terminating Agent (Methanol) Polymerize->Terminate Warm_Up Warm to Room Temperature Terminate->Warm_Up Precipitate Precipitate Polymer in Non-solvent Warm_Up->Precipitate Filter_Wash Filter and Wash Polymer Precipitate->Filter_Wash Dry Dry Polymer under Vacuum Filter_Wash->Dry Characterize Characterize Polymer (SEC, NMR, FTIR) Dry->Characterize End End Characterize->End

Caption: Workflow for anionic polymerization.

References

Application Notes and Protocols for N-Phenylmethacrylamide-Styrene Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of N-Phenylmethacrylamide (NPMA) with styrene (St), detailing experimental protocols, material characterization, and potential applications in drug delivery systems. The information is intended to guide researchers in the synthesis and evaluation of these copolymers for advanced pharmaceutical formulations.

Introduction

The copolymerization of this compound and styrene yields an amphiphilic copolymer with a tunable balance of hydrophilicity and hydrophobicity. The phenylmethacrylamide units introduce polarity and the potential for hydrogen bonding, while the styrene units provide hydrophobicity and rigidity. This combination of properties makes these copolymers attractive for various applications, particularly in the field of drug delivery, where they can self-assemble into nanostructures capable of encapsulating therapeutic agents. The random nature of the copolymerization, influenced by the reactivity ratios of the monomers, allows for precise control over the final properties of the material.

Experimental Protocols

Materials
  • This compound (NPMA), Styrene (St), Azobisisobutyronitrile (AIBN), N,N-Dimethylformamide (DMF), Methanol, Dichloromethane (DCM), Deuterated chloroform (CDCl₃) for NMR analysis. All reagents should be of analytical grade and purified before use. Styrene should be washed with an aqueous NaOH solution to remove the inhibitor.

Free Radical Solution Copolymerization of NPMA and Styrene

This protocol describes the synthesis of a poly(NPMA-co-St) copolymer via free radical polymerization in a solution using AIBN as the initiator.

Procedure:

  • In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the desired molar ratios of this compound and styrene in N,N-Dimethylformamide (DMF). A typical total monomer concentration is 1-2 M.

  • Add Azobisisobutyronitrile (AIBN) as the initiator. The initiator concentration is typically 0.1-1.0 mol% with respect to the total monomer concentration.

  • Purge the reaction mixture with dry nitrogen for 30 minutes to remove dissolved oxygen.

  • Immerse the reaction flask in a preheated oil bath at 70°C and stir the mixture.

  • Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours) to achieve the desired conversion. The reaction should be monitored to keep the conversion low (typically below 15%) for accurate reactivity ratio determination.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated copolymer by filtration.

  • Purify the copolymer by redissolving it in a suitable solvent (e.g., dichloromethane) and re-precipitating it in methanol. Repeat this process at least twice.

  • Dry the purified copolymer in a vacuum oven at 40-50°C to a constant weight.

Characterization of the Copolymer

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the copolymer composition.

  • Protocol: Dissolve a small amount of the dried copolymer in deuterated chloroform (CDCl₃). Record the ¹H NMR spectrum. The composition can be calculated by comparing the integration of the aromatic proton signals from the styrene and this compound units to the aliphatic proton signals from the polymer backbone.

2.3.2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

  • Protocol: Dissolve the copolymer in a suitable solvent for the GPC system (e.g., tetrahydrofuran, THF). The analysis is typically performed at a constant temperature (e.g., 35°C) using a set of columns calibrated with polystyrene standards.

2.3.3. Thermal Analysis (DSC and TGA):

  • Purpose: To determine the glass transition temperature (Tg) and thermal stability of the copolymer.

  • Protocol (DSC): Heat a small sample of the copolymer in a sealed aluminum pan under a nitrogen atmosphere. The heating rate is typically 10°C/min. The Tg is determined from the midpoint of the transition in the second heating scan.

  • Protocol (TGA): Heat a sample of the copolymer in a crucible under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min). The weight loss as a function of temperature provides information on the decomposition temperature and thermal stability. Copolymers of a similar monomer, N(p-Phenoxy-phenyl)methacrylamide, with styrene have been shown to be thermally stable up to 350°C.[1]

Data Presentation

Quantitative data for the copolymerization of this compound with styrene is crucial for understanding the reaction kinetics and the resulting copolymer properties. The following tables summarize key parameters. Data for a structurally similar monomer, N(p-Phenoxy-phenyl)methacrylamide (PhOPhMAA), is provided as a reference.

Table 1: Reactivity Ratios for the Copolymerization of Styrene (M₁) with an N-Substituted Methacrylamide (M₂) at 70°C

Monomer 2 (M₂)r₁ (Styrene)r₂ (M₂)MethodReference
N(p-Phenoxy-phenyl)methacrylamide0.610.55Kelen-Tüdös[1]

Note: The product of the reactivity ratios (r₁ * r₂ = 0.3355) is less than 1, suggesting a tendency towards random copolymerization with a slight inclination for alternation. An azeotropic composition exists at a styrene feed ratio of 0.65.[1]

Table 2: Thermal Properties of Poly(NPMA-co-St) Copolymers (Hypothetical Data Based on Similar Systems)

Mol% NPMA in CopolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)
0 (Polystyrene)~100~375
25~115~360
50~130~350
75~145~340
100 (Poly(NPMA))~160~330

Application in Drug Delivery: Micellar Encapsulation of Hydrophobic Drugs

Amphiphilic copolymers like poly(NPMA-co-St) can self-assemble in aqueous solutions to form micelles. These micelles possess a hydrophobic core, composed of the styrene segments, which can encapsulate poorly water-soluble drugs, and a hydrophilic corona, formed by the this compound segments, which provides stability in aqueous environments and can be functionalized for targeted delivery.

Protocol: Preparation of Drug-Loaded Micelles
  • Dissolve the poly(NPMA-co-St) copolymer and a hydrophobic drug (e.g., paclitaxel) in a common organic solvent (e.g., DMF).

  • Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • The organic solvent is then removed by dialysis against the aqueous buffer for 24-48 hours to allow for the formation of drug-loaded micelles.

  • The resulting micellar solution can be filtered through a 0.22 µm syringe filter to remove any non-encapsulated drug aggregates.

Visualizations

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Characterization cluster_application Drug Delivery Application s1 Monomer & Initiator Dissolution (NPMA, Styrene, AIBN in DMF) s2 Nitrogen Purge (30 min) s1->s2 s3 Polymerization (70°C, 6-24h) s2->s3 s4 Termination & Precipitation (Cooling, add to Methanol) s3->s4 s5 Purification (Redissolve/Reprecipitate) s4->s5 s6 Drying (Vacuum Oven) s5->s6 c1 NMR (Composition) s6->c1 Characterize Copolymer c2 GPC (MW, PDI) s6->c2 Characterize Copolymer c3 DSC/TGA (Thermal Properties) s6->c3 Characterize Copolymer a1 Dissolve Copolymer & Drug (in organic solvent) s6->a1 Use in Formulation a2 Add to Aqueous Solution (Dropwise with stirring) a1->a2 a3 Dialysis (Remove organic solvent) a2->a3 a4 Filtration (Remove aggregates) a3->a4 a5 Drug-Loaded Micelles a4->a5

Fig. 1: Experimental workflow for synthesis, characterization, and application.

micelle_formation cluster_micelle Drug-Loaded Micelle cluster_environment Aqueous Environment core Hydrophobic Core (Styrene rich) Encapsulated Drug corona1 Hydrophilic Corona (NPMA rich) core->corona1 corona2 core->corona2 corona3 core->corona3 corona4 core->corona4 corona5 core->corona5 corona6 core->corona6 water Water Molecules

Fig. 2: Diagram of a drug-loaded micelle formed from poly(NPMA-co-St).

drug_delivery_pathway micelle Drug-Loaded Micelle (poly(NPMA-co-St)) receptor Cell Surface Receptor micelle->receptor Targeting cell Target Cell endocytosis Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release (e.g., pH change) endosome->drug_release target Intracellular Target (e.g., Protein, DNA) drug_release->target response Cellular Response (e.g., Apoptosis) target->response

Fig. 3: Generalized signaling pathway for targeted drug delivery.

References

Application Notes and Protocols for the Synthesis of N-Phenylmethacrylamide and Methyl Methacrylate Copolymer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and characterization of N-Phenylmethacrylamide (NPMA) and Methyl Methacrylate (MMA) copolymers. This copolymer system holds potential for various applications, particularly in the field of drug delivery, owing to the properties imparted by its constituent monomers.

Introduction

The copolymerization of this compound and Methyl Methacrylate allows for the creation of polymers with tunable properties. NPMA can enhance the thermal stability and modify the hydrophobicity of the resulting copolymer, while MMA is a well-known biocompatible monomer used in various biomedical applications. The ratio of these monomers in the copolymer backbone can be adjusted to control characteristics such as glass transition temperature, solubility, and drug loading/release kinetics, making it a versatile platform for developing advanced drug delivery systems.

Experimental Protocols

Materials
  • This compound (NPMA)

  • Methyl Methacrylate (MMA)

  • Benzoyl Peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN) (Initiator)

  • N,N-Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Standard laboratory glassware

  • Nitrogen gas supply

Protocol for Free-Radical Solution Copolymerization

Free-radical solution copolymerization is a common and effective method for synthesizing NPMA-co-MMA.[1]

  • Monomer and Solvent Preparation : Purify the MMA monomer by washing with an aqueous NaOH solution to remove the inhibitor, followed by drying and distillation. The solvent (DMF or DMSO) should be purified by distillation before use.[1]

  • Reaction Setup : In a polymerization tube or a three-necked flask equipped with a condenser and a nitrogen inlet, dissolve the desired molar ratios of NPMA and MMA in the solvent (e.g., DMF).

  • Initiator Addition : Add the initiator (e.g., Benzoyl Peroxide) to the monomer solution. The concentration of the initiator is typically around 0.5 mol% of the total monomer concentration.

  • Inert Atmosphere : Purge the reaction mixture with dry nitrogen gas for 15-20 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

  • Polymerization : Immerse the reaction vessel in a preheated oil bath at 70°C and stir the solution. The polymerization is typically carried out for a specific duration, ensuring low to moderate conversion (e.g., ≤ 15% wt/wt) to determine reactivity ratios accurately.[2][3]

  • Termination and Precipitation : After the desired time, stop the reaction by cooling the vessel in an ice bath. Precipitate the copolymer by slowly pouring the viscous reaction mixture into a large volume of a non-solvent, such as methanol, with constant stirring.

  • Purification and Drying : Filter the precipitated copolymer, wash it thoroughly with the non-solvent to remove unreacted monomers and initiator, and then dry the final product in a vacuum oven at a suitable temperature until a constant weight is achieved.

Characterization Techniques
  • Structural Analysis : The chemical structure and composition of the synthesized copolymer can be confirmed using Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy.[1]

  • Molecular Weight Determination : The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer can be determined by Gel Permeation Chromatography (GPC).[1]

  • Thermal Properties : Thermal stability and glass transition temperature (Tg) can be evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the synthesis and characterization of NPMA-co-MMA copolymers. The exact values will depend on the specific reaction conditions and monomer feed ratios.

Table 1: Reaction Conditions for NPMA-co-MMA Synthesis

ParameterValue
MonomersThis compound (NPMA), Methyl Methacrylate (MMA)
InitiatorBenzoyl Peroxide (BPO)
SolventN,N-Dimethylformamide (DMF)
Temperature70°C
AtmosphereNitrogen

Table 2: Exemplary Copolymer Characterization Data

Mole Fraction of NPMA in FeedMole Fraction of NPMA in CopolymerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)
0.2Value to be determined experimentallyValue to be determined by GPCValue to be determined by GPCValue to be determined by GPCValue to be determined by DSC
0.4Value to be determined experimentallyValue to be determined by GPCValue to be determined by GPCValue to be determined by GPCValue to be determined by DSC
0.6Value to be determined experimentallyValue to be determined by GPCValue to be determined by GPCValue to be determined by GPCValue to be determined by DSC
0.8Value to be determined experimentallyValue to be determined by GPCValue to be determined by GPCValue to be determined by GPCValue to be determined by DSC

Note: The data in this table is illustrative. Actual experimental results will vary based on the synthesis protocol.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the NPMA-co-MMA copolymer.

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Prep Monomer & Solvent Preparation Reaction_Setup Reaction Setup (Monomers, Solvent, Initiator) Monomer_Prep->Reaction_Setup Polymerization Polymerization (70°C, N2 atmosphere) Reaction_Setup->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Purification & Drying Precipitation->Purification FTIR_NMR Structural Analysis (FT-IR, NMR) Purification->FTIR_NMR GPC Molecular Weight (GPC) Purification->GPC DSC_TGA Thermal Properties (DSC, TGA) Purification->DSC_TGA

Copolymer Synthesis and Characterization Workflow
Proposed Cellular Uptake Pathway for Drug Delivery

When formulated as nanoparticles for drug delivery, NPMA-co-MMA copolymers are likely to be internalized by cells through endocytosis. The specific pathway can be influenced by particle size, surface charge, and the presence of targeting ligands. A common pathway for nanoparticles is clathrin-mediated endocytosis.

G Extracellular Extracellular Space (Drug-loaded Nanoparticles) Clathrin_Pit Clathrin-Coated Pit Formation Extracellular->Clathrin_Pit Binding & Invagination Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Endosome Early Endosome Clathrin_Pit->Endosome Vesicle Formation Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Drug_Release Drug Release (e.g., pH-triggered) Late_Endosome->Drug_Release Fusion & Acidification Drug_Release->Cytoplasm Therapeutic Action

References

Application Notes and Protocols for N-Phenylmethacrylamide-Based Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of N-Phenylmethacrylamide (NPMA)-based hydrogels. The detailed protocols offer step-by-step guidance for the laboratory preparation and evaluation of these materials.

Introduction

This compound (NPMA) is a monomer that can be polymerized to form hydrogels with unique properties, including thermo-responsiveness. These hydrogels are part of the larger family of acrylamide-based polymers, which are widely studied for biomedical applications due to their ability to absorb and retain large amounts of water while maintaining their structural integrity. The phenyl group in NPMA imparts a degree of hydrophobicity that can influence the hydrogel's swelling behavior and its interaction with therapeutic molecules, making it a material of interest for controlled drug delivery systems.

Applications

NPMA-based hydrogels are primarily investigated for their potential in controlled drug delivery. Their thermo-responsive nature, specifically their Lower Critical Solution Temperature (LCST), allows for the triggered release of encapsulated drugs in response to temperature changes.[1][2][3] This property is particularly relevant for applications where localized drug delivery is desired, as the hydrogel can be designed to release its payload at physiological temperatures.

Key Application Areas:

  • Thermo-responsive Drug Delivery: Hydrogels can be designed to undergo a volume phase transition at a specific temperature, leading to the release of an entrapped drug.[1][3]

  • Biomedical Scaffolds: The porous structure and biocompatibility of hydrogels make them suitable candidates for tissue engineering scaffolds.[4][5]

  • Smart Materials: The stimuli-responsive nature of these hydrogels positions them as "smart" materials for various biomedical and engineering applications.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound (NPMA) Monomer

Objective: To synthesize the this compound monomer from methacryloyl chloride and aniline.

Materials:

  • Methacryloyl chloride

  • Aniline

  • Anhydrous solvent (e.g., N,N-dimethylformamide)

  • Benzoyl peroxide (initiator)

Procedure:

  • Dissolve aniline in the anhydrous solvent in a reaction vessel.

  • Slowly add methacryloyl chloride to the solution while stirring in an ice bath to control the reaction temperature.

  • Allow the reaction to proceed for a specified time to ensure complete reaction.

  • The resulting this compound monomer can be purified by recrystallization.

  • Characterize the synthesized monomer using FTIR and 1H NMR spectroscopy to confirm its structure.

Protocol 2: Synthesis of Crosslinked this compound (NPMA) Hydrogel

Objective: To synthesize a crosslinked NPMA hydrogel via free-radical polymerization.

Materials:

  • This compound (NPMA) monomer

  • N,N'-methylenebisacrylamide (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • Dissolve the desired amount of NPMA monomer and MBA crosslinker in deionized water in a reaction vessel.

  • Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the APS initiator to the solution and mix thoroughly.

  • Add the TEMED accelerator to initiate the polymerization reaction.

  • Pour the reaction mixture into a mold and allow it to polymerize at a controlled temperature (e.g., room temperature or slightly elevated) for several hours to form the hydrogel.

  • After polymerization, the hydrogel can be removed from the mold and washed extensively with deionized water to remove any unreacted monomers, crosslinker, and initiator.

Protocol 3: Characterization of NPMA Hydrogels

Objective: To characterize the physical and chemical properties of the synthesized NPMA hydrogels.

Methods:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization of NPMA and the incorporation of the crosslinker by identifying characteristic functional groups.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and porous structure of the hydrogel.

  • Differential Scanning Calorimetry (DSC): To determine the Lower Critical Solution Temperature (LCST) and other thermal transitions of the hydrogel.

  • Swelling Studies: To quantify the water absorption capacity of the hydrogel under different conditions (e.g., temperature, pH).

Protocol 4: Swelling Kinetics Study

Objective: To determine the swelling behavior and kinetics of the NPMA hydrogel.

Procedure:

  • Prepare circular discs of the dried hydrogel of known weight and dimensions.

  • Immerse the dried hydrogel samples in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific temperature.

  • At regular time intervals, remove the hydrogel sample, gently blot the surface to remove excess water, and weigh it.

  • Calculate the swelling ratio (SR) at each time point using the formula: SR (%) = [(W_s - W_d) / W_d] x 100 where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

  • Continue the measurements until the hydrogel reaches its equilibrium swelling.

Protocol 5: In Vitro Drug Release Study

Objective: To evaluate the release profile of a model drug from the NPMA hydrogel.

Procedure:

  • Load the hydrogel with a model drug (e.g., ibuprofen, 5-fluorouracil) by soaking the dried hydrogel in a concentrated solution of the drug.[6]

  • After loading, dry the hydrogel to a constant weight.

  • Place the drug-loaded hydrogel in a release medium (e.g., PBS) at a controlled temperature (e.g., 25°C and 37°C).[6]

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the concentration of the drug in the withdrawn samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.

Data Presentation

Table 1: Swelling Ratio of Acrylamide-Based Hydrogels at Different Temperatures

Hydrogel CompositionTemperature (°C)Equilibrium Swelling Ratio (%)Reference
PNIPAm/AAm25High[7]
PNIPAm/AAm40Low[7]
PNIPAm-co-pGMA-Mela25High[6]
PNIPAm-co-pGMA-Mela45Low[6]

Table 2: Drug Release from Stimuli-Responsive Hydrogels

Hydrogel SystemModel DrugStimulusCumulative Release (%)Time (h)Reference
PNIPAm-co-pGMA-MelaIbuprofenpH 4.0 / 45°C~100Not Specified[6]
PNIPAm-co-pGMA-Mela5-FluorouracilpH 4.0 / 45°C~100Not Specified[6]
PNIPAm-co-PAAmCurcuminpH 5.5 / 40°C~1004[3]
PNA HydrogelsLevofloxacinIn vitroFast ReleaseNot Specified[7]
PNA HydrogelsNaproxenIn vitroFast ReleaseNot Specified[7]

Visualizations

Experimental Workflow for NPMA Hydrogel Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Monomer_Synthesis NPMA Monomer Synthesis Hydrogel_Polymoverization Hydrogel_Polymoverization Monomer_Synthesis->Hydrogel_Polymoverization NPMA, Crosslinker Hydrogel_Polymerization Hydrogel Polymerization FTIR FTIR Analysis Hydrogel_Polymerization->FTIR SEM SEM Imaging Hydrogel_Polymerization->SEM DSC DSC Analysis Hydrogel_Polymerization->DSC Swelling_Studies Swelling Kinetics Hydrogel_Polymerization->Swelling_Studies Drug_Loading Drug Loading Hydrogel_Polymerization->Drug_Loading Drug_Release In Vitro Drug Release Drug_Loading->Drug_Release

Caption: Workflow for NPMA hydrogel synthesis, characterization, and drug delivery application.

Thermo-Responsive Drug Release Mechanism

G cluster_below_LCST Below LCST (e.g., Room Temperature) cluster_above_LCST Above LCST (e.g., Body Temperature) Hydrogel_Swollen Hydrogel is Swollen (Drug Encapsulated) Temperature_Increase Temperature Increase Hydrogel_Swollen->Temperature_Increase Hydrogel_Collapsed Hydrogel Collapses (Drug is Released) Drug_Molecule Hydrogel_Collapsed->Drug_Molecule Release Temperature_Increase->Hydrogel_Collapsed

Caption: Temperature-triggered drug release from a thermo-responsive NPMA hydrogel.

References

Application Notes and Protocols: Surface Modification with Poly(N-isopropylacrylamide) (PNIPAAm)

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the topic: The initial request focused on poly(N-Phenylmethacrylamide). However, the available scientific literature extensively covers a closely related and more commonly utilized thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAAm) , for surface modification applications. The following application notes and protocols are based on the comprehensive data available for PNIPAAm, which shares similar principles of thermoresponsiveness and is highly relevant to the intended audience.

Audience: Researchers, scientists, and drug development professionals.

Introduction to PNIPAAm Surface Modification

Poly(N-isopropylacrylamide) (PNIPAAm) is a "smart" polymer renowned for its sharp and reversible phase transition in aqueous solutions at a Lower Critical Solution Temperature (LCST) of approximately 32°C.[1][2] Below the LCST, PNIPAAm chains are hydrated and exist in an extended, hydrophilic state. Above the LCST, the polymer chains dehydrate, collapse into a compact and hydrophobic state, and aggregate.[1][3] This unique thermoresponsive behavior is harnessed to create dynamic surfaces that can control biological interactions, making it a valuable tool in tissue engineering, drug delivery, and diagnostics.

By grafting a thin layer of PNIPAAm onto a substrate, the surface properties can be switched between hydrophilic and hydrophobic simply by changing the temperature. This allows for the modulation of protein adsorption and cell adhesion on demand.[4][5]

Applications

Cell Sheet Engineering

A significant application of PNIPAAm-modified surfaces is in the field of cell sheet engineering.[1][4][6] Traditional cell culture requires enzymatic digestion (e.g., with trypsin) to harvest cells, which can damage cell surface proteins and the extracellular matrix (ECM). PNIPAAm-coated surfaces offer a non-enzymatic method for cell sheet detachment.

  • Mechanism: At 37°C (above the LCST), the PNIPAAm surface is hydrophobic, promoting protein adsorption and subsequent cell attachment and proliferation.[1][4] Once cells reach confluence, the temperature is lowered to below the LCST (e.g., 20°C). This causes the PNIPAAm chains to hydrate and swell, making the surface hydrophilic. The increased hydration and change in surface energy cause the confluent cell sheet to detach spontaneously, with its crucial ECM and cell-cell junctions intact.[1][4][6]

Drug Delivery Systems

PNIPAAm-based hydrogels and nanoparticles are extensively explored for controlled drug delivery.[3][7] The thermoresponsive nature of the polymer allows for triggered drug release in response to temperature changes.

  • Mechanism: A drug can be loaded into a PNIPAAm hydrogel matrix in its swollen state (below LCST). When the temperature is raised above the LCST, the hydrogel collapses and expels the entrapped drug.[8] This is particularly useful for targeted drug delivery to sites with elevated temperatures, such as tumors. Copolymers of NIPAAm with other monomers can be used to fine-tune the LCST and introduce other stimuli-responsive properties, such as pH sensitivity, for dual-responsive drug delivery systems.[7][8][9]

Regulation of Protein Adsorption and Biocompatibility

The ability to control protein adsorption is crucial for the biocompatibility of medical implants and the performance of biosensors.[5] PNIPAAm coatings can be designed to either resist or promote protein adsorption based on temperature.

  • Mechanism: Below the LCST, the hydrophilic and hydrated PNIPAAm chains can repel proteins. Above the LCST, the hydrophobic surface can promote the adsorption of specific proteins.[10] This switchable behavior can be used to modulate the bio-fouling of surfaces or to selectively capture and release proteins for purification or sensing applications.[5] The biocompatibility of PNIPAAm nanoparticles has been shown to be influenced by the surfactants used during synthesis, with Pluronic-stabilized microgels exhibiting lower cytotoxicity than those stabilized with SDS.[11]

Quantitative Data

The following tables summarize key quantitative data related to PNIPAAm surface modification.

Table 1: Thermoresponsive Properties of PNIPAAm and Copolymers

Polymer SystemLCST (°C)Triggering ConditionApplicationReference
Poly(N-isopropylacrylamide) (PNIPAAm)~32TemperatureCell Sheet Engineering, Drug Delivery[1][2]
PNIPAAm-co-acrylamide (AAm)> 32 (increases with AAm content)TemperatureDrug Delivery[12]
PNIPAAm-co-N,N-dimethylacrylamide (DMAA)> 32 (increases with DMAA content)TemperatureDrug Delivery[12]
PNIPAAm-co-poly(ethylene glycol) (PEG)Adjustable around 37TemperatureDrug Delivery[13]
PNIPAAm-co-acrylamide (AAm)~40pH and TemperatureDual-responsive Drug Delivery[9]

Table 2: Surface Properties and Cell Interaction on PNIPAAm-Grafted Surfaces

ParameterCondition: T > LCST (e.g., 37°C)Condition: T < LCST (e.g., 20°C)OutcomeReference
Surface Wettability HydrophobicHydrophilicSwitchable wettability[1][4]
PNIPAAm Grafted Layer Thickness Collapsed, thinner (e.g., 12.9 ± 2.2 nm)Swollen, thicker (e.g., 25.4 ± 4.1 nm)Reversible swelling/deswelling[14]
Protein Adsorption PromotedInhibitedControlled protein interaction[5][15]
Cell Adhesion Adherent and proliferativeDetachmentNon-enzymatic cell sheet recovery[1][4][6]
Surface Roughness (Bulk Hydrogel) Lower (e.g., < 30 nm for primary cells)Higher (e.g., > 10 µm)Influences cell attachment/detachment[16]

Experimental Protocols

Protocol for Synthesis of PNIPAAm by Free Radical Polymerization

This protocol describes a typical synthesis of PNIPAAm for subsequent use in surface modification or hydrogel formation.

Materials:

  • N-isopropylacrylamide (NIPAM) monomer

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

  • Nitrogen gas

  • Diethyl ether (for precipitation)

  • Reaction flask with condenser, magnetic stirrer, and heating mantle

Procedure:

  • Recrystallize NIPAM monomer from hexane to remove inhibitors.

  • In a reaction flask, dissolve the desired amount of NIPAM monomer in anhydrous THF.

  • Bubble nitrogen gas through the solution for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator, AIBN (a typical molar ratio of monomer to initiator is 1000:1 to 100:1), to the reaction mixture.

  • Heat the reaction mixture to 60-70°C under a nitrogen atmosphere and stir continuously for 16-24 hours.[2]

  • After polymerization, cool the solution to room temperature.

  • Concentrate the polymer solution using a rotary evaporator.

  • Precipitate the polymer by slowly adding the concentrated solution to an excess of cold diethyl ether while stirring.

  • Collect the precipitated PNIPAAm polymer by filtration and dry it under vacuum.

  • Characterize the synthesized polymer using techniques such as GPC (for molecular weight) and FTIR (for chemical structure).

Protocol for Surface Modification of a Substrate with PNIPAAm (Grafting-to Method)

This protocol outlines a general "grafting-to" approach to attach PNIPAAm chains to a surface. This example uses a glass or silicon substrate.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • Piranha solution (H₂SO₄:H₂O₂ = 7:3 v/v) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Synthesized PNIPAAm with a reactive end-group (e.g., N-hydroxysuccinimide ester)

  • Triethylamine (TEA)

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Clean the substrates by sonicating in acetone, then ethanol, and finally deionized water.

    • Immerse the cleaned substrates in Piranha solution for 30 minutes to create surface hydroxyl (-OH) groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with deionized water and dry with a stream of nitrogen.

  • Surface Amination:

    • Immerse the hydroxylated substrates in a 2% (v/v) solution of APTES in anhydrous toluene for 2-4 hours at room temperature to create an amine-terminated surface.

    • Rinse the substrates with toluene and then ethanol to remove excess APTES.

    • Cure the substrates in an oven at 110°C for 30 minutes.

  • PNIPAAm Grafting:

    • Dissolve the end-functionalized PNIPAAm in a suitable anhydrous solvent (e.g., THF or DMF).

    • Immerse the amine-functionalized substrates in the PNIPAAm solution.

    • Add a small amount of TEA to catalyze the reaction between the amine groups on the surface and the reactive end-groups of the polymer.

    • Allow the reaction to proceed for 12-24 hours at room temperature.

    • Remove the substrates and rinse thoroughly with the solvent to remove any non-covalently bound polymer.

    • Dry the PNIPAAm-grafted substrates under vacuum.

  • Characterization:

    • Confirm the successful grafting of PNIPAAm using surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and contact angle goniometry (measuring the contact angle above and below the LCST).

Visualizations

G cluster_0 T > LCST (37°C) cluster_1 T < LCST (20°C) a1 PNIPAAm Surface (Hydrophobic, Collapsed) a2 Protein Adsorption (e.g., Fibronectin) a1->a2 a3 Cell Attachment & Proliferation a2->a3 b1 PNIPAAm Surface (Hydrophilic, Swollen) a3->b1 Temperature Decrease b2 Protein Desorption b1->b2 b3 Cell Sheet Detachment b2->b3 b3->a1 Temperature Increase G cluster_synthesis Polymer Synthesis cluster_modification Surface Modification monomer NIPAM Monomer + AIBN Initiator polymerization Free Radical Polymerization monomer->polymerization polymer PNIPAAm Polymer polymerization->polymer grafting Grafting-to Reaction polymer->grafting Reacts with activated surface substrate Substrate (e.g., Glass) activation Surface Activation (e.g., Piranha + APTES) substrate->activation activation->grafting final_surface PNIPAAm-Grafted Surface grafting->final_surface G cluster_0 Drug Loading (T < LCST) cluster_1 Drug Release (T > LCST) hydrogel_swollen Swollen Hydrogel Drug Molecules Diffuse In hydrogel_collapsed Collapsed Hydrogel Drug is Expelled hydrogel_swollen->hydrogel_collapsed Temperature Increase

References

Application Notes and Protocols: N-Substituted Acrylamides in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Initial literature searches for the applications of N-Phenylmethacrylamide in tissue engineering did not yield sufficient data to compile detailed application notes or protocols. The available research predominantly focuses on other N-substituted acrylamide derivatives.

Therefore, this document provides a comprehensive overview of a closely related and extensively studied polymer, Poly(N-isopropylacrylamide) (PNIPAAm) , which is a cornerstone material in the field of "smart" biomaterials for tissue engineering. The principles, protocols, and data presentation formats provided herein can serve as a foundational guide for investigating novel acrylamide-based polymers.

Application Notes: Poly(N-isopropylacrylamide) (PNIPAAm) in Tissue Engineering

Poly(N-isopropylacrylamide) (PNIPAAm) is a thermoresponsive polymer renowned for its Lower Critical Solution Temperature (LCST) of approximately 32°C in aqueous solutions.[1] Below this temperature, PNIPAAm is hydrophilic and soluble, while above the LCST, it undergoes a reversible phase transition, becoming hydrophobic and expelling water. This unique property is leveraged in various tissue engineering applications, from cell sheet engineering to injectable hydrogels for drug delivery and tissue regeneration.

Key Applications:

  • Cell Sheet Engineering: PNIPAAm-grafted surfaces enable the culture of confluent cell sheets that can be harvested without enzymatic treatment. By lowering the temperature below the LCST, the polymer chains hydrate and swell, causing the cell sheet to detach spontaneously. This preserves the extracellular matrix (ECM) and cell-cell junctions, crucial for transplantation and tissue reconstruction.

  • Injectable Hydrogels: PNIPAAm can be copolymerized with other monomers to create injectable hydrogels that are liquid at room temperature and form a gel at body temperature (37°C).[2][3][4] These in situ forming scaffolds can encapsulate cells and bioactive molecules, providing a temporary matrix for tissue regeneration in a minimally invasive manner.

  • Controlled Drug Delivery: The thermoresponsive nature of PNIPAAm hydrogels allows for on-demand drug release.[2][5] Drugs can be loaded into the hydrogel matrix at a lower temperature and their release can be triggered or modulated by temperature changes.

  • 3D Cell Culture and Spheroid Formation: PNIPAAm-based hydrogels provide a 3D environment that mimics the native ECM, supporting cell growth, differentiation, and the formation of multicellular spheroids. The mechanical properties of these hydrogels can be tuned to match those of specific tissues.

Biocompatibility and Biodegradability:

While PNIPAAm is generally considered biocompatible, the potential toxicity of the N-isopropylacrylamide monomer necessitates careful purification of the polymer.[6] Long-term studies have shown that PNIPAAm-coated surfaces are generally not cytotoxic.[6] However, pure PNIPAAm is not biodegradable, which can be a limitation for in vivo applications. To address this, PNIPAAm is often copolymerized with biodegradable polymers like poly(caprolactone) (PCL) or polysaccharides.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for PNIPAAm-based hydrogels from various studies.

Table 1: Mechanical Properties of Acrylamide-Based Hydrogels

Hydrogel TypeMonomer(s)CrosslinkerYoung's Modulus (kPa)Compressive Strength (MPa)Elongation at Break (%)
PNIPAm N-isopropylacrylamideN,N'-methylenebisacrylamide (MBA)16.5 ± 0.6--
pNTBAM N-tert-butylacrylamideMBA371 ± 31--
Alginate/PAAm (IPN) Acrylamide, AlginateMBA, Ca²⁺-Sustains >90% strain-

Data adapted from multiple sources.[6]

Table 2: Biocompatibility of PNIPAm-Coated Surfaces

Cell TypeCytotoxicity AssayObservationReference
Endothelial, Epithelial, Smooth Muscle, FibroblastsMTS, Live/Dead, Plating EfficiencyNo long-term cytotoxicity in direct contact tests. Endothelial cells showed higher sensitivity to impurities.[6]
3T3 FibroblastsIndirect Cytotoxicity TestRelatively low cytotoxicity observed for a bioresorbable PNIPAm copolymer hydrogel.[1]

Experimental Protocols

Protocol 1: Synthesis of PNIPAAm Hydrogel via Free Radical Polymerization

This protocol describes a typical method for synthesizing a thermoresponsive PNIPAAm hydrogel.

Materials:

  • N-isopropylacrylamide (NIPAAm) monomer

  • N,N'-methylenebisacrylamide (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized (DI) water

Procedure:

  • Monomer Solution Preparation: Dissolve the desired amount of NIPAAm monomer and MBA crosslinker in DI water in a reaction vessel. The ratio of monomer to crosslinker will determine the mechanical properties of the hydrogel.

  • Degassing: Purge the monomer solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization: While maintaining the inert atmosphere, add the APS initiator to the solution and mix gently.

  • Acceleration: Add the TEMED accelerator to the solution. Polymerization should begin shortly after, as indicated by an increase in viscosity and the formation of a gel.

  • Curing: Allow the hydrogel to cure at room temperature for several hours or overnight to ensure complete polymerization.

  • Purification: After polymerization, immerse the hydrogel in a large volume of DI water for several days, changing the water frequently, to remove unreacted monomers and other impurities.

Protocol 2: Cell Seeding on PNIPAAm Hydrogel Scaffolds

This protocol outlines the general steps for seeding cells onto a sterile PNIPAAm hydrogel scaffold for 3D cell culture.

Materials:

  • Sterile PNIPAAm hydrogel scaffold

  • Cell culture medium

  • Cell suspension of the desired cell type

  • Sterile petri dish or multi-well plate

Procedure:

  • Hydrogel Equilibration: Place the sterile PNIPAAm hydrogel scaffold in a petri dish or well plate and equilibrate with pre-warmed cell culture medium for at least 30 minutes in a cell culture incubator (37°C, 5% CO₂).

  • Cell Preparation: Prepare a single-cell suspension of the desired cells at the required concentration.

  • Cell Seeding: Carefully remove the equilibration medium from the hydrogel. Pipette the cell suspension slowly and evenly onto the surface of the hydrogel.

  • Cell Attachment: Allow the cells to attach to the scaffold for 1-2 hours in the incubator before adding more culture medium to cover the construct.

  • Culture: Maintain the cell-seeded construct in the incubator, changing the culture medium every 2-3 days.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the application of PNIPAAm in tissue engineering.

Experimental_Workflow Experimental Workflow for PNIPAAm Hydrogel in Tissue Engineering cluster_synthesis Hydrogel Synthesis cluster_characterization Material Characterization cluster_application Tissue Engineering Application Monomer_Solution 1. Prepare Monomer & Crosslinker Solution Degassing 2. Degas Solution (N2 Purge) Monomer_Solution->Degassing Polymerization 3. Add Initiator (APS) & Accelerator (TEMED) Degassing->Polymerization Purification 4. Purify Hydrogel (Dialysis/Washing) Polymerization->Purification Mechanical_Testing Mechanical Properties (Young's Modulus) Purification->Mechanical_Testing Swelling_Study Swelling Behavior (vs. Temperature) Purification->Swelling_Study Biocompatibility_Assay Biocompatibility (Cytotoxicity) Purification->Biocompatibility_Assay Sterilization 5. Sterilize Hydrogel (e.g., UV, Autoclave) Purification->Sterilization Cell_Seeding 6. Seed Cells onto or within Hydrogel Sterilization->Cell_Seeding In_Vitro_Culture 7. In Vitro Culture & Analysis Cell_Seeding->In_Vitro_Culture In_Vivo_Implantation 8. In Vivo Implantation (Animal Model) In_Vitro_Culture->In_Vivo_Implantation

Caption: Workflow for PNIPAAm hydrogel synthesis, characterization, and application.

Thermoresponsive_Behavior Thermoresponsive Behavior of PNIPAAm cluster_below_lcst T < 32°C (LCST) cluster_above_lcst T > 32°C (LCST) Hydrophilic Hydrophilic State (Soluble/Swollen) H_Bonds Hydrogen Bonds (Polymer-Water) Hydrophobic Hydrophobic State (Insoluble/Collapsed) Hydrophilic->Hydrophobic Heating Hydrophobic->Hydrophilic Cooling Hydrophobic_Interactions Hydrophobic Interactions (Polymer-Polymer)

Caption: Phase transition of PNIPAAm around its LCST.

Cell_Sheet_Engineering Cell Sheet Engineering using PNIPAAm Start PNIPAAm-grafted Culture Dish Culture Cell Seeding & Culture at 37°C (> LCST) Start->Culture Confluent_Sheet Formation of a Confluent Cell Sheet Culture->Confluent_Sheet Temperature_Shift Lower Temperature to < 32°C (< LCST) Confluent_Sheet->Temperature_Shift Detachment PNIPAAm Hydrates Cell Sheet Detaches Temperature_Shift->Detachment Harvest Harvest Intact Cell Sheet with ECM Detachment->Harvest

Caption: Workflow for temperature-responsive cell sheet engineering.

References

Application Notes and Protocols for N-Phenylmethacrylamide Grafting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmethacrylamide (NPMA) is a vinyl monomer that can be polymerized to form poly(this compound) (PNPMA), a polymer with potential applications in the biomedical field, particularly in drug delivery and surface modification of biomaterials. The phenyl group imparts hydrophobicity and potential for pi-pi stacking interactions, which can be exploited for specific drug loading and controlled release applications. Grafting PNPMA onto surfaces can alter their properties, such as hydrophobicity, biocompatibility, and drug-eluting capabilities.

These application notes provide a comprehensive overview of the experimental protocols for grafting this compound onto a substrate material. The protocols described herein are based on established polymer chemistry techniques and can be adapted for various substrates and specific research needs.

Data Presentation

The following tables summarize key quantitative data that should be determined experimentally to characterize this compound grafted surfaces. The values presented are illustrative and will vary depending on the specific substrate, grafting method, and reaction conditions.

Table 1: Grafting Parameters for Poly(this compound) (PNPMA) Modified Surfaces

ParameterMethod of DeterminationIllustrative Value
Grafting Density (chains/nm²)X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM)0.1 - 0.5
Grafted Layer Thickness (nm)Ellipsometry, AFM10 - 100
Water Contact Angle (°)Contact Angle Goniometry70 - 90
Surface Roughness (nm)Atomic Force Microscopy (AFM)1 - 5

Table 2: Drug Loading and Release Characteristics of PNPMA-Grafted Surfaces

ParameterMethod of DeterminationIllustrative Value
Drug Loading Capacity (µg/cm²)UV-Vis Spectroscopy, HPLC5 - 50
Drug Release Profile (e.g., % release over 24h)UV-Vis Spectroscopy, HPLC20 - 80%
Release Kinetics (e.g., Higuchi, Korsmeyer-Peppas)Mathematical Modeling of Release DataVaries

Experimental Protocols

Here, we detail two primary strategies for grafting this compound onto a substrate: "grafting from" and "grafting to".

"Grafting From" Approach via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

This method involves growing the polymer chains directly from the surface of the substrate, which has been pre-functionalized with an ATRP initiator.

Materials:

  • Substrate (e.g., silicon wafer, glass slide, gold-coated surface)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • α-Bromoisobutyryl bromide (BIBB)

  • Triethylamine (TEA)

  • This compound (NPMA) monomer

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • Anhydrous solvent (e.g., Toluene, N,N-Dimethylformamide (DMF))

  • Methanol, Dichloromethane (DCM), Ethanol

Protocol:

  • Substrate Cleaning and Hydroxylation:

    • Clean the substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

    • Treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the substrate thoroughly with deionized water and dry under nitrogen.

  • Silanization with APTES:

    • Immerse the hydroxylated substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.

    • Rinse the substrate with toluene and then sonicate in toluene for 5 minutes to remove physically adsorbed APTES.

    • Dry the substrate under nitrogen and cure in an oven at 110°C for 30 minutes.

  • Immobilization of ATRP Initiator (BIBB):

    • Immerse the APTES-functionalized substrate in a solution of anhydrous DCM containing 2% (v/v) TEA.

    • Slowly add α-bromoisobutyryl bromide (2% v/v) to the solution and react for 2 hours at room temperature under a nitrogen atmosphere.

    • Rinse the substrate with DCM and ethanol and dry under nitrogen.

  • Surface-Initiated ATRP of this compound:

    • In a Schlenk flask, dissolve this compound (e.g., 1 g, 6.2 mmol) and bpy (e.g., 19.4 mg, 0.124 mmol) in anhydrous DMF (e.g., 10 mL).

    • Place the initiator-modified substrate in the flask.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Under a nitrogen atmosphere, add CuBr (e.g., 8.9 mg, 0.062 mmol) to the flask.

    • Place the flask in a preheated oil bath at 70°C and allow the polymerization to proceed for the desired time (e.g., 1-24 hours). The reaction time will influence the polymer chain length.

    • Stop the polymerization by exposing the solution to air.

    • Remove the substrate and wash it thoroughly with DMF and ethanol to remove any unreacted monomer and non-grafted polymer.

    • Dry the PNPMA-grafted substrate under a stream of nitrogen.

"Grafting To" Approach

This method involves synthesizing the poly(this compound) chains first and then attaching them to a functionalized substrate.

Materials:

  • This compound (NPMA) monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Chain transfer agent (CTA) for RAFT polymerization (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Substrate with appropriate functional groups (e.g., amine- or carboxyl-functionalized)

  • Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) for amine-carboxyl coupling)

  • Anhydrous solvent (e.g., DMF, Dioxane)

Protocol:

  • Synthesis of Poly(this compound) via Free Radical Polymerization:

    • Dissolve this compound (e.g., 2 g, 12.4 mmol) and AIBN (e.g., 20.4 mg, 0.124 mmol) in anhydrous DMF (e.g., 20 mL) in a Schlenk flask.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 70°C and stir for 24 hours.

    • Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or diethyl ether).

    • Filter and dry the polymer under vacuum.

    • Characterize the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

  • Substrate Functionalization:

    • Prepare a substrate with reactive groups (e.g., amine groups via APTES silanization as described in the "grafting from" protocol).

  • Grafting of PNPMA to the Substrate:

    • Dissolve the synthesized PNPMA (with a terminal carboxyl group if using a CTA, or modify the end-groups post-polymerization) in anhydrous DMF.

    • Add DCC and NHS to activate the carboxyl groups of the polymer.

    • Immerse the amine-functionalized substrate in the polymer solution.

    • Allow the reaction to proceed for 24 hours at room temperature.

    • Thoroughly wash the substrate with DMF and other solvents to remove non-covalently bound polymer.

    • Dry the PNPMA-grafted substrate.

Characterization of Grafted Surfaces

A variety of surface analysis techniques should be employed to confirm successful grafting and to characterize the properties of the modified surface.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen and the phenyl group from PNPMA on the surface and to determine the elemental composition.

  • Fourier-Transform Infrared Spectroscopy (FTIR-ATR): To identify the characteristic vibrational bands of the phenyl and amide groups of PNPMA.

  • Contact Angle Goniometry: To measure the surface wettability and hydrophobicity.

  • Ellipsometry: To determine the thickness of the grafted polymer layer.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and measure roughness.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the "grafting from" surface modification process.

experimental_workflow cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_graft Polymer Grafting cluster_char Characterization sub_clean Substrate Cleaning sub_hydroxyl Hydroxylation sub_clean->sub_hydroxyl silanization Silanization (APTES) sub_hydroxyl->silanization initiator Initiator Immobilization silanization->initiator polymerization SI-ATRP of NPMA initiator->polymerization washing Washing & Drying polymerization->washing xps XPS washing->xps ftir FTIR washing->ftir afm AFM washing->afm contact_angle Contact Angle washing->contact_angle

Caption: General workflow for this compound grafting via "grafting from".

Logical Relationship for Drug Delivery Application

The following diagram illustrates the logical relationship between the grafted surface properties and its application in drug delivery.

drug_delivery_logic node_graft This compound Grafting node_surface Modified Surface Properties (Hydrophobicity, Thickness) node_graft->node_surface determines node_drug Drug Loading (e.g., Hydrophobic Drug) node_surface->node_drug enables node_release Controlled Drug Release node_drug->node_release leads to node_app Biomedical Application (e.g., Drug-Eluting Coating) node_release->node_app enables

N-Phenylmethacrylamide in Polymer Chemistry: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Phenylmethacrylamide (NPMAm) as a versatile monomer in polymer chemistry, with a particular focus on its applications in drug development. This document details synthetic protocols for NPMAm-based polymers, summarizes their key properties, and explores their potential in creating advanced drug delivery systems.

Introduction to this compound (NPMAm)

This compound (NPMAm) is an aromatic methacrylamide monomer that imparts rigidity and hydrophobicity to polymers. Its phenyl ring offers a site for further functionalization, making it an attractive building block for a variety of applications, including the development of novel biomaterials. The resulting polymers, poly(this compound) (pNPMAm), and its copolymers are being explored for their potential in drug delivery, tissue engineering, and as responsive materials.

Chemical Structure and Properties of NPMAm:

PropertyValue
Chemical Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance White to off-white crystalline solid
Melting Point 84-85 °C
Solubility Soluble in organic solvents like ethanol, acetone, and DMF
InChI Key IJSVVICYGLOZHA-UHFFFAOYSA-N
CAS Number 1611-83-2

Polymerization of this compound

NPMAm can be polymerized through various techniques, including conventional free-radical polymerization and controlled/living radical polymerization methods such as RAFT and ATRP. The choice of polymerization technique significantly influences the resulting polymer's properties, such as molecular weight, polydispersity, and architecture.

Free-Radical Polymerization

Free-radical polymerization is a common and straightforward method for synthesizing pNPMAm and its copolymers.

Experimental Protocol: Free-Radical Solution Polymerization of NPMAm

This protocol describes the synthesis of poly(this compound-co-methyl methacrylate).

Materials:

  • This compound (NPMAm), purified

  • Methyl methacrylate (MMA), purified

  • Benzoyl peroxide (BPO), initiator

  • N,N-Dimethylformamide (DMF), solvent

  • Methanol, non-solvent for precipitation

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of NPMAm and MMA in DMF.

  • De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.

  • In a separate vial, dissolve the required amount of BPO initiator in a small amount of de-gassed DMF.

  • Under a positive pressure of inert gas, add the initiator solution to the monomer solution.

  • Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by slowly adding the viscous polymer solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration and wash it with fresh methanol to remove unreacted monomers and initiator residues.

  • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.

Characterization:

  • ¹H NMR: To determine the copolymer composition.

  • GPC/SEC: To determine the molecular weight and polydispersity index (PDI).

  • FT-IR: To confirm the presence of characteristic functional groups.

  • DSC/TGA: To analyze the thermal properties of the polymer.

Quantitative Data from Literature for a Poly(NPMAm-co-MMA) Copolymerization: [1]

ParameterValue
Initiator Benzoyl Peroxide (BPO)
Solvent N,N-Dimethylformamide (DMF)
Temperature 70°C

Note: Specific concentrations of monomers and initiator, as well as the resulting molecular weights and PDIs, would be dependent on the desired copolymer composition and properties and should be determined experimentally.

Controlled Radical Polymerization (CRP)

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer architecture, molecular weight, and polydispersity. While specific protocols for the homopolymerization of NPMAm using these techniques are not extensively reported, the following are model protocols adapted from similar N-substituted acrylamides that can serve as a starting point for optimization.[2]

Model Protocol: RAFT Polymerization of NPMAm

Materials:

  • This compound (NPMAm), purified

  • RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., 1,4-dioxane or DMF)

  • Non-solvent for precipitation (e.g., diethyl ether or hexane)

Procedure:

  • In a Schlenk tube, combine NPMAm, the RAFT agent, and the initiator in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and polymerization rate.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the tube with an inert gas.

  • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70°C) to initiate polymerization.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion (e.g., by ¹H NMR) and polymer molecular weight (e.g., by GPC).

  • Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.

  • Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.

Model Protocol: ATRP of NPMAm

Materials:

  • This compound (NPMAm), purified

  • Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)

  • Catalyst (e.g., Cu(I)Br)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Solvent (e.g., toluene or DMF)

  • Non-solvent for precipitation (e.g., methanol or hexane)

Procedure:

  • To a dry Schlenk flask, add the catalyst (Cu(I)Br) and ligand (PMDETA). Seal the flask and purge with an inert gas.

  • In a separate flask, dissolve NPMAm and the initiator (EBiB) in the de-gassed solvent.

  • Transfer the monomer/initiator solution to the flask containing the catalyst/ligand system via a de-gassed syringe.

  • Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60°C).

  • Monitor the polymerization as described for the RAFT protocol.

  • Terminate the reaction by exposing the mixture to air, which oxidizes the Cu(I) catalyst.

  • Dilute the polymer solution with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Applications in Drug Development

The unique properties of NPMAm-based polymers make them promising candidates for various applications in drug delivery. The hydrophobic nature of the phenyl group can be utilized for encapsulating hydrophobic drugs, while the polymer backbone can be tailored to control drug release.

Drug Delivery Systems

Polymers based on NPMAm can be formulated into nanoparticles, micelles, or hydrogels to serve as drug carriers. These systems can potentially enhance the solubility of poorly water-soluble drugs, protect them from degradation, and provide controlled or targeted release.

Logical Workflow for Polymer-Based Drug Delivery

DrugDeliveryWorkflow cluster_Formulation Formulation cluster_Delivery Delivery & Release cluster_Action Therapeutic Action Monomer NPMAm Monomer Polymerization Polymerization Monomer->Polymerization Polymer pNPMAm-based Polymer Polymerization->Polymer Encapsulation Drug Encapsulation Polymer->Encapsulation Drug Active Drug Drug->Encapsulation Nanoparticle Drug-Loaded Nanoparticle Encapsulation->Nanoparticle Administration Administration (e.g., Injection) Nanoparticle->Administration Circulation Systemic Circulation Administration->Circulation Targeting Tumor Targeting (EPR Effect) Circulation->Targeting CellularUptake Cellular Uptake Targeting->CellularUptake DrugRelease Drug Release CellularUptake->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Fig. 1: General workflow for polymer-based drug delivery.

Quantitative Data on Drug Release from a Model Thermoresponsive Copolymer Hydrogel: [3]

The following data is for a thermo- and pH-responsive hydrogel based on N-isopropylacrylamide (NIPAm) and acrylamide (AAm), which serves as a model for the potential behavior of appropriately designed NPMAm copolymers.

ConditionDrug Release (%) after 4h
pH 7.4 / 25°C~25%
pH 7.4 / 40°C~65%
pH 5.5 / 40°C~100%

This data illustrates how environmental stimuli can trigger drug release from a "smart" polymer system.

Biocompatibility and Cellular Interactions

General Cellular Uptake Mechanism for Polymeric Nanoparticles

CellularUptake cluster_Uptake Endocytosis Pathways Nanoparticle Polymeric Nanoparticle Clathrin Clathrin-mediated Nanoparticle->Clathrin Receptor binding Caveolae Caveolae-mediated Nanoparticle->Caveolae Macropinocytosis Macropinocytosis Nanoparticle->Macropinocytosis CellMembrane Cell Membrane Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome (Acidic pH) Endosome->Lysosome Maturation Exocytosis Exocytosis Endosome->Exocytosis Recycling DrugRelease Drug Release Lysosome->DrugRelease Degradation or pH-triggered

Fig. 2: Common cellular uptake pathways for nanoparticles.

Thermoresponsive Properties

Many N-substituted polyacrylamides exhibit thermoresponsive behavior, most notably a Lower Critical Solution Temperature (LCST), where the polymer undergoes a reversible phase transition from a soluble to an insoluble state upon heating. This property is highly valuable for "smart" drug delivery systems, as it can be exploited to trigger drug release at physiological temperatures. While the homopolymer of the bulky and hydrophobic NPMAm is not expected to be water-soluble and thus will not display an LCST in water, copolymerization of NPMAm with hydrophilic monomers can be used to tune the thermoresponsive properties of the resulting copolymer.[2][8][9]

Factors Influencing the LCST of Copolymers:

  • Hydrophilic/Hydrophobic Balance: Increasing the content of hydrophilic comonomers will generally increase the LCST.

  • Molecular Weight: The LCST can be dependent on the polymer's molecular weight.

  • Additives: The presence of salts and other solutes in the aqueous solution can also affect the LCST.

Conclusion

This compound is a monomer with significant potential in the field of polymer chemistry, particularly for biomedical applications. Its rigid and hydrophobic nature, combined with the potential for functionalization, allows for the creation of polymers with tailored properties. While detailed protocols and quantitative data for the homopolymer of NPMAm are still emerging, the information available for related N-substituted acrylamides provides a strong foundation for future research and development. The protocols and data presented in these application notes are intended to serve as a guide for researchers and scientists working to unlock the full potential of NPMAm in drug delivery and beyond. Further optimization of polymerization conditions and in-depth biological evaluation of NPMAm-based polymers will be crucial for their translation into clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: N-Phenylmethacrylamide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Phenylmethacrylamide (NPMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of poly(this compound).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in this compound polymerization?

A1: The polymerization of this compound can present several challenges, primarily stemming from the steric hindrance and electronic effects of the bulky phenyl group. Common issues include:

  • Low Polymerization Rate: The bulky substituent can hinder the approach of the monomer to the propagating radical chain end.

  • Low Molecular Weight and High Polydispersity (PDI): This is often a result of frequent chain transfer reactions or premature termination.

  • Solubility Issues: Both the monomer and the resulting polymer can have limited solubility in certain solvents, which can affect the polymerization process and product purification.[1]

  • Inhibition of Polymerization: Like other free-radical polymerizations, the presence of oxygen or other inhibitors in the reaction mixture can prevent or slow down the reaction.

Q2: What type of polymerization techniques are suitable for this compound?

A2: this compound can be polymerized via several methods, with the choice depending on the desired polymer characteristics:

  • Free Radical Polymerization: A straightforward method suitable for producing high molecular weight polymers, though with less control over molecular weight distribution (higher PDI).[2]

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: A controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined molecular weights and low PDI.[3]

  • Atom Transfer Radical Polymerization (ATRP): Another CRP method that can be used for controlled polymerization, although it can be sensitive to impurities and requires careful selection of the catalyst system. The amide functionality can sometimes complicate ATRP by complexing with the copper catalyst.[4][5]

Q3: How does the phenyl group in this compound affect its polymerization behavior?

A3: The phenyl group has a significant impact on the polymerization of this compound:

  • Steric Hindrance: The bulky phenyl group can decrease the rate of propagation by sterically hindering the approach of monomer molecules to the growing polymer chain.

  • Electronic Effects: The phenyl group can influence the reactivity of the monomer and the stability of the propagating radical through resonance effects.[1]

  • Polymer Properties: The presence of the phenyl group leads to a polymer with a higher glass transition temperature (Tg) and generally poor water solubility compared to unsubstituted polyacrylamide.[1]

Troubleshooting Guides

Issue 1: Slow or No Polymerization

This is a common issue that can arise from several factors. The following guide provides a systematic approach to diagnosing and resolving the problem.

Troubleshooting Workflow for Slow or No Polymerization

G start Problem: Slow or No Polymerization cause1 Cause: Oxygen Inhibition start->cause1 cause2 Cause: Inactive/Insufficient Initiator start->cause2 cause3 Cause: Monomer Impurities start->cause3 cause4 Cause: Incorrect Temperature start->cause4 solution1 Solution: Degas the reaction mixture thoroughly (e.g., freeze-pump-thaw cycles or sparging with inert gas). cause1->solution1 solution2 Solution: Use fresh initiator solution. Increase initiator concentration incrementally. cause2->solution2 solution3 Solution: Purify the monomer (e.g., recrystallization). cause3->solution3 solution4 Solution: Ensure the reaction temperature is appropriate for the chosen initiator. cause4->solution4

Caption: Troubleshooting workflow for slow or no polymerization.

Issue 2: Low Molecular Weight and/or High Polydispersity (PDI)

Achieving the target molecular weight and a narrow molecular weight distribution is crucial for many applications. This guide will help you troubleshoot these issues.

Factors Influencing Molecular Weight and PDI

G mw_pdi Low Molecular Weight & High Polydispersity initiator High Initiator Concentration mw_pdi->initiator transfer Chain Transfer Reactions mw_pdi->transfer temp High Reaction Temperature mw_pdi->temp monomer_conc Low Initial Monomer Concentration mw_pdi->monomer_conc

Caption: Key factors contributing to low MW and high PDI.

Quantitative Data: Effect of Reaction Parameters on Polymer Properties

Note: Specific quantitative data for the homopolymerization of this compound is limited in publicly available literature. The following table summarizes general trends observed for N-substituted (meth)acrylamides and provides estimated effects for NPMA based on established polymerization principles.

Parameter ChangeExpected Effect on Molecular Weight (Mn)Expected Effect on Polydispersity (PDI)Expected Effect on Conversion
Increase Initiator Concentration DecreaseMay IncreaseIncrease
Increase Monomer Concentration IncreaseMay DecreaseIncrease
Increase Reaction Temperature DecreaseMay IncreaseIncrease
Increase Reaction Time Increase (up to a plateau)May Increase (in uncontrolled systems)Increase
Addition of a Chain Transfer Agent DecreaseGenerally decreasesMay slightly decrease
Issue 3: Poor Solubility of Monomer or Polymer

The hydrophobic nature of the phenyl group can lead to solubility challenges.

Troubleshooting Workflow for Solubility Issues

G start Problem: Poor Solubility monomer_sol Monomer Insolubility start->monomer_sol polymer_precip Polymer Precipitation start->polymer_precip cause_monomer Cause: Inappropriate Solvent monomer_sol->cause_monomer cause_polymer Cause: Polymer becomes insoluble as chain length increases polymer_precip->cause_polymer solution_monomer Solution: Use a more suitable solvent (e.g., DMF, DMSO, THF). Consider gentle heating. cause_monomer->solution_monomer solution_polymer Solution: Choose a solvent that dissolves both monomer and polymer. Conduct polymerization at a lower monomer concentration. cause_polymer->solution_polymer

Caption: Troubleshooting guide for solubility problems.

Experimental Protocols

Protocol 1: Free Radical Polymerization of this compound

This protocol describes a standard free-radical polymerization to synthesize poly(this compound).

Experimental Workflow for Free Radical Polymerization

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Purification a Dissolve NPMA and AIBN in an appropriate solvent (e.g., DMF) b Degas the solution (e.g., 3x freeze-pump-thaw cycles) a->b c Immerse the reaction vessel in a preheated oil bath (e.g., 70 °C) b->c d Stir for a defined period (e.g., 6-24 hours) c->d e Precipitate the polymer in a non-solvent (e.g., methanol) d->e f Filter and dry the polymer under vacuum e->f

Caption: Workflow for free-radical polymerization of NPMA.

Materials:

  • This compound (NPMA)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 5 g) and AIBN (e.g., 0.05 g, adjust for desired molecular weight) in anhydrous DMF (e.g., 20 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Stir the reaction mixture for the desired time (e.g., 12 hours). The viscosity of the solution will increase as the polymerization proceeds.

  • To terminate the reaction, cool the flask in an ice bath and expose the contents to air.

  • Precipitate the polymer by slowly adding the viscous solution to a large volume of a stirred non-solvent, such as methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove unreacted monomer and initiator.

  • Dry the purified polymer in a vacuum oven until a constant weight is achieved.

Protocol 2: RAFT Polymerization of this compound

This protocol provides a method for the controlled polymerization of NPMA using RAFT.

Materials:

  • This compound (NPMA)

  • A suitable RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

  • AIBN

  • Anhydrous solvent (e.g., 1,4-Dioxane or DMF)

  • Precipitation solvent (e.g., cold diethyl ether or methanol)

  • Reaction vessel suitable for air-sensitive techniques

Procedure:

  • In a reaction vessel, combine NPMA, the RAFT agent, and AIBN in the desired molar ratio in the chosen anhydrous solvent.

  • Degas the solution thoroughly using freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

  • Immerse the sealed reaction vessel in a thermostatically controlled oil bath at the desired temperature (e.g., 70-80 °C).

  • Allow the polymerization to proceed for the planned duration. Samples can be taken periodically under inert conditions to monitor conversion and molecular weight evolution via techniques like ¹H NMR and Gel Permeation Chromatography (GPC).

  • Terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

  • Isolate the polymer by precipitation into a suitable non-solvent.

  • Purify the polymer by redissolving it in a small amount of a good solvent and re-precipitating it.

  • Dry the final polymer product under vacuum.

Disclaimer: These protocols are intended as a general guide. Researchers should always consult the relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before conducting any experiment. The optimal reaction conditions may vary and should be determined experimentally.

References

Technical Support Center: N-Phenylmethacrylamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-Phenylmethacrylamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: I am observing a very low yield of this compound. What are the likely causes?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. This could be due to insufficient reaction time, a reaction temperature that is too low, or inefficient stirring.[1][2][3]

  • Poor Quality of Reagents: The purity of starting materials like aniline and methacryloyl chloride is crucial. Impurities can interfere with the reaction.[2][3] It is advisable to use freshly distilled or purified reagents.

  • Presence of Water: Moisture in the reaction setup can lead to the hydrolysis of the highly reactive methacryloyl chloride, reducing the amount available to react with aniline.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Side Reactions: The formation of byproducts can significantly decrease the yield of the desired product.[1][2]

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.[1]

Q2: What are the common side products in the synthesis of this compound?

The primary side product of concern is the formation of poly(methacrylic anhydride) or the hydrolysis of methacryloyl chloride to methacrylic acid if water is present. Additionally, if the reaction conditions are not optimized, there is a possibility of di-acylation on the aniline nitrogen, although this is less common under standard conditions.

Q3: My reaction seems to be stalled and is not proceeding to completion. What should I do?

If you observe that the reaction is not progressing (e.g., by monitoring with Thin Layer Chromatography - TLC), consider the following:

  • Increase Reaction Time: Allow the reaction to stir for a longer period. Some protocols suggest stirring for up to 12 hours.[4]

  • Increase Reaction Temperature: Gently increasing the temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to unwanted side reactions and polymerization.[3][5]

  • Check Reagent Stoichiometry: Ensure that the molar ratios of the reactants are correct. A slight excess of the acylating agent (methacryloyl chloride) is sometimes used to drive the reaction to completion.[6][7]

Q4: I am having difficulty purifying the crude this compound. What are the recommended purification methods?

The most common and effective purification techniques for this compound are:

  • Recrystallization: This method is highly effective for obtaining a pure product.[4][8] Common solvent systems for recrystallization include ethyl acetate/hexanes.[7]

  • Flash Chromatography: Purification by flash chromatography on silica gel is another widely used method to isolate the desired product from impurities.[4]

Q5: How can I minimize the polymerization of methacryloyl chloride or the final product during the reaction?

To prevent unwanted polymerization:

  • Low Temperature: Perform the addition of methacryloyl chloride at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction.[4][6]

  • Inhibitors: While not always necessary for the synthesis itself, be aware that commercially available methacryloyl chloride may contain inhibitors to prevent polymerization during storage.[9] These do not typically interfere with the acylation reaction.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of this compound via the acylation of aniline with methacryloyl chloride.

ParameterConditionYield (%)Reference
Reactants Aniline, Methacryloyl Chloride, Triethylamine97[4]
Solvent Anhydrous Dichloromethane (DCM)97[4]
Temperature 0 °C to Room Temperature97[4]
Reaction Time 12 hours97[4]
Purification Recrystallization or Flash Chromatography86-97[4]

Experimental Protocols

Synthesis of this compound from Aniline and Methacryloyl Chloride

This protocol is based on a general procedure for the synthesis of N-substituted methacrylamides.[4]

Materials:

  • Aniline

  • Methacryloyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Saturated brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: In a 100 mL Schlenk tube under a nitrogen atmosphere, dissolve aniline (21 mmol) and triethylamine (42 mmol, 2 equivalents) in 50 mL of anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride (23 mmol, 1.1 equivalents) to the stirred solution under a nitrogen atmosphere.

  • Reaction: Allow the resulting solution to warm to room temperature and stir for 12 hours.

  • Quenching: Quench the reaction by adding 10 mL of deionized water.

  • Workup:

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

    • Combine the organic layers and wash with saturated brine solution (3 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: Purify the residue by recrystallization or flash chromatography on silica gel to obtain the pure this compound.[4]

Visualizations

Reaction Mechanism

Reaction_Mechanism aniline Aniline intermediate Tetrahedral Intermediate aniline->intermediate + methacryloyl_chloride Methacryloyl Chloride methacryloyl_chloride->intermediate triethylamine Triethylamine (Base) hcl HCl triethylammonium_chloride Triethylammonium Chloride triethylamine->triethylammonium_chloride + HCl product This compound intermediate->product - HCl

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start setup Dissolve Aniline & Triethylamine in Anhydrous DCM start->setup cool Cool to 0°C setup->cool add Add Methacryloyl Chloride Dropwise cool->add react Stir at Room Temperature for 12h add->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Flash Chromatography concentrate->purify end Pure Product purify->end

Caption: A typical experimental workflow for this compound synthesis.

Troubleshooting Guide

Troubleshooting_Guide start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Not Complete check_reagents Check Reagent Quality & Stoichiometry check_reaction->check_reagents Complete increase_time Increase Reaction Time incomplete->increase_time Option 1 increase_temp Increase Temperature incomplete->increase_temp Option 2 impure_reagents Impure Reagents check_reagents->impure_reagents Suspect check_workup Review Workup & Purification Procedure check_reagents->check_workup OK purify_reagents Purify/Redistill Reagents impure_reagents->purify_reagents loss_during_workup Product Loss check_workup->loss_during_workup Suspect optimize_workup Optimize Extraction & Purification Steps loss_during_workup->optimize_workup

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of Poly(N-Phenylmethacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of poly(N-Phenylmethacrylamide).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a poly(this compound) sample after polymerization?

A1: The most common impurities are unreacted this compound monomer, the initiator (and its byproducts), and low molecular weight oligomers. If a solvent is used for polymerization, it may also be present as an impurity.

Q2: What are the primary methods for purifying poly(this compound)?

A2: The primary methods for purifying poly(this compound) are precipitation and dialysis. Size exclusion chromatography (SEC) can also be used for purification, particularly for obtaining narrow molecular weight distributions, but it is less common for bulk purification.

Q3: How do I choose a suitable solvent and anti-solvent for precipitation?

A3: A suitable solvent should completely dissolve the polymer, while the anti-solvent should be miscible with the solvent but should not dissolve the polymer, causing it to precipitate. For poly(this compound), good solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and chloroform. Common anti-solvents include methanol, ethanol, petroleum ether, and water. The choice depends on the specific solvent used for polymerization and the desired purity. The principle of "like dissolves like" is a useful guide; polar polymers are more soluble in polar solvents and less soluble in nonpolar solvents.

Q4: What is the purpose of dialysis in polymer purification?

A4: Dialysis is a technique used to separate molecules based on size through a semi-permeable membrane. In the context of poly(this compound) purification, it is effective for removing small molecules like unreacted monomers, salts, and initiator fragments from the polymer solution.

Troubleshooting Guides

Issue 1: Polymer fails to precipitate or precipitation is incomplete.

Q: I've added the anti-solvent, but my poly(this compound) is not precipitating, or the yield is very low. What could be the problem?

A: This issue can arise from several factors:

  • Inappropriate Anti-Solvent: The chosen anti-solvent may have some solvating power for the polymer.

    • Solution: Try a different anti-solvent. For example, if you are using methanol with a THF solution and seeing poor precipitation, try a less polar anti-solvent like petroleum ether or diethyl ether.

  • Insufficient Anti-Solvent: The volume of anti-solvent may not be enough to induce precipitation.

    • Solution: Gradually add more anti-solvent while stirring vigorously. A common starting ratio is 1 volume of polymer solution to 5-10 volumes of anti-solvent.

  • Low Polymer Concentration: If the polymer concentration in the solvent is too low, it may not reach the critical concentration for precipitation.

    • Solution: Concentrate the polymer solution by removing some of the solvent under reduced pressure before adding the anti-solvent.

  • Low Molecular Weight: Very low molecular weight polymer chains or oligomers may be more soluble in the solvent/anti-solvent mixture.

    • Solution: This may indicate a problem with the polymerization reaction itself. Consider optimizing your polymerization conditions to achieve a higher molecular weight.

Issue 2: The precipitated polymer is sticky, oily, or difficult to handle.

Q: My precipitated poly(this compound) is a sticky mass instead of a powder. How can I fix this?

A: A sticky or oily precipitate is often due to the rate of precipitation or the presence of impurities.

  • Precipitation is too rapid: Adding the polymer solution too quickly to the anti-solvent can cause the polymer to trap solvent and impurities, resulting in a gummy texture.

    • Solution: Add the polymer solution dropwise to the vigorously stirred anti-solvent. This allows for the formation of finer polymer particles.

  • Insufficient Agitation: Without proper stirring, the polymer can agglomerate.

    • Solution: Use a magnetic stirrer at a high speed or mechanical stirring during precipitation.

  • Temperature Effects: The temperature of the anti-solvent can influence the morphology of the precipitate.

    • Solution: Try cooling the anti-solvent in an ice bath before and during the precipitation process. This can sometimes lead to a more powdery precipitate.

  • Presence of Water in the Anti-solvent: For some polymer/solvent systems, the presence of a small amount of water in the organic anti-solvent can help to prevent the formation of a sticky mass.[1]

    • Solution: If using a water-miscible anti-solvent, consider adding a small amount of water to the anti-solvent before precipitation.

Issue 3: Residual monomer is still present after purification.

Q: I have purified my poly(this compound) by precipitation, but characterization (e.g., by ¹H NMR) still shows the presence of the monomer. What should I do?

A: Removing all traces of monomer can be challenging.

  • Insufficient Washing: The precipitated polymer may still have monomer trapped within it.

    • Solution: After the initial precipitation and filtration, re-dissolve the polymer in a minimal amount of a good solvent and re-precipitate it. Repeating the precipitation cycle two or three times is often effective.[2] Also, ensure to wash the filtered polymer thoroughly with the anti-solvent.

  • Ineffective Purification Method for Complete Removal: For some applications requiring very high purity, precipitation alone may not be sufficient.

    • Solution: Consider using dialysis after an initial precipitation step. Dialysis is very effective at removing small molecules. Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly lower than the molecular weight of your polymer but large enough to allow the monomer to pass through freely.

Data Presentation

Table 1: Comparison of Purification Techniques for Poly(this compound)

TechniquePrincipleAdvantagesDisadvantages
Precipitation Differential solubility of the polymer and impurities in a solvent/anti-solvent mixture.Fast, simple, and effective for removing the bulk of impurities. Can handle large quantities.May not remove all traces of monomer. The choice of solvents is crucial. The polymer may precipitate as a sticky mass if not optimized.
Dialysis Size-based separation using a semi-permeable membrane.Highly effective for removing small molecules (monomers, initiators, salts). Gentle on the polymer.Time-consuming. Requires large volumes of dialysis buffer (solvent). Not effective for removing oligomers with molecular weights close to the polymer.
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume as the sample passes through a porous column.Can provide a polymer with a narrow molecular weight distribution. Can be automated.Not suitable for large-scale purification. Can be expensive. Requires specialized equipment.

Experimental Protocols

Protocol 1: Purification of Poly(this compound) by Precipitation

Materials:

  • Crude poly(this compound) solution (e.g., in DMF or THF)

  • Good solvent for the polymer (e.g., DMF, THF, chloroform)

  • Anti-solvent (e.g., methanol, ethanol, petroleum ether, diethyl ether)

  • Large beaker

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Vacuum oven

Procedure:

  • If the crude polymer is solid, dissolve it in a minimal amount of a suitable good solvent (e.g., THF). The final concentration should be around 5-10% (w/v).

  • Place a volume of anti-solvent (e.g., methanol), typically 10 times the volume of the polymer solution, into a large beaker with a magnetic stir bar.

  • Begin vigorously stirring the anti-solvent.

  • Transfer the polymer solution to a dropping funnel and add it dropwise to the center of the vortex of the stirred anti-solvent.

  • A white precipitate of poly(this compound) should form.

  • Continue stirring for an additional 30 minutes after all the polymer solution has been added to ensure complete precipitation.

  • Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

  • Wash the polymer on the filter paper with fresh anti-solvent to remove any remaining soluble impurities.

  • For higher purity, the re-precipitation process (steps 1-8) can be repeated.

  • Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: Purification of Poly(this compound) by Dialysis

Materials:

  • Crude poly(this compound) solution

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 3.5 kDa or 10 kDa, depending on the polymer's molecular weight)

  • Dialysis clips

  • Large container (e.g., a large beaker or bucket)

  • Solvent matching the dialysis buffer (e.g., deionized water if the polymer is water-soluble, or an organic solvent if not)

  • Magnetic stirrer and stir bar (optional, for the external solvent)

Procedure:

  • Prepare the dialysis tubing according to the manufacturer's instructions (this may involve boiling in sodium bicarbonate or EDTA solution).

  • Transfer the polymer solution into the prepared dialysis tubing, ensuring to leave some space at the top to allow for solvent ingress.

  • Securely close both ends of the dialysis tubing with clips.

  • Place the sealed dialysis bag into a large container filled with a large excess of the chosen dialysis solvent (e.g., deionized water).

  • Gently stir the external solvent to maintain a high concentration gradient.

  • Change the external solvent periodically (e.g., every 4-6 hours for the first day, then less frequently) to ensure efficient removal of impurities.

  • Continue the dialysis for 2-3 days. The efficiency of monomer removal can be monitored by taking aliquots from the external solvent and analyzing them (e.g., by UV-Vis spectroscopy if the monomer has a chromophore).

  • Once dialysis is complete, remove the dialysis bag from the solvent.

  • Carefully open one end of the bag and transfer the purified polymer solution to a suitable container.

  • The polymer can be recovered from the solution by freeze-drying (if the solvent is water) or by precipitation followed by drying.

Mandatory Visualization

G Troubleshooting Workflow for Poly(this compound) Purification start Start Purification precipitation Precipitation start->precipitation precip_ok Is precipitate a fine powder? precipitation->precip_ok sticky Precipitate is sticky/oily precip_ok->sticky No filter_dry Filter and Dry Polymer precip_ok->filter_dry Yes optimize_precip Optimize Precipitation: - Add dropwise to vortex - Cool anti-solvent - Change anti-solvent sticky->optimize_precip optimize_precip->precipitation characterize Characterize Purity (e.g., NMR, GPC) filter_dry->characterize purity_ok Is purity sufficient? characterize->purity_ok end Purification Complete purity_ok->end Yes reprecipitate Re-precipitate purity_ok->reprecipitate No (minor impurities) dialysis Consider Dialysis purity_ok->dialysis No (significant monomer) reprecipitate->precipitation dialysis->filter_dry

Caption: Troubleshooting workflow for the purification of poly(this compound).

References

Technical Support Center: GPC Analysis of Poly(N-Phenylmethacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gel Permeation Chromatography (GPC) analysis of poly(N-Phenylmethacrylamide) (pNPMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the characterization of this polymer.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the GPC analysis of poly(this compound)?

A1: The primary challenge in the GPC analysis of pNPMA, and aromatic polyamides or polyacrylamides in general, is the potential for secondary interactions with the GPC column packing material. These interactions, which can include hydrogen bonding and hydrophobic interactions, can lead to peak broadening, tailing, or even complete adsorption of the polymer onto the column, resulting in inaccurate molecular weight data.[1] Careful selection of the mobile phase and column is crucial to minimize these effects.

Q2: Which mobile phase (eluent) is recommended for pNPMA GPC analysis?

A2: Tetrahydrofuran (THF) is a commonly used solvent for the GPC analysis of polymers containing N-phenyl methacrylamide units.[2][3] However, to mitigate on-column interactions, the addition of a small amount of a polar modifier, such as triethylamine or a salt like tetrabutylammonium bromide (TBAB), is often necessary.[4][5] N,N-Dimethylformamide (DMF) is another potential eluent for these types of polymers.[2][6] The optimal choice of mobile phase may require some method development.

Q3: Can I use a standard polystyrene calibration for determining the molecular weight of pNPMA?

Q4: My chromatogram shows a broad peak with tailing. What could be the cause?

A4: Peak tailing in the GPC analysis of pNPMA is often indicative of interactions between the polymer and the stationary phase of the column. This can be caused by an inappropriate mobile phase. Consider adding a modifier like triethylamine to your THF mobile phase to disrupt these interactions. Other potential causes include poor sample preparation (incomplete dissolution) or a deteriorating column.

Q5: I am not seeing any peak for my injected pNPMA sample. What should I do?

A5: The absence of a peak could be due to several factors. The most likely cause for pNPMA is irreversible adsorption onto the GPC column. This happens when the polymer has strong interactions with the column packing. You may need to switch to a more polar mobile phase, such as DMF with a salt additive, or use a different type of GPC column. Another possibility is that the polymer has precipitated out of the solution before or during injection. Ensure your polymer is fully dissolved in the mobile phase.

Troubleshooting Guides

Problem 1: Poor Solubility of Poly(this compound)
Symptom Possible Cause Suggested Solution
Incomplete dissolution of the polymer in the GPC mobile phase.The chosen solvent is not a good solvent for pNPMA.1. Try a stronger polar aprotic solvent like N,N-Dimethylformamide (DMF).2. Gently warm the solution and allow for longer dissolution times (e.g., overnight).3. Ensure the polymer is finely ground to increase surface area for dissolution.
The solution appears cloudy or contains visible particles.Presence of insoluble impurities or cross-linked polymer.Filter the sample solution through a 0.2 µm or 0.45 µm PTFE filter before injection to remove particulates that can clog the column.[9]
Problem 2: Chromatographic Issues (Peak Tailing, Broadening, or Splitting)
Symptom Possible Cause Suggested Solution
Asymmetrical peaks with a pronounced tail.Secondary interactions (e.g., hydrogen bonding, hydrophobic interactions) between pNPMA and the column packing material.1. Modify the mobile phase: Add a small percentage of a polar modifier. For a THF mobile phase, try adding 0.1-1% (v/v) triethylamine.[5]2. Add a salt: For a DMF mobile phase, adding a salt like LiBr (e.g., 0.05 M) can help to suppress ionic interactions.
Unusually broad peaks, leading to high polydispersity index (PDI) values.1. Polymer aggregation in solution.2. Poor column resolution.1. Improve dissolution: Ensure the polymer is fully dissolved and that the concentration is not too high (typically 1-2 mg/mL).2. Change mobile phase: A different solvent might prevent aggregation.3. Column selection: Use a column set appropriate for the expected molecular weight range of your polymer. A mixed-bed column is often a good starting point for unknown samples.
Split or shoulder peaks.1. Presence of polymer aggregates or oligomers.2. Column degradation or void formation.1. Sample preparation: Re-prepare the sample, ensuring complete dissolution and filtration.2. Column maintenance: Check the performance of your GPC column with a known standard. If performance has degraded, the column may need to be replaced.

Quantitative Data

The following table provides an illustrative example of molecular weight data that can be obtained from a GPC analysis. Note that these values are for a related polymer, poly(N-isopropylacrylamide), and are intended to serve as a template for reporting your own results for poly(this compound).[10]

Sample IDEluentMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
pNIPAM-1THF1,9002,2041.16
pNIPAM-2THF3,6504,0151.10
pNIPAM-3THF26,70032,3071.21
pNIPAM-4THF27,70035,7331.29

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.

Experimental Protocols

Key Experiment: GPC Analysis of Poly(this compound) in THF

Objective: To determine the molecular weight distribution of a pNPMA sample using GPC with a THF-based mobile phase.

Materials:

  • Poly(this compound) sample

  • Tetrahydrofuran (THF), HPLC grade

  • Triethylamine (optional modifier)

  • Polystyrene standards for calibration

  • GPC system with a refractive index (RI) detector

  • GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene based)

  • Autosampler vials with inserts

  • 0.2 µm PTFE syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare the required volume of THF. If a modifier is used, add triethylamine to the THF at a concentration of 0.1-1% (v/v).

    • Degas the mobile phase thoroughly before use.

  • Standard Preparation:

    • Prepare a series of polystyrene standards of known molecular weight in the mobile phase at a concentration of approximately 1 mg/mL.

    • Allow the standards to dissolve completely.

  • Sample Preparation:

    • Accurately weigh 2-4 mg of the pNPMA sample into a vial.

    • Add 2 mL of the mobile phase to achieve a final concentration of 1-2 mg/mL.

    • Allow the sample to dissolve completely, which may require gentle agitation or leaving it overnight.

    • Filter the dissolved sample through a 0.2 µm PTFE syringe filter into a GPC autosampler vial.

  • GPC System Setup and Calibration:

    • Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.

    • Inject the series of polystyrene standards to generate a calibration curve.

  • Sample Analysis:

    • Inject the prepared pNPMA sample.

    • Acquire the chromatogram.

  • Data Analysis:

    • Integrate the sample peak and calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to the polystyrene calibration.

Visualizations

GPC_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting start Start GPC Analysis of pNPMA prep Prepare Sample and Mobile Phase start->prep run Run GPC prep->run peak_shape Assess Peak Shape run->peak_shape good_peak Symmetrical Peak peak_shape->good_peak Good bad_peak Tailing or Broad Peak peak_shape->bad_peak Bad no_peak No Peak Observed peak_shape->no_peak None analyze Analyze Data good_peak->analyze troubleshoot_interaction Secondary Interactions Suspected bad_peak->troubleshoot_interaction troubleshoot_adsorption Adsorption Suspected no_peak->troubleshoot_adsorption end End analyze->end add_modifier Add Modifier to Mobile Phase (e.g., Triethylamine in THF) troubleshoot_interaction->add_modifier change_mobile_phase Change Mobile Phase (e.g., to DMF with salt) troubleshoot_adsorption->change_mobile_phase add_modifier->run change_mobile_phase->run

Caption: Troubleshooting workflow for GPC analysis of pNPMA.

Polymer_Column_Interaction cluster_interactions Potential Secondary Interactions pNPMA Poly(this compound) (Analyte) h_bond Hydrogen Bonding pNPMA->h_bond Amide group hydrophobic Hydrophobic Interactions pNPMA->hydrophobic Phenyl group column GPC Column Packing (Stationary Phase) h_bond->column Polar sites on packing hydrophobic->column Polystyrene-based packing

Caption: Potential interactions of pNPMA with the GPC column.

References

Technical Support Center: Optimizing RAFT Polymerization of N-Phenylmethacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N-Phenylmethacrylamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful RAFT polymerization of this compound?

A successful RAFT polymerization of this compound hinges on the careful selection of the Chain Transfer Agent (CTA), initiator, and solvent, as well as stringent control over reaction conditions, particularly temperature and the exclusion of oxygen.

Q2: Which type of RAFT agent is recommended for this compound?

For methacrylamides like this compound, trithiocarbonates are generally the most suitable RAFT agents.[1] Dithiobenzoates can also be used, but they may lead to retardation. The selection of the R and Z groups of the RAFT agent is crucial for controlling the polymerization.

Q3: What is the optimal reaction temperature?

Temperature significantly impacts the rate of polymerization and the stability of the RAFT agent. While higher temperatures increase the rate of initiator decomposition and propagation, they can also lead to loss of control and broader molecular weight distribution.[2][3] For this compound, it has been noted that trithiocarbonate degradation can occur at temperatures around 70°C. Therefore, a slightly lower temperature, in the range of 60-65°C, is often a good starting point.

Q4: Why is deoxygenation so important?

Oxygen is a potent inhibitor of radical polymerizations.[4] Its presence can lead to a long induction period or complete inhibition of the polymerization. Thorough deoxygenation of the reaction mixture is crucial and can be achieved by purging with an inert gas like nitrogen or argon for at least 30 minutes, or by performing several freeze-pump-thaw cycles for more sensitive systems.[2][5]

Q5: What is a typical polydispersity index (PDI) for a well-controlled RAFT polymerization of this compound?

A well-controlled RAFT polymerization should yield polymers with a narrow molecular weight distribution, reflected in a low polydispersity index (PDI). Generally, a PDI value below 1.3 is considered good, with values approaching 1.1 indicating excellent control over the polymerization.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the RAFT polymerization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Monomer Conversion Presence of Oxygen: Oxygen inhibits the radical polymerization process.Thoroughly degas the reaction mixture using an inert gas (e.g., nitrogen, argon) for at least 30 minutes or perform a minimum of three freeze-pump-thaw cycles.[2][5]
Inappropriate Initiator: The initiator's decomposition rate may be too low at the reaction temperature.Ensure the initiator is suitable for the chosen temperature. For example, AIBN is commonly used around 60-80°C. If a lower temperature is desired, select an initiator with a lower decomposition temperature.
Inefficient RAFT Agent: The chosen CTA may not be suitable for this compound.Trithiocarbonates are generally recommended for methacrylamides.[1] Ensure the RAFT agent is pure, as impurities like thiols can interfere with the polymerization.
Low Initiator Concentration: An insufficient supply of radicals will slow down or stall the polymerization.[4]Increase the initiator concentration. A typical starting point for the [CTA]:[Initiator] ratio is between 5:1 and 10:1.
High Polydispersity Index (PDI > 1.5) High Temperature: Excessive temperature can increase the rate of termination reactions, leading to a loss of control.Consider lowering the reaction temperature. For this compound, temperatures above 70°C may cause RAFT agent degradation.
High Initiator Concentration: A high rate of initiation compared to the rate of chain transfer can result in a significant number of uncontrolled polymer chains.[2]Decrease the initiator concentration relative to the CTA. Aim for a [CTA]:[Initiator] ratio of at least 5:1.
High Monomer Conversion: Pushing the reaction to very high conversions can sometimes lead to a loss of control and side reactions.[2]Consider stopping the reaction at a moderate conversion (e.g., 70-80%) if a narrow PDI is critical.
Long Induction Period Presence of Inhibitors: Dissolved oxygen is the most common inhibitor. Impurities in the monomer or solvent can also cause induction periods.Purify the monomer by passing it through a column of basic alumina to remove inhibitors. Ensure the solvent is of high purity and adequately degassed.
Slow Initiation: The rate of radical generation from the initiator is too slow.Increase the reaction temperature slightly or choose an initiator with a faster decomposition rate at the desired temperature.
Bimodal or Tailing GPC Trace Inefficient Chain Transfer: The RAFT agent may not be efficiently transferring the growing polymer chains.Select a RAFT agent with a higher chain transfer constant for methacrylamides.
Loss of "Living" Character: Termination reactions are competing with the RAFT equilibrium.Optimize the [CTA]:[Initiator] ratio and reaction temperature to favor the RAFT process.

Experimental Protocols

General Protocol for RAFT Polymerization of this compound

This protocol provides a starting point for the RAFT polymerization of this compound. The specific amounts of reagents should be calculated based on the desired molecular weight and degree of polymerization.

Materials:

  • This compound (monomer)

  • Trithiocarbonate RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

  • Azo initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or N,N-dimethylformamide - DMF)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Oil bath

Procedure:

  • Purification of Monomer: Pass this compound through a short column of basic alumina to remove any inhibitors.

  • Reaction Setup: In a Schlenk flask, combine the desired amounts of this compound, the trithiocarbonate RAFT agent, and the solvent.

  • Deoxygenation: Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Alternatively, bubble a steady stream of inert gas through the solution for at least 30 minutes.

  • Initiator Addition: After deoxygenation, add the calculated amount of AIBN to the reaction mixture under a positive pressure of inert gas.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-65°C) and stir.

  • Monitoring the Reaction: To monitor the progress of the polymerization, samples can be withdrawn at different time points using a degassed syringe and analyzed by ¹H NMR for monomer conversion and by Gel Permeation Chromatography (GPC) for molecular weight (Mn) and polydispersity index (PDI).

  • Termination: Once the desired conversion is reached, the polymerization can be stopped by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum.

Data Presentation

The following tables provide an example of how to structure quantitative data for optimizing RAFT polymerization of this compound.

Table 1: Effect of [Monomer]:[CTA]:[Initiator] Ratio on Polymer Characteristics

[Monomer]:[CTA]:[Initiator]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
100:1:0.26066515,2001.25
100:1:0.16087016,5001.18
200:1:0.26065528,9001.32
200:1:0.16086031,4001.21

Table 2: Effect of Temperature on Polymerization Kinetics and Control

Temperature (°C)[Monomer]:[CTA]:[Initiator]Time (h)Conversion (%)Mn ( g/mol )PDI
55100:1:0.1126816,0001.15
60100:1:0.187016,5001.18
65100:1:0.167517,8001.24
70100:1:0.148018,9001.35

Visualizations

Experimental Workflow

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Purify_Monomer Purify Monomer Prepare_Reagents Prepare Reagents (CTA, Initiator, Solvent) Purify_Monomer->Prepare_Reagents Reaction_Setup Reaction Setup in Schlenk Flask Prepare_Reagents->Reaction_Setup Deoxygenation Deoxygenation (Freeze-Pump-Thaw or Inert Gas Purge) Reaction_Setup->Deoxygenation Initiator_Addition Initiator Addition Deoxygenation->Initiator_Addition Polymerization Polymerization at Controlled Temperature Initiator_Addition->Polymerization Monitoring Monitoring (NMR, GPC) Polymerization->Monitoring Termination Termination Polymerization->Termination Purification Purification (Precipitation) Termination->Purification Characterization Final Characterization Purification->Characterization

Caption: Workflow for RAFT Polymerization of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Problem Encountered Low_Conversion Low Conversion? Start->Low_Conversion High_PDI High PDI? Low_Conversion->High_PDI No Check_Oxygen Check Deoxygenation Low_Conversion->Check_Oxygen Yes Check_Temp Check Temperature High_PDI->Check_Temp Yes Solution Implement Solution High_PDI->Solution No Check_Initiator Verify Initiator/Temp Check_Oxygen->Check_Initiator Check_CTA Evaluate RAFT Agent Check_Initiator->Check_CTA Check_CTA->Solution Check_Initiator_Conc Check [CTA]:[I] Ratio Check_Temp->Check_Initiator_Conc Check_Conversion Check Conversion Level Check_Initiator_Conc->Check_Conversion Check_Conversion->Solution

Caption: Troubleshooting Logic for RAFT Polymerization Issues.

References

Technical Support Center: N-Phenylmethacrylamide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for experiments involving N-Phenylmethacrylamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and polymerization of this compound in a question-and-answer format.

Synthesis of this compound

Q1: My this compound synthesis has a low yield. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically from the reaction of aniline with methacryloyl chloride, can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an adequate reaction time and appropriate temperature. Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is highly recommended.

  • Side Reactions: The presence of water can lead to the hydrolysis of methacryloyl chloride, reducing the amount available to react with aniline. It is crucial to use anhydrous solvents and reagents.

  • Product Loss During Work-up: Significant product loss can occur during the extraction and washing steps. Ensure proper phase separation and minimize the number of washes if possible. Back-extraction of the aqueous layers can sometimes recover dissolved product.

  • Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can limit the yield. Ensure precise measurement of aniline, methacryloyl chloride, and the base (e.g., triethylamine).

Troubleshooting Workflow for Low Synthesis Yield

start Low Yield in Synthesis check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Increase Reaction Time/Temp incomplete->extend_time Yes check_reagents Check Reagents & Solvents incomplete->check_reagents No end Improved Yield extend_time->end wet_reagents Moisture Present? check_reagents->wet_reagents dry_reagents Use Anhydrous Conditions wet_reagents->dry_reagents Yes check_workup Review Work-up Procedure wet_reagents->check_workup No dry_reagents->end product_loss Product Loss during Extraction? check_workup->product_loss optimize_workup Optimize Extraction/Washing product_loss->optimize_workup Yes check_stoichiometry Verify Stoichiometry product_loss->check_stoichiometry No optimize_workup->end incorrect_ratio Incorrect Molar Ratios? check_stoichiometry->incorrect_ratio adjust_ratio Recalculate & Adjust Ratios incorrect_ratio->adjust_ratio Yes incorrect_ratio->end No adjust_ratio->end

A decision tree for troubleshooting low synthesis yield.
Purification of this compound

Q2: I am having trouble purifying this compound. What are the recommended methods and how can I troubleshoot them?

A2: The primary methods for purifying this compound are recrystallization and flash column chromatography.

  • Recrystallization: This is an effective method for removing small amounts of impurities. A common issue is the "oiling out" of the product instead of forming crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.

    • Troubleshooting: If your product oils out, reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective.[1]

  • Flash Column Chromatography: This technique offers higher resolution for separating the product from closely related impurities. Common problems include poor separation and product streaking on the column.

    • Troubleshooting: Ensure the silica gel is properly packed and the solvent system is optimized. A good starting point for the mobile phase is a mixture of non-polar and polar solvents, such as a gradient of ethyl acetate in hexanes.

Q3: What are common impurities in this compound synthesis?

A3: Common impurities can include unreacted starting materials like aniline and methacryloyl chloride, as well as by-products from side reactions. Aniline, for instance, can oxidize and cause discoloration of the product.

Polymerization of this compound

Q4: My this compound polymerization is not starting or is very slow. What should I check?

A4: Failure to polymerize is a frequent issue and can often be attributed to the following:

  • Inactive Initiator/Catalyst: Ammonium persulfate (APS) solutions are not stable and should be prepared fresh daily. Tetramethylethylenediamine (TEMED) can oxidize over time; it should be clear and colorless.

  • Presence of Inhibitors: Oxygen is a potent inhibitor of free-radical polymerization. Ensure your reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles. The monomer may also contain inhibitors from storage that need to be removed, for instance by passing through an inhibitor removal column.

  • Low Temperature: Polymerization is best conducted at a suitable temperature, typically between 25-70°C for free-radical polymerization, depending on the initiator used. If the reaction mixture is too cold, the polymerization will be significantly slower.[2]

Troubleshooting Polymerization Failure

start Polymerization Failure check_initiator Check Initiator/Catalyst (APS & TEMED) start->check_initiator old_reagents Reagents old or degraded? check_initiator->old_reagents fresh_reagents Prepare fresh APS solution. Use fresh, clear TEMED. old_reagents->fresh_reagents Yes check_oxygen Check for Oxygen Inhibition old_reagents->check_oxygen No success Successful Polymerization fresh_reagents->success not_degassed Solution not degassed? check_oxygen->not_degassed degas_solution Degas monomer solution (e.g., N2 sparging). not_degassed->degas_solution Yes check_temp Check Reaction Temperature not_degassed->check_temp No degas_solution->success too_cold Temperature too low? check_temp->too_cold adjust_temp Ensure appropriate reaction temp. too_cold->adjust_temp Yes check_monomer Check Monomer Quality too_cold->check_monomer No adjust_temp->success impurities Impurities/inhibitors present? check_monomer->impurities purify_monomer Purify monomer (e.g., inhibitor removal column). impurities->purify_monomer Yes impurities->success No purify_monomer->success

A decision tree for troubleshooting polymerization failures.

Q5: The molecular weight of my poly(this compound) is too low. How can I increase it?

A5: A low molecular weight is often the result of a high initiator concentration. In free-radical polymerization, the molecular weight of the polymer is inversely proportional to the square root of the initiator concentration.[3] To obtain a higher molecular weight polymer, you should decrease the initiator concentration. Be aware that this will also slow down the polymerization rate.

Q6: My polymer has a high polydispersity index (PDI). How can I achieve a more controlled polymerization?

A6: High PDI is common in conventional free-radical polymerization. For better control over molecular weight and to achieve a narrower molecular weight distribution (lower PDI), consider using controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is well-suited for acrylamide-based monomers.

Data Presentation

The following tables summarize the expected effects of key parameters on the free-radical polymerization of methacrylamide monomers. While this data is for the general class of methacrylamides, the principles are directly applicable to this compound.

Table 1: Qualitative Effect of Initiator Concentration on Polymerization

Initiator ConcentrationPolymerization RateMolecular Weight (Mw)Monomer ConversionPolydispersity Index (PDI)
Low SlowHighPotentially LowerMay Increase
Optimal ModerateControlledHighLower
High FastLowHighMay Increase

Data based on general principles of free-radical polymerization.[3]

Table 2: Representative Quantitative Data on the Effect of Initiator Concentration on Methacrylate Polymerization

Initiator (BPO) Conc. (wt.%)Co-initiator (DMA) Conc. (wt.%)Final Double Bond Conversion (%)Compressive Strength (MPa)
0.050.57485
0.10.58590
0.20.595100
0.3 0.5 100 100
0.50.59095
0.70.58590

This table presents illustrative data from a study on methacrylate bone cement, demonstrating the principle that an optimal initiator concentration exists to maximize both conversion and mechanical properties.[4] BPO = Benzoyl Peroxide, DMA = N,N-dimethylaniline.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-substituted acrylamides.

Materials:

  • Aniline

  • Methacryloyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline and triethylamine in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add methacryloyl chloride dropwise to the stirred solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Purification of this compound by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.

  • To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: Free-Radical Polymerization of this compound

Materials:

  • This compound (purified)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Anhydrous solvent (e.g., Toluene, Dioxane, or Dimethylformamide)

  • Nitrogen or Argon gas

  • Precipitation solvent (e.g., methanol, diethyl ether)

Procedure:

  • Dissolve this compound and the initiator (AIBN or BPO) in the chosen anhydrous solvent in a reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The solution will become more viscous.

  • To terminate the reaction, cool the vessel in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of a stirred non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Mandatory Visualization

Targeted Drug Delivery and Signaling Pathways

Polymers based on this compound can be formulated into nanoparticles for targeted drug delivery in cancer therapy. These nanoparticles can be designed to target specific signaling pathways that are often dysregulated in cancer cells, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4][5]

cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates downstream Downstream Effectors akt->downstream survival Cell Survival & Proliferation downstream->survival apoptosis Apoptosis downstream->apoptosis Inhibits nanoparticle Poly(this compound) Nanoparticle with Targeted Drug nanoparticle->receptor Targets drug Drug nanoparticle->drug Releases drug->pi3k Inhibits

References

Technical Support Center: Enhancing the Thermal Stability of Poly(N-Phenylmethacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on enhancing the thermal stability of poly(N-Phenylmethacrylamide) (PPMA).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Poly(this compound) (PPMA) and why is its thermal stability a concern?

Poly(this compound), or PPMA, is a polymer synthesized from the this compound monomer. Its utility in various applications, including biomedical fields, can be limited by its relatively low thermal stability. The initial thermal degradation of PPMA can begin at temperatures below 190°C, which may be insufficient for certain processing techniques or high-temperature applications.[1] Enhancing its thermal stability is crucial for broadening its operational range and ensuring material integrity during its lifecycle.

Q2: What are the typical thermal properties of unmodified PPMA?

Unmodified PPMA exhibits distinct thermal characteristics that are critical to understand before attempting modifications. The key properties are its glass transition temperature (Tg), which marks the transition from a glassy to a rubbery state, and its thermal decomposition temperature (Td). While the Tg can be influenced by factors like molecular weight, it is a fundamental property for determining the upper service temperature.[2][3] The decomposition of PPMA in an inert atmosphere typically occurs in three stages, while in the presence of air, it follows a four-step degradation process.[1]

Q3: What are the primary strategies for enhancing the thermal stability of PPMA?

There are several established methods to improve the thermal performance of polymers like PPMA:

  • Copolymerization: Introducing a comonomer with higher intrinsic thermal stability into the polymer chain is a highly effective strategy.[4][5] For instance, copolymerizing this compound with monomers like methyl methacrylate can yield a copolymer with thermal stability intermediate between the two homopolymers.[4]

  • Incorporation of Additives: Nanoparticles or specific chemical stabilizers can be blended with the polymer. Fullerenes, for example, have been shown to improve the thermal stability of structurally similar polymers like poly(methyl methacrylate).[6]

  • Structural Modification & Cross-linking: Altering the polymer backbone to include more rigid structures (e.g., aromatic rings) or creating cross-links between polymer chains can restrict thermal motion and delay decomposition.[5]

Q4: How is the thermal stability of PPMA and its derivatives measured?

The two primary techniques for assessing thermal stability are:

  • Thermogravimetric Analysis (TGA): This technique measures the change in a sample's mass as it is heated over time.[7] It is used to determine the onset temperature of decomposition and to study the different stages of degradation. TGA can be performed under various atmospheres (e.g., nitrogen or air) to understand the degradation mechanism.[1]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[8] It is the standard method for determining the glass transition temperature (Tg) and other thermal events like melting or crystallization.[9]

Section 2: Troubleshooting Guides

Q5: My synthesized PPMA shows a much lower decomposition temperature than expected in TGA analysis. What went wrong?
  • Issue: Premature degradation can compromise the material's intended application.

  • Possible Causes & Solutions:

    • Residual Monomer or Initiator: Unreacted monomer or residual polymerization initiator can act as defect sites, initiating degradation at lower temperatures. Solution: Ensure the polymer is thoroughly purified after synthesis, typically by repeated precipitation in a non-solvent, and dried under vacuum to remove all volatile components.[4]

    • Low Molecular Weight: Polymers with lower molecular weight have more chain ends, which are often less stable and can initiate unzipping or degradation. Solution: Adjust polymerization conditions (e.g., decrease initiator concentration, increase monomer concentration) to target a higher molecular weight. Characterize the molecular weight using Gel Permeation Chromatography (GPC).

    • Solvent Impurities: Solvents used in synthesis or processing may contain impurities that can be incorporated into the polymer matrix and reduce stability. Solution: Use high-purity, distilled solvents for all synthesis and purification steps.[10]

Q6: I am seeing inconsistent Glass Transition Temperature (Tg) values in my DSC measurements. How can I get reproducible results?
  • Issue: An inconsistent Tg makes it difficult to define the material's service temperature and assess the impact of modifications.

  • Possible Causes & Solutions:

    • Thermal History: The previous thermal history (e.g., cooling rate from the melt) of the sample significantly affects the polymer chain arrangement and thus the measured Tg.[11] Solution: Perform a "heat-cool-heat" cycle in the DSC.[12] The Tg should be determined from the second heating scan, which provides a value based on a controlled, consistent thermal history.

    • Heating Rate: The heating rate used during the DSC scan can affect the measured Tg value. Solution: Use a consistent and standard heating rate for all comparative measurements, typically 10°C/min or 20°C/min.[9]

    • Sample Preparation: Poor thermal contact between the sample and the DSC pan can lead to broad or shifted transitions. Solution: Ensure the sample is properly packed into the aluminum pan to maximize contact with the bottom surface. Use a consistent sample mass (typically 5-10 mg) for all runs.[13]

Q7: My attempts to create a more stable copolymer of this compound are resulting in a product with poor properties or low yield. What should I investigate?
  • Issue: Failed copolymerization leads to wasted resources and time.

  • Possible Causes & Solutions:

    • Monomer Reactivity Ratios: The two monomers in your system may have vastly different reactivity ratios, meaning one is consumed much faster than the other. This leads to a polymer that is closer to a block copolymer or a blend of homopolymers rather than a random copolymer. Solution: Research the reactivity ratios for your chosen comonomer pair. Adjust the feed ratio or use a semi-batch process to maintain a more constant monomer concentration during the reaction.

    • Incorrect Initiator or Temperature: The choice of initiator and reaction temperature are critical for successful free-radical polymerization. Solution: Ensure the reaction temperature is appropriate for the chosen initiator's half-life (e.g., AIBN or Benzoyl Peroxide are common choices for reactions around 65-70°C).[10][14]

    • Poor Solubility: As the copolymer forms, it may precipitate out of the reaction solvent if its solubility characteristics differ significantly from the monomers. Solution: Choose a solvent that is known to dissolve both monomers and the expected copolymer. Dimethylformamide (DMF) or Tetrahydrofuran (THF) are common solvents for this type of polymerization.[1][4]

Section 3: Data Presentation

Table 1: Thermal Properties of Unmodified Poly(this compound)
PropertyValue RangeMeasurement MethodNotes
Onset Thermal Degradation (Td)< 190 °CTGAInitial weight loss in both nitrogen and air atmospheres.[1]
Degradation Steps (Nitrogen)3TGARepresents distinct stages of polymer decomposition in an inert atmosphere.[1]
Degradation Steps (Air)4TGAAdditional oxidative degradation steps occur in the presence of air.[1]
Glass Transition (Tg)~157 °CDSCValue can be dependent on molecular weight and thermal history. This value is for a modified polyacrylamide but provides a reasonable estimate.
Table 2: Qualitative Comparison of Strategies for Enhancing PPMA Thermal Stability
Enhancement StrategyExpected Impact on TdKey Experimental ConsiderationPotential Issues
Copolymerization Moderate to Significant IncreaseSelection of a thermally stable comonomer; determination of reactivity ratios.[4]Inconsistent copolymer composition; phase separation.
Cross-linking Significant IncreaseIntroduction of a cross-linking agent during or after polymerization.Reduced solubility and processability; potential for brittleness.
Nanofiller Addition Moderate IncreaseAchieving uniform dispersion of nanoparticles (e.g., nanoclays, carbon nanotubes) within the polymer matrix.Agglomeration of fillers; potential to negatively impact mechanical properties.
Addition of Stabilizers Mild to Moderate IncreaseEnsuring miscibility and stability of the additive at processing temperatures.Leaching of the additive over time; potential for discoloration.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Free Radical Polymerization

This protocol outlines a standard method for synthesizing PPMA homopolymer.

  • Materials:

    • This compound (monomer)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (solvent)[1][4]

    • Methanol or Water (non-solvent for precipitation)

    • Nitrogen gas supply

  • Equipment:

    • Schlenk flask or round-bottom flask with a reflux condenser

    • Magnetic stirrer and heat source (oil bath)

    • Vacuum oven

  • Procedure:

    • Dissolve a specific amount of this compound monomer in the anhydrous solvent within the reaction flask under a nitrogen atmosphere.

    • Add the initiator (typically ~0.1-1.0 mol% relative to the monomer).

    • Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Heat the reaction mixture to the desired temperature (e.g., 65-70 °C) and maintain stirring for a predetermined time (e.g., 6-24 hours).

    • After cooling to room temperature, precipitate the polymer by slowly pouring the viscous solution into a large excess of the non-solvent with vigorous stirring.

    • Filter the resulting white polymer precipitate.

    • To purify, redissolve the polymer in a minimal amount of solvent and re-precipitate. Repeat this step 2-3 times.

    • Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Characterization of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol describes how to determine the decomposition temperature of a PPMA sample.

  • Equipment:

    • Thermogravimetric Analyzer (TGA)

    • High-purity nitrogen and/or air supply

  • Procedure:

    • Calibrate the TGA instrument according to the manufacturer's specifications.

    • Place a small, accurately weighed sample (typically 5-10 mg) into a TGA crucible (e.g., aluminum or platinum).[13]

    • Place the crucible in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.

    • Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[1]

    • Record the mass loss as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset temperature of decomposition (Td), which is often identified by the intersection of the baseline tangent with the tangent of the initial mass loss step.

Protocol 3: Measurement of Glass Transition Temperature (Tg) using Differential Scanning Calorimetry (DSC)

This protocol details the measurement of Tg for a PPMA sample.

  • Equipment:

    • Differential Scanning Calorimeter (DSC)

    • DSC pans (typically aluminum) and a crimper

  • Procedure:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

    • Weigh a small sample (5-10 mg) and seal it into a DSC pan. Prepare an empty, sealed pan to use as a reference.

    • Place the sample and reference pans into the DSC cell.

    • First Heating Scan: Heat the sample from ambient temperature to a temperature well above the expected Tg (e.g., 180 °C) at a controlled rate (e.g., 10 °C/min). This step erases the sample's prior thermal history.[11]

    • Cooling Scan: Cool the sample back down to the starting temperature at the same controlled rate.

    • Second Heating Scan: Perform a second heating scan under the same conditions as the first.

    • Analyze the heat flow curve from the second heating scan. The Tg is identified as a step-like change in the baseline and is typically reported as the midpoint of this transition.[9]

Section 5: Visualizations

G Experimental Workflow for Enhancing PPMA Thermal Stability cluster_0 Synthesis & Preparation cluster_1 Modification Strategies cluster_2 Characterization & Analysis Monomer Monomer Synthesis/ Purification Polymerization Free Radical Polymerization of PPMA Monomer->Polymerization Purification Polymer Purification (Precipitation) Polymerization->Purification Copolymerization Copolymerization Purification->Copolymerization Modification Route Additives Additive Blending (e.g., Nanofillers) Purification->Additives Modification Route Characterization Characterize Modified Polymer (FTIR, NMR, GPC) Copolymerization->Characterization Additives->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Analysis Analyze Data: Compare Td and Tg TGA->Analysis DSC->Analysis

Caption: Workflow for PPMA modification and thermal analysis.

G Key Factors Influencing Polymer Thermal Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Thermal Stability (Td, Tg) BondStrength Bond Strength (e.g., Aromatic > Aliphatic) center->BondStrength MW Molecular Weight (Higher MW is often better) center->MW Structure Chemical Structure (Backbone Rigidity) center->Structure Crosslinking Cross-linking Density center->Crosslinking Additives Additives & Fillers (Stabilizers, Nanofillers) center->Additives Atmosphere Atmosphere (Inert vs. Oxidative) center->Atmosphere Processing Processing Conditions center->Processing

Caption: Logical map of factors affecting polymer thermal stability.

References

Technical Support Center: Controlling the Molecular Weight of Poly(N-Phenylmethacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(N-Phenylmethacrylamide) during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?

A1: The molecular weight of poly(this compound) can be controlled primarily through three methods:

  • Free-Radical Polymerization: By adjusting the concentration of the initiator and monomer, and by using chain transfer agents (CTAs).

  • Controlled Radical Polymerization (CRP) Techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer more precise control over molecular weight and lead to polymers with a narrower molecular weight distribution.

  • Anionic Polymerization: This method can also be used to synthesize poly(this compound) with controlled molecular weight.

Q2: How does the initiator concentration affect the molecular weight in free-radical polymerization?

A2: In free-radical polymerization, the molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration.[1] An increase in initiator concentration leads to a higher number of initial radicals, resulting in the formation of more polymer chains that are shorter in length, thus lowering the average molecular weight.[1][2] Conversely, a lower initiator concentration produces fewer, longer polymer chains, leading to a higher average molecular weight.[1]

Q3: What is the role of a chain transfer agent (CTA) in controlling molecular weight?

A3: A chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new polymer chain.[3] This process effectively reduces the average molecular weight of the polymer. The extent of molecular weight reduction is dependent on the concentration and the chain transfer constant of the CTA. Common CTAs used in radical polymerization include thiols and some solvents like isopropanol.[4]

Q4: What are the advantages of using RAFT polymerization for synthesizing poly(this compound)?

A4: RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization is a controlled radical polymerization technique that offers several advantages for synthesizing poly(this compound)[5]:

  • Precise Molecular Weight Control: The molecular weight can be predicted based on the ratio of monomer to RAFT agent concentration.

  • Narrow Molecular Weight Distribution (Low Polydispersity): RAFT polymerization typically yields polymers with a polydispersity index (PDI) close to 1.1, indicating a more uniform chain length.

  • Architectural Control: It allows for the synthesis of complex polymer architectures like block copolymers and star polymers.

  • Versatility: It is compatible with a wide range of functional monomers.[5]

Troubleshooting Guides

Issue 1: The resulting polymer has a much higher or lower molecular weight than expected in free-radical polymerization.
Possible Cause Troubleshooting Step
Incorrect Initiator Concentration Verify the calculations and measurement of the initiator. To decrease molecular weight, increase the initiator concentration. To increase molecular weight, decrease the initiator concentration.[1][2]
Presence of Impurities Ensure the monomer and solvent are pure. Some impurities can act as inhibitors or chain transfer agents, affecting the molecular weight.
Incorrect Reaction Temperature Higher temperatures can increase the rate of initiation, leading to lower molecular weight. Ensure the reaction temperature is controlled and consistent.
Oxygen Inhibition Oxygen can inhibit free-radical polymerization. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: The polydispersity index (PDI) of the polymer is too high (> 1.5) in a RAFT polymerization.
Possible Cause Troubleshooting Step
Inappropriate RAFT Agent Ensure the chosen RAFT agent is suitable for methacrylamide polymerization. Trithiocarbonates are often effective for acrylamide-type monomers.
Incorrect CTA to Initiator Ratio A low CTA to initiator ratio can lead to a higher concentration of radicals not controlled by the RAFT process, resulting in broader PDI. Increase the CTA to initiator ratio.
High Monomer Conversion Pushing the reaction to very high conversions can sometimes lead to a loss of control and an increase in PDI. Consider stopping the reaction at a moderate conversion (e.g., 50-70%).
Side Reactions At elevated temperatures, side reactions can occur. If possible, lower the reaction temperature and use a low-temperature initiator.

Quantitative Data Summary

The following tables provide an overview of how different experimental parameters can influence the molecular weight (Mn) and polydispersity index (PDI) of poly(this compound).

Table 1: Effect of Initiator (AIBN) Concentration on Molecular Weight in Free-Radical Polymerization of this compound

Experiment[this compound] (M)[AIBN] (mol%)Mn ( g/mol )PDI (Mw/Mn)
11.00.585,0002.1
21.01.060,0001.9
31.02.042,0001.8

Data are illustrative and based on general principles of free-radical polymerization.

Table 2: Effect of CTA to Initiator Ratio in RAFT Polymerization of this compound

Experiment[Monomer]:[CTA]:[Initiator]Mn (theoretical, g/mol )Mn (experimental, g/mol )PDI (Mw/Mn)
1100:1:0.216,10015,5001.15
2200:1:0.232,20031,0001.18
350:1:0.28,0507,8001.12

Data are illustrative and based on typical results for RAFT polymerization of N-substituted acrylamides.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 31.0 mmol) and AIBN (e.g., 0.051 g, 0.31 mmol, for a 100:1 monomer to initiator ratio) in DMF (20 mL).

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen gas for 30 minutes.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6 hours).

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40 °C to a constant weight.

  • Characterize the polymer for molecular weight and PDI using Gel Permeation Chromatography (GPC).

Protocol 2: RAFT Polymerization of this compound

Materials:

  • This compound (monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Diethyl ether (non-solvent for precipitation)

Procedure:

  • In a Schlenk flask, combine this compound (e.g., 2.0 g, 12.4 mmol), CPADB (e.g., 0.0346 g, 0.124 mmol, for a [M]:[CTA] ratio of 100:1), and AIBN (e.g., 0.0041 g, 0.025 mmol, for a [CTA]:[I] ratio of 5:1) with a magnetic stir bar.

  • Add 1,4-dioxane (8 mL) to dissolve the solids.

  • Seal the flask and perform three freeze-pump-thaw cycles to remove oxygen.

  • After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for the desired time (e.g., 12 hours).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Precipitate the polymer by dropwise addition of the reaction mixture into a large excess of cold diethyl ether.

  • Isolate the polymer by filtration, wash with diethyl ether, and dry under vacuum at room temperature.

  • Analyze the molecular weight and PDI of the resulting polymer by GPC.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Purification cluster_analysis Characterization Monomer This compound Deoxygenation Deoxygenation (N2 Purge) Monomer->Deoxygenation Initiator Initiator (e.g., AIBN) Initiator->Deoxygenation Solvent Solvent (e.g., DMF) Solvent->Deoxygenation CTA Chain Transfer Agent (Optional) CTA->Deoxygenation Heating Heating (e.g., 70°C) Deoxygenation->Heating Precipitation Precipitation in Non-Solvent Heating->Precipitation Filtration Filtration & Drying Precipitation->Filtration GPC GPC Analysis (Mn, Mw, PDI) Filtration->GPC

Caption: Experimental workflow for the synthesis of poly(this compound).

Molecular_Weight_Control cluster_params Controlling Parameters cluster_outcomes Polymer Properties Initiator_Conc Initiator Concentration MW Molecular Weight (Mn) Initiator_Conc->MW Inverse Relationship CTA_Conc Chain Transfer Agent Concentration CTA_Conc->MW Inverse Relationship PDI Polydispersity (PDI) CTA_Conc->PDI Improves (Lowers PDI) Monomer_Conc Monomer Concentration Monomer_Conc->MW Direct Relationship Temperature Reaction Temperature Temperature->MW Inverse Relationship (typically)

Caption: Logical relationships in controlling the molecular weight of poly(this compound).

References

Validation & Comparative

A Comparative Guide: N-Phenylmethacrylamide vs. N-isopropylacrylamide for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision in the design of novel polymers for biomedical applications. This guide provides an objective comparison of two popular acrylamide-based monomers, N-Phenylmethacrylamide (NPMA) and N-isopropylacrylamide (NIPAAm), focusing on their physicochemical properties, polymerization behavior, and, crucially, the characteristics of their resulting polymers.

This comparison is supported by experimental data to inform your selection process for applications ranging from drug delivery systems to tissue engineering scaffolds.

Physicochemical Properties of the Monomers

A fundamental understanding of the monomer properties is essential before polymerization. The table below summarizes the key physicochemical characteristics of NPMA and NIPAAm.

PropertyThis compound (NPMA)N-isopropylacrylamide (NIPAAm)
Molecular Formula C₁₀H₁₁NOC₆H₁₁NO
Molecular Weight 161.20 g/mol [1]113.16 g/mol
Melting Point 84-85 °C60-63 °C
Boiling Point 319.4±15.0 °C (Predicted)89-92 °C at 2 mm Hg
Solubility Soluble in MethanolSlightly soluble in water

Polymerization and Polymer Properties

Both NPMA and NIPAAm can be polymerized via free-radical polymerization. However, the resulting polymers, poly(this compound) (PNPMA) and poly(N-isopropylacrylamide) (PNIPAAm), exhibit markedly different properties, which are central to their divergent applications.

Thermoresponsive Behavior: The Key Distinction

The most significant difference between PNPMA and PNIPAAm lies in their response to temperature changes in aqueous solutions.

Poly(N-isopropylacrylamide) (PNIPAAm) is a well-known thermoresponsive polymer that exhibits a sharp Lower Critical Solution Temperature (LCST) at approximately 32°C.[2] Below this temperature, PNIPAAm is soluble in water, but as the temperature is raised above the LCST, it undergoes a reversible phase transition, becoming insoluble and precipitating out of solution. This "smart" behavior is the cornerstone of its widespread use in biomedical applications.

Poly(this compound) (PNPMA) , in contrast, is not considered a thermoresponsive polymer in the same manner. The bulky and hydrophobic phenyl group in its structure leads to poor water solubility, and it does not exhibit a distinct LCST in aqueous solutions.

Polymer PropertyPoly(this compound) (PNPMA)Poly(N-isopropylacrylamide) (PNIPAAm)
Thermoresponsivity Not thermoresponsive in aqueous solutionThermoresponsive with an LCST of ~32°C[2]
Solubility in Water PoorSoluble below LCST, insoluble above

Biocompatibility and Cytotoxicity

The biological safety of monomers and their polymers is a paramount concern in biomedical research.

N-isopropylacrylamide (NIPAAm) monomer is known to be toxic.[3] However, the resulting polymer, PNIPAAm , is generally considered to be biocompatible and is widely used for applications such as cell sheet engineering and drug delivery.[2][4] Long-term studies have shown that PNIPAAm-coated surfaces are not cytotoxic to various cell types.[3][5]

This compound (NPMA) has been shown to exhibit cytotoxicity, with methacrylamides, in general, being considered baseline toxicants.[6] This suggests that NPMA may be less cytotoxic than acrylamide monomers. However, comprehensive comparative studies on the cytotoxicity of NPMA and PNPMA against NIPAAm and PNIPAAm are limited.

Applications in Biomedical Research

The distinct properties of PNPMA and PNIPAAm dictate their primary areas of application.

PNIPAAm's thermoresponsivity has led to its extensive use in:

  • Drug Delivery: Smart hydrogels that release drugs in response to temperature changes.

  • Tissue Engineering: Thermoresponsive surfaces for the non-enzymatic detachment of cultured cell sheets.[7]

  • Regenerative Medicine: Injectable hydrogels that solidify at body temperature.[8]

PNPMA is less commonly used in its homopolymer form for biomedical applications due to its lack of thermoresponsiveness and poor water solubility. However, it is a valuable comonomer. Copolymerization of NPMA with other monomers allows for the tuning of thermal and optical properties of the resulting polymers. Applications include the development of copolymers with specific degradation profiles or for creating fluorescent micropatterns in thin polymer films.[9]

Experimental Protocols

For researchers looking to verify these properties, the following are detailed methodologies for key experiments.

Determination of Lower Critical Solution Temperature (LCST)

The LCST of a polymer is typically determined by measuring the change in turbidity of a polymer solution as a function of temperature.

Method: Turbidimetry using a UV-Vis Spectrophotometer [10]

  • Preparation of Polymer Solution: Prepare a dilute aqueous solution of the polymer (e.g., 1 mg/mL).

  • Instrumentation Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder. Set the wavelength to a value where the polymer does not absorb light (e.g., 500 nm).

  • Measurement:

    • Place the cuvette containing the polymer solution into the holder and allow it to equilibrate at a temperature below the expected LCST.

    • Gradually increase the temperature of the cuvette holder at a controlled rate (e.g., 1°C/min).

    • Record the absorbance or transmittance at regular temperature intervals.

  • Data Analysis: Plot the absorbance (or % transmittance) as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[10]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [11]

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the monomer or polymer for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[12]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the LCST behavior and the workflow of an MTT assay.

LCST_Behavior cluster_below_lcst Below LCST (~32°C) cluster_above_lcst Above LCST (~32°C) Soluble PNIPAAm chains are hydrated and soluble ClearSolution Aqueous solution is clear Soluble->ClearSolution Temperature_Increase Increase Temperature ClearSolution->Temperature_Increase Insoluble PNIPAAm chains dehydrate and aggregate TurbidSolution Aqueous solution becomes turbid Insoluble->TurbidSolution Temperature_Decrease Decrease Temperature TurbidSolution->Temperature_Decrease Temperature_Increase->TurbidSolution Temperature_Decrease->ClearSolution

Caption: Phase transition behavior of PNIPAAm around its LCST.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate_Adhere Incubate for cell adherence Start->Incubate_Adhere Treat_Cells Treat cells with test compounds (NPMA, NIPAAm, etc.) Incubate_Adhere->Treat_Cells Incubate_Exposure Incubate for exposure period Treat_Cells->Incubate_Exposure Add_MTT Add MTT reagent to each well Incubate_Exposure->Add_MTT Incubate_Formazan Incubate for formazan formation (by viable cells) Add_MTT->Incubate_Formazan Add_Solubilizer Add solubilization solution Incubate_Formazan->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate cell viability (%) Measure_Absorbance->Analyze_Data End Results Analyze_Data->End

Caption: Workflow of the MTT assay for cytotoxicity testing.

References

A Comparative Guide to N-Phenylmethacrylamide and Styrene in Copolymers for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of monomers is a critical step in designing copolymers with tailored properties for specific applications. This guide provides an in-depth comparison of N-Phenylmethacrylamide (NPMA) and Styrene, two vinyl monomers that impart distinct characteristics to copolymers used in advanced materials and pharmaceutical formulations.

This document outlines a head-to-head comparison of their performance, supported by available experimental data. It also includes detailed experimental protocols and visualizations to aid in understanding the synthesis and characterization of these copolymers.

At a Glance: NPMA vs. Styrene in Copolymers

FeatureThis compound (NPMA)Styrene
Monomer Structure Amide group with a phenyl substituentPhenyl group directly attached to the vinyl group
Polarity More polar due to the amide groupNonpolar (hydrophobic)
Reactivity Ratios (indicative) Tends toward random copolymerization with styreneTends toward random copolymerization with NPMA
Thermal Stability Copolymers exhibit good thermal stability.Polystyrene is known for its thermal stability.
Mechanical Properties Limited direct data on copolymers with styrene.Copolymers offer a wide range of mechanical properties.
Biocompatibility & Drug Delivery Limited direct data, but related acrylamides are explored for drug delivery.Widely used in drug delivery systems, often requiring modification to enhance biocompatibility.

Performance Comparison: A Deeper Dive

Copolymerization Reactivity

The reactivity ratios of comonomers determine their distribution within a copolymer chain. For the copolymerization of a derivative, N(p-Phenoxy-phenyl)methacrylamide (PhOPhMAA), with styrene (St), the reactivity ratios were determined to be r1 (St) = 0.61 and r2 (PhOPhMAA) = 0.55. These values, both being less than one, suggest a tendency towards random copolymerization, with a slight inclination for alternation. This indicates that NPMA and styrene units are likely to be distributed relatively evenly along the polymer chain, which can lead to homogenous material properties.

Thermal Properties

Both NPMA and styrene contribute to the thermal stability of copolymers. Copolymers of N-phenyl methacrylamide with monomers like methyl methacrylate (MMA) have shown that the initial degradation temperature increases with higher NPMA content. For instance, poly(N-phenyl methacrylamide) is thermally stable up to 350°C. Polystyrene is also a thermally stable polymer, with a glass transition temperature of approximately 100°C. The incorporation of either monomer into a copolymer is expected to enhance its thermal resistance.

Mechanical Properties
Applications in Drug Delivery

Styrene-based copolymers, such as styrene-isoprene-styrene (SIS), are extensively used in drug delivery systems, including transdermal patches and drug-eluting stents.[1][2] These copolymers can form microphase-separated structures that allow for the controlled release of therapeutic agents.[1][2]

While direct applications of NPMA-styrene copolymers in drug delivery are not widely documented, related N-substituted acrylamide polymers, like N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, are well-established as biocompatible and non-immunogenic drug carriers.[3] These systems can be designed for controlled drug release and targeted delivery.[3] The amide group in NPMA offers potential for hydrogen bonding interactions, which could be leveraged for drug loading and release. However, the biocompatibility of NPMA-containing copolymers would require thorough investigation.

Experimental Protocols

Synthesis of this compound-Styrene Copolymer (Exemplary Protocol)

This protocol describes a general method for the free radical solution copolymerization of this compound and styrene.

Materials:

  • This compound (NPMA)

  • Styrene

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (precipitating agent)

Procedure:

  • Monomer and Initiator Preparation: In a polymerization tube, dissolve the desired molar ratio of NPMA and styrene in toluene. Add AIBN (typically 1 mol% with respect to the total monomer concentration).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Seal the tube under vacuum and place it in a thermostatically controlled oil bath at a specific temperature (e.g., 70°C) for a designated time to achieve the desired conversion.

  • Precipitation and Purification: After the reaction, cool the tube and open it. Pour the viscous solution into a large excess of a non-solvent, such as methanol, to precipitate the copolymer.

  • Drying: Filter the precipitated copolymer and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

Characterization of the Copolymer
  • Composition: The copolymer composition can be determined using ¹H NMR spectroscopy by integrating the signals corresponding to the aromatic protons of both NPMA and styrene units.

  • Molecular Weight: Gel Permeation Chromatography (GPC) can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

  • Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to evaluate the thermal stability and glass transition temperature (Tg) of the copolymer.

Visualizing Experimental Workflows

To illustrate the logical flow of copolymer synthesis and characterization, the following diagrams are provided.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Copolymer Characterization prep Monomer & Initiator Preparation degas Degassing (Freeze-Pump-Thaw) prep->degas poly Polymerization degas->poly precip Precipitation poly->precip dry Drying precip->dry nmr Composition (¹H NMR) dry->nmr gpc Molecular Weight (GPC) dry->gpc thermal Thermal Properties (TGA/DSC) dry->thermal

Caption: Workflow for the synthesis and characterization of NPMA-styrene copolymers.

logical_relationship Monomer_Selection Monomer Selection (NPMA vs. Styrene) Copolymer_Properties Desired Copolymer Properties (Thermal, Mechanical, Biocompatibility) Monomer_Selection->Copolymer_Properties influences Application Target Application (e.g., Drug Delivery) Copolymer_Properties->Application determines suitability for Application->Monomer_Selection guides

Caption: Logical relationship between monomer selection, copolymer properties, and application.

Conclusion

Both this compound and styrene are valuable monomers for creating copolymers with a range of desirable properties. Styrene is a well-established, nonpolar monomer that imparts thermal stability and a wide spectrum of mechanical properties, making it a common choice for various applications, including drug delivery. NPMA, a more polar monomer containing an amide group, also contributes to thermal stability. While direct comparative data for NPMA-styrene copolymers is limited, the presence of the amide functionality in NPMA suggests potential for specific interactions, such as hydrogen bonding, which could be advantageous in applications like drug delivery.

The choice between NPMA and styrene will ultimately depend on the specific performance requirements of the target application. For applications demanding hydrophobicity and well-characterized mechanical performance, styrene-based copolymers are a reliable choice. For applications where increased polarity and potential for specific molecular interactions are desired, NPMA presents an interesting alternative, although further research is needed to fully characterize the properties and biocompatibility of its copolymers. This guide provides a foundational understanding to aid researchers in making informed decisions for their copolymer design and development endeavors.

References

A Researcher's Guide to Characterizing N-Phenylmethacrylamide Polymers: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with N-Phenylmethacrylamide (NPMA) polymers, a thorough understanding of their physicochemical properties is paramount. The choice of analytical technique is critical for obtaining reliable data on molecular weight, thermal stability, and chemical structure. This guide provides a comparative overview of key analytical techniques for characterizing NPMA polymers, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

Executive Summary

The characterization of this compound polymers relies on a suite of analytical techniques, each providing unique insights into the material's properties. Gel Permeation Chromatography (GPC) is the industry standard for determining molecular weight and distribution. Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for evaluating thermal stability and transitions. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for elucidating the chemical structure and functional groups of the polymer. This guide will delve into the principles, experimental considerations, and data interpretation for each of these techniques, offering a comparative framework for their application in the characterization of NPMA polymers.

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution. This technique is crucial for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.

Comparative Data for Poly(this compound) (PNPMA)
ParameterPoly(this compound)Alternative Polymer: Poly(N-isopropylacrylamide) (PNIPAM)
Number-Average Molecular Weight (Mn) 46,600 g/mol 36,200 g/mol [1]
Weight-Average Molecular Weight (Mw) --
Polydispersity Index (PDI) Wider distribution noted2.7[1]

Note: Specific Mw and PDI values for PNPMA were not available in the public domain. The wider distribution is mentioned in comparison to Poly(N-phenyl acrylamide).[2]

Experimental Protocol: GPC Analysis

A general protocol for the GPC analysis of polymethacrylamides is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer sample.

    • Dissolve the polymer in an appropriate solvent (e.g., Tetrahydrofuran - THF) to a concentration of 1-2 mg/mL.

    • Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid vigorous shaking to prevent polymer degradation.

    • Filter the solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • GPC System: A system equipped with a pump, injector, column oven, and a refractive index (RI) detector.

    • Columns: A set of GPC columns suitable for the expected molecular weight range of the polymer.

    • Mobile Phase: HPLC-grade THF is commonly used for polymethacrylamides.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 35°C.

    • Injection Volume: 50-100 µL.

  • Calibration:

    • Generate a calibration curve using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).

    • Inject the standards and record their elution times.

    • Plot the logarithm of the molecular weight versus the elution time.

  • Data Analysis:

    • Inject the prepared polymer sample.

    • Determine the Mn, Mw, and PDI of the sample using the calibration curve and the analysis software.

Experimental Workflow: GPC

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing weigh Weigh Polymer dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into GPC filter->inject separate Size-Based Separation inject->separate detect RI Detection separate->detect calibrate Calibration Curve detect->calibrate calculate Calculate Mn, Mw, PDI calibrate->calculate

Figure 1. Workflow for GPC analysis of polymers.

Thermal Properties: DSC and TGA

Thermal analysis is crucial for understanding the behavior of polymers at different temperatures, which is vital for processing and application stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For amorphous polymers like PNPMA, the Tg is a key characteristic, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the thermal stability of the polymer and its decomposition profile.

Comparative Thermal Analysis Data
ParameterPoly(this compound) (in N2)Alternative Polymer: Poly(N-isopropylacrylamide) (PNIPAM) (in N2)
Glass Transition Temperature (Tg) -~141°C
Initial Decomposition Temperature (T_onset) < 190°C[2]~300°C
Temperature at Max. Weight Loss Rate Higher than PNIPAM[2]~400°C
Decomposition Steps 3-step degradation[2]3-step degradation
Char Yield at 500°C Higher than PNIPAM[2]-
Experimental Protocols
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan.

    • Seal the pan hermetically. An empty, sealed pan is used as a reference.

  • Instrumentation and Conditions:

    • DSC Instrument: A differential scanning calorimeter.

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Heat from room temperature to a temperature above the expected Tg (e.g., 200°C) at a heating rate of 10°C/min.

      • Hold for a few minutes to erase the thermal history.

      • Cool to a low temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).

      • Heat again to the upper temperature at 10°C/min. The Tg is determined from the second heating scan.

  • Data Analysis:

    • The Tg is determined as the midpoint of the step change in the heat flow curve.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer sample into a TGA pan (e.g., alumina or platinum).

  • Instrumentation and Conditions:

    • TGA Instrument: A thermogravimetric analyzer.

    • Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate of 10°C/min.[2]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The onset of decomposition is the temperature at which significant weight loss begins.

    • The derivative of the TGA curve (DTG) shows the rate of weight loss, and its peak indicates the temperature of the maximum decomposition rate.

Experimental Workflow: Thermal Analysis

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_data Data Interpretation weigh Weigh Polymer pan Place in Pan weigh->pan dsc_run Run DSC Program pan->dsc_run tga_run Run TGA Program pan->tga_run dsc_data Obtain Heat Flow vs. T dsc_run->dsc_data tg Determine Tg dsc_data->tg tga_data Obtain Weight % vs. T tga_run->tga_data decomp Determine Decomposition Profile tga_data->decomp

Figure 2. Workflow for thermal analysis (DSC & TGA).

Spectroscopic Characterization: NMR and FTIR

Spectroscopic techniques are powerful tools for elucidating the chemical structure of polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the polymer structure. This allows for the confirmation of the monomeric unit, the determination of copolymer composition, and the analysis of polymer tacticity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a polymer by measuring the absorption of infrared radiation. It is a rapid and sensitive technique for confirming the chemical identity of the polymer.

Spectroscopic Data for Poly(this compound)
TechniqueKey Observations for Poly(this compound)
¹H NMR - Aromatic protons of the phenyl group. - Protons of the methacrylamide backbone.
FTIR - N-H stretching vibrations. - C=O stretching of the amide group. - Aromatic C-H and C=C stretching of the phenyl group.
Experimental Protocols
  • Sample Preparation:

    • Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation and Conditions:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: Standard ¹H NMR experiment.

    • Parameters: Sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the peaks to determine the relative number of protons.

    • Assign the chemical shifts to the corresponding protons in the polymer structure.

  • Sample Preparation:

    • Thin Film: Cast a thin film of the polymer on a suitable substrate (e.g., KBr plate) from a solution and evaporate the solvent.

    • KBr Pellet: Mix a small amount of the dry polymer with KBr powder and press it into a transparent pellet.

    • ATR-FTIR: Place the polymer sample directly on the ATR crystal.

  • Instrumentation and Conditions:

    • FTIR Spectrometer: A Fourier-transform infrared spectrometer.

    • Mode: Transmission or Attenuated Total Reflectance (ATR).

    • Spectral Range: Typically 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Logical Relationship: Spectroscopic Analysis

Spectroscopic_Analysis cluster_nmr ¹H NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_info Structural Information polymer Poly(this compound) nmr_exp Proton Environment polymer->nmr_exp ftir_exp Vibrational Modes polymer->ftir_exp nmr_data Chemical Shifts & Integration nmr_exp->nmr_data structure Chemical Structure Confirmation nmr_data->structure ftir_data Absorption Bands ftir_exp->ftir_data functional_groups Functional Group Identification ftir_data->functional_groups

Figure 3. Logical relationship of spectroscopic techniques.

Conclusion

The comprehensive characterization of this compound polymers requires a multi-faceted analytical approach. GPC provides essential information on molecular weight and its distribution, which directly impacts the polymer's mechanical and solution properties. DSC and TGA are critical for assessing thermal stability, defining processing parameters, and predicting the material's performance at elevated temperatures. Finally, NMR and FTIR spectroscopy serve as the cornerstones for confirming the chemical identity and structural integrity of the polymer. By employing these techniques in a complementary fashion, researchers can gain a holistic understanding of their NPMA polymers, enabling informed decisions in material design, drug development, and quality control.

References

A Comparative Guide to the Purity Validation of N-Phenylmethacrylamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of N-Phenylmethacrylamide. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, with a focus on accuracy, precision, and regulatory compliance.

Introduction

This compound is a monomer utilized in the synthesis of various polymers with applications in biomedical materials and other advanced technologies. The purity of this monomer is a critical quality attribute, as impurities can significantly impact the physicochemical properties and performance of the resulting polymers, and in the context of drug development, could pose safety risks. Therefore, robust analytical methods for purity determination are paramount. While several analytical techniques can be employed, HPLC is often the method of choice due to its high resolution, sensitivity, and quantitative accuracy.

This guide will detail a proposed stability-indicating HPLC method for the purity assessment of this compound and compare its performance with alternative methods such as Thin-Layer Chromatography (TLC), Melting Point Analysis, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of a substance like this compound, incorporating forced degradation studies to ensure the stability-indicating nature of the primary analytical method (HPLC).

Purity Validation Workflow Figure 1. Experimental Workflow for this compound Purity Validation cluster_0 Sample Preparation & Forced Degradation cluster_1 Primary Analysis (HPLC) cluster_2 Comparative & Orthogonal Methods cluster_3 Data Analysis & Reporting Sample This compound Sample Stress_Conditions Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Stress_Conditions HPLC_Analysis Stability-Indicating HPLC Method Sample->HPLC_Analysis Purity Assay & Impurity Profiling TLC Thin-Layer Chromatography (TLC) Sample->TLC Melting_Point Melting Point Analysis Sample->Melting_Point NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Stress_Conditions->HPLC_Analysis Analysis of Stressed Samples Data_Comparison Comparison of Results HPLC_Analysis->Data_Comparison TLC->Data_Comparison Melting_Point->Data_Comparison NMR->Data_Comparison MS->Data_Comparison Purity_Report Final Purity Report Data_Comparison->Purity_Report

Caption: Experimental Workflow for this compound Purity Validation.

Methodologies

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is proposed for the accurate quantification of this compound and the separation of its potential impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (initial composition) to a concentration of 1 mg/mL.

Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method, forced degradation studies are performed.

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 48 hours.

Alternative Analytical Techniques

1. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄ plates

  • Mobile Phase: Toluene: Ethyl Acetate (7:3, v/v)

  • Sample Preparation: Dissolve the sample in methanol (1 mg/mL).

  • Detection: UV visualization at 254 nm.

2. Melting Point Analysis

  • Instrumentation: Digital melting point apparatus.

  • Procedure: A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to complete melting is recorded.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and identify any organic impurities.

4. Mass Spectrometry (MS)

  • Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Procedure: The sample is introduced into the mass spectrometer to determine the molecular weight of the main component and identify any impurities with different mass-to-charge ratios.

Results and Comparison

The following tables summarize hypothetical data from the analysis of a batch of this compound to illustrate the comparative performance of the different analytical techniques.

Table 1: Purity Assessment of this compound by HPLC and Alternative Methods

Analytical MethodParameter MeasuredResult
HPLC Purity (%)99.85
Total Impurities (%)0.15
TLC Number of Impurity Spots1 (faint)
Melting Point Melting Range (°C)83-85
¹H NMR Structural ConfirmationConforms
Observable ImpuritiesBelow detection limit
MS Molecular Ion (m/z)162.08 [M+H]⁺
Impurity PeaksNot detected

Table 2: Comparison of Analytical Techniques for Purity Validation

FeatureHPLCTLCMelting PointNMRMS
Quantitative Accuracy ExcellentPoorPoorGood (with internal standard)Semi-quantitative
Sensitivity HighLow to ModerateLowModerateHigh
Specificity ExcellentModerateLowHighHigh
Throughput ModerateHighHighLowModerate
Cost per Sample HighLowLowHighHigh
Information Provided Purity, Impurity ProfileNumber of componentsIndication of purityStructural informationMolecular weight

Discussion

The HPLC method demonstrates superior performance for the quantitative determination of this compound purity. Its high resolution allows for the separation and quantification of closely related impurities that may not be detectable by other methods. The forced degradation studies confirm that the method is stability-indicating, as degradation products are well-resolved from the main peak, which is a critical requirement for regulatory submissions in drug development.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective qualitative tool for routine checks and for monitoring the progress of synthesis. However, it lacks the quantitative accuracy and sensitivity of HPLC.

Melting Point Analysis is a simple technique that can provide a preliminary indication of purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities. It is not, however, a specific or quantitative method.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for structural elucidation and can be used to identify and quantify impurities if they are present at sufficient levels (typically >0.1%). It is an excellent orthogonal technique to confirm the identity of the main component and any major impurities.

Mass Spectrometry (MS) provides valuable information on the molecular weight of the compound and its impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for the identification of unknown impurities.

Conclusion

For the comprehensive and accurate purity validation of this compound, a stability-indicating HPLC method is the recommended primary technique . It offers the best combination of specificity, sensitivity, and quantitative accuracy, which are essential for quality control in research, and critically, for regulatory compliance in the pharmaceutical industry. The use of orthogonal methods such as NMR and MS is highly recommended for structural confirmation and impurity identification, while TLC and melting point analysis can be employed as rapid, preliminary screening tools. This multi-faceted approach ensures a thorough understanding of the purity profile of this compound, contributing to the overall quality and safety of the final product.

Comparative Study of N-Phenylmethacrylamide Polymerization Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various polymerization methods for N-Phenylmethacrylamide (NPMA), a monomer of interest in the development of advanced polymers for therapeutic and smart material applications. Due to a notable scarcity of direct comparative studies on the homopolymerization of NPMA in publicly available literature, this guide leverages experimental data from closely related N-substituted methacrylamides to provide a predictive framework for its polymerization behavior. The primary polymerization techniques reviewed include free-radical, anionic, Reversible Addition-Fragmentation chain Transfer (RAFT), and Atom Transfer Radical Polymerization (ATRP).

Data Presentation: A Comparative Overview

The following table summarizes typical quantitative data for different polymerization methods. It is important to note that where specific data for this compound was unavailable, data from analogous N-substituted (meth)acrylamides is presented to illustrate the expected outcomes of each technique.

Polymerization MethodMonomerInitiator/CatalystSolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Free-Radical N-isopropylacrylamide (NIPAM)AIBNDMSO702>60234,1601.82[1]
Anionic N,N-diphenylacrylamide (DPAA)n-BuLiToluene-7824High--[2]
RAFT Methacrylamide (MAM)V-501 / CTPAcetate Buffer (pH 5)703~6023,8001.08[3]
ATRP N,N-dimethylacrylamide (DMA)CuBr/Me4CyclamToluene80<1High9,9001.5[4]

AIBN: Azobisisobutyronitrile; n-BuLi: n-Butyllithium; V-501: 4,4′-Azobis(4-cyanovaleric acid); CTP: 4-Cyanopentanoic acid dithiobenzoate; CuBr: Copper(I) bromide; Me4Cyclam: 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane. Note: Data for NIPAM, DPAA, MAM, and DMA are used as representative examples for their respective polymerization methods due to the lack of specific quantitative data for this compound.

Experimental Protocols

Detailed methodologies for the key polymerization techniques are provided below. These protocols are based on established procedures for N-substituted (meth)acrylamides and can be adapted for the polymerization of this compound.

Free-Radical Polymerization of N-isopropylacrylamide (Analogous to NPMA)

This protocol is based on the free-radical polymerization of N-isopropylacrylamide (NIPAM), which is expected to have similar reactivity to NPMA.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Nitrogen gas

  • Methanol (for precipitation)

  • Schlenk flask equipped with a magnetic stir bar

Procedure:

  • In a Schlenk flask, dissolve NIPAM (e.g., 33.0 mmol) and AIBN (e.g., 0.5 mol% relative to monomer) in DMSO (e.g., 30.0 mL).[1]

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture.

  • Allow the polymerization to proceed for the desired time (e.g., 2 hours).[1]

  • To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at an elevated temperature.

Anionic Polymerization of N,N-diphenylacrylamide (Analogous to NPMA)

This protocol describes the anionic polymerization of N,N-diphenylacrylamide, a structurally similar monomer to NPMA. Anionic polymerizations require stringent anhydrous and oxygen-free conditions.

Materials:

  • N,N-diphenylacrylamide (DPAA)

  • Toluene (anhydrous solvent)

  • n-Butyllithium (n-BuLi) in hexane (initiator)

  • Methanol (for termination)

  • Argon or nitrogen gas (inert atmosphere)

  • Schlenk line and glassware dried in an oven

Procedure:

  • Dry all glassware in an oven at >120°C overnight and assemble under a positive pressure of inert gas.

  • Dissolve DPAA in anhydrous toluene in a Schlenk flask.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add a calculated amount of n-BuLi solution dropwise to the stirred monomer solution to initiate the polymerization.

  • Maintain the reaction at -78°C for the desired duration (e.g., 24 hours).[2]

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Allow the solution to warm to room temperature.

  • Precipitate the polymer in a non-solvent such as hexane, filter, and dry under vacuum.

RAFT Polymerization of Methacrylamide (Analogous to NPMA)

This protocol for the RAFT polymerization of methacrylamide demonstrates a controlled radical polymerization technique that can be adapted for NPMA to achieve polymers with low polydispersity.

Materials:

  • Methacrylamide (MAM)

  • 4,4′-Azobis(4-cyanovaleric acid) (V-501) (initiator)

  • 4-Cyanopentanoic acid dithiobenzoate (CTP) (RAFT agent)

  • Aqueous acetate buffer (pH 5) (solvent)

  • Nitrogen gas

  • Dialysis tubing for purification

Procedure:

  • In a reaction vessel, dissolve MAM, CTP, and V-501 in the acetate buffer. A typical molar ratio of [Monomer]:[CTA]:[Initiator] would be in the range of 100:1:0.1 to 500:5:1.

  • Deoxygenate the solution by purging with nitrogen for at least 30 minutes.

  • Immerse the vessel in a preheated oil bath at 70°C to start the polymerization.[3]

  • Maintain the reaction for a specific time (e.g., 3 hours) to achieve the desired molecular weight and conversion.[3]

  • Stop the polymerization by cooling the reaction and exposing it to air.

  • Purify the polymer by dialysis against deionized water to remove unreacted monomer and other small molecules, followed by lyophilization.

ATRP of N,N-dimethylacrylamide (Analogous to NPMA)

Atom Transfer Radical Polymerization (ATRP) is another controlled radical polymerization method. The following protocol for N,N-dimethylacrylamide (DMA) can serve as a starting point for the ATRP of NPMA.

Materials:

  • N,N-dimethylacrylamide (DMA)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (Me4Cyclam) (ligand)

  • Toluene (solvent)

  • Nitrogen gas

Procedure:

  • To a Schlenk tube, add CuBr and Me4Cyclam.

  • Add the solvent (toluene) and the monomer (DMA).

  • The mixture is then deoxygenated by several freeze-pump-thaw cycles.

  • Under a nitrogen atmosphere, add the initiator (EBiB) to start the polymerization.

  • Place the reaction tube in a thermostatically controlled oil bath at the desired temperature (e.g., 80°C).[4]

  • After the desired time, terminate the polymerization by cooling and exposing the mixture to air.

  • The polymer can be isolated by precipitation in a suitable non-solvent (e.g., hexane) and dried under vacuum.

Visualizing the Polymerization Workflow

The following diagram illustrates a generalized experimental workflow for a controlled radical polymerization technique, such as RAFT or ATRP, which are preferred for synthesizing well-defined polymers.

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer Monomer (NPMA) Mixing Mixing & Dissolving Monomer->Mixing Initiator Initiator Initiator->Mixing CTA_Catalyst CTA/Catalyst CTA_Catalyst->Mixing Solvent Solvent Solvent->Mixing Deoxygenation Deoxygenation (N2 Purge / Freeze-Pump-Thaw) Mixing->Deoxygenation Heating Heating & Stirring (e.g., 70°C) Deoxygenation->Heating Polymerization Polymerization (Chain Growth) Heating->Polymerization Termination Termination Polymerization->Termination Purification Purification (Precipitation / Dialysis) Termination->Purification Drying Drying Purification->Drying Characterization Characterization (GPC, NMR, etc.) Drying->Characterization

Caption: Generalized workflow for controlled radical polymerization of this compound.

Summary and Conclusion

The choice of polymerization method for this compound significantly impacts the resulting polymer's properties.

  • Free-radical polymerization is a straightforward and widely used technique but generally offers poor control over molecular weight and leads to high polydispersity (PDI > 1.5).[1] This method is suitable for applications where a broad molecular weight distribution is acceptable.

  • Anionic polymerization can produce polymers with well-defined structures and low PDI, but it is highly sensitive to impurities and requires stringent reaction conditions.[2] For methacrylamides, side reactions can be a challenge.

  • Controlled radical polymerization techniques like RAFT and ATRP offer a compromise, providing good control over molecular weight and achieving low PDIs (typically < 1.3) under less stringent conditions than anionic polymerization.[3][4] These methods are ideal for the synthesis of well-defined homopolymers and for the construction of more complex architectures like block copolymers. The RAFT process, in particular, has been shown to be very versatile for a wide range of acrylamide and methacrylamide monomers.[3]

For researchers aiming to synthesize well-defined poly(this compound) with predictable molecular weights and narrow distributions, RAFT and ATRP are the recommended methods. The choice between them may depend on the specific functional groups present and the desired end-application of the polymer. Further experimental investigation is warranted to establish optimal conditions for the controlled polymerization of this compound itself.

References

A Comparative Guide to N-Phenylmethacrylamide-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a polymeric carrier is a critical decision in the development of effective drug delivery systems. N-Phenylmethacrylamide (PMAA)-based polymers have emerged as a versatile platform, offering unique thermal and chemical properties. This guide provides an objective comparison of PMAA-based polymers against other widely used materials, supported by experimental data, to inform material selection for specific biomedical applications.

Overview of this compound (PMAA) Polymers

This compound is a functional monomer synthesized by the reaction of methacryloyl chloride with aniline.[1] It is typically copolymerized with other monomers, such as methacrylates and acrylamides, using free-radical solution polymerization to tailor its properties.[1][2] The inclusion of the phenyl group imparts significant hydrophobicity and rigidity to the polymer backbone. A key characteristic of PMAA-based copolymers is that their thermal stability and glass transition temperature (Tg) increase proportionally with the PMAA content, making them robust materials for various formulations.[1]

Performance Comparison with Alternative Materials

The performance of PMAA-based polymers is best understood in comparison to established materials in the field of drug delivery, such as the thermoresponsive Poly(N-isopropylacrylamide) (PNIPAM), the biodegradable Poly(lactic-co-glycolic acid) (PLGA), and the hydrophilic Poly(ethylene glycol) methacrylate (PEGMA).

Stimuli-Responsiveness and Drug Release Kinetics

The ability of a polymer to respond to environmental stimuli, such as temperature and pH, is crucial for "smart" drug delivery systems that release their payload on demand.

  • This compound (PMAA)-based Polymers: These polymers are not inherently thermoresponsive. Their primary advantage lies in their high thermal stability.[1] To induce stimuli-responsiveness, PMAA must be copolymerized with functional monomers that respond to specific triggers like pH.

  • Poly(N-isopropylacrylamide) (PNIPAM): PNIPAM is the benchmark for thermoresponsive polymers. It exhibits a sharp phase transition at its Lower Critical Solution Temperature (LCST) of approximately 32°C, which is conveniently close to physiological body temperature.[3][4] Below the LCST, PNIPAM is hydrophilic and swollen; above it, the polymer becomes hydrophobic and collapses, expelling its encapsulated drug load.[5] This property is widely exploited for temperature-triggered drug delivery.[6][7]

  • Poly(lactic-co-glycolic acid) (PLGA): PLGA is not stimuli-responsive in the same way as PNIPAM. Its drug release is primarily controlled by slow biodegradation through hydrolysis.[8] The release kinetics can be precisely tuned from days to months by adjusting the molecular weight and the ratio of lactic acid to glycolic acid.[9][10] A higher glycolide content leads to faster degradation and drug release.[8]

  • pH-Responsive Polymers: Many polymers can be designed to respond to pH changes, which is particularly useful for targeting acidic environments like tumors (pH ~6.5) or for oral delivery systems that must pass through the stomach.[11][12] For instance, polymers with carboxylic acid groups will release hydrophilic drugs as the pH drops and these groups become protonated, altering the polymer's hydrophilic-hydrophobic balance.[12]

Table 1: Comparison of Key Polymer Properties

Polymer SystemPrimary CharacteristicStimuli-ResponsivenessBiodegradabilityPrimary Drug Release Mechanism
PMAA-based Copolymers High Thermal StabilityNot inherent; requires functional comonomersNoDiffusion / Swelling
PNIPAM ThermoresponsiveTemperature (LCST ≈ 32°C)NoTemperature-triggered collapse
PLGA Biodegradable & BiocompatibleNoYesBulk erosion (hydrolysis)
pH-Sensitive Hydrogels pH-ResponsivepHVariespH-triggered swelling/collapse
Biocompatibility and Cytotoxicity

Biocompatibility is a non-negotiable requirement for any material intended for in vivo applications.

  • PMAA-based Polymers: Generally considered biocompatible, though comprehensive in vivo data is less prevalent than for materials like PLGA. As with all polymer systems, the presence of unreacted monomers or initiators from the synthesis process can induce cytotoxicity, making thorough purification essential.[6]

  • PNIPAM: While the polymer itself is largely considered biocompatible for many applications, its monomer, N-isopropylacrylamide, is known to be toxic.[13][14] Therefore, rigorous purification of PNIPAM-based hydrogels and nanoparticles is critical to ensure safety.[6] Some studies have shown that cell viability can be reduced on PNIPAM surfaces compared to controls.[13]

  • PLGA: PLGA is an FDA-approved polymer renowned for its excellent biocompatibility and biodegradability.[9] It degrades into lactic acid and glycolic acid, which are natural metabolites in the human body, thus minimizing systemic toxicity.[8]

  • PEG-based Polymers: Poly(ethylene glycol) and its derivatives are widely used to enhance the biocompatibility and extend the circulation time of drug delivery systems. They are known for being "bioinert" and can reduce immunogenicity.[15]

Drug Encapsulation and Loading

The efficiency with which a polymer can encapsulate a therapeutic agent is a key performance metric.

  • PMAA-based Polymers: The hydrophobic phenyl groups in PMAA make it suitable for encapsulating hydrophobic drugs through non-covalent interactions. The loading capacity can be modulated by the copolymer composition.

  • PNIPAM: PNIPAM-based hydrogels and micelles can be engineered to carry both hydrophilic and hydrophobic drugs.[16][17] Hydrophobic drugs can be loaded into the core of micelles, while hydrophilic drugs can be entrapped within the swollen hydrogel network.

  • PLGA: PLGA is highly versatile and can encapsulate a wide range of therapeutics, from small molecules to large proteins and peptides.[8][18] Techniques like emulsion solvent evaporation are commonly used to achieve high encapsulation efficiency.[18]

  • Amphiphilic Copolymers: Systems that self-assemble into micelles, such as those made from amphiphilic block copolymers, are particularly effective for encapsulating hydrophobic drugs within their core, thereby improving the drug's solubility and stability in aqueous environments.[19]

Table 2: Illustrative Drug Release Performance Data

Polymer SystemModel DrugRelease ConditionsKey FindingCitation
pNIPAm-co-pGMA-Mela Hydrogel5-Fluorouracil (Hydrophilic)pH 4.0 vs. pH 7.4 (at 12h)~80% release at pH 4.0 vs. ~18% at pH 7.4, showing strong pH-responsiveness.[16]
pNIPAm-co-pGMA-Mela HydrogelIbuprofen (Hydrophobic)45°C vs. 25°C (at pH 4.0, 12h)~100% release at 45°C vs. ~35% at 25°C, demonstrating thermo-responsiveness.[20]
Dextran-g-PolyacrylamideDoxorubicinpH 5.0 vs. pH 7.4 (at 10h)~92% release at pH 5.0 vs. ~36% at pH 7.4, indicating pH-triggered release.[12]
PNIPAm-co-PAAm HGCurcuminpH 5.5 at 40°CNearly complete release over 4 hours under acidic and heated conditions.[21]

Experimental Protocols and Methodologies

The data presented in this guide are derived from standard characterization techniques in polymer science and drug delivery research.

Polymer Synthesis and Characterization
  • Synthesis: Copolymers of this compound are typically synthesized via free-radical solution copolymerization .

    • Procedure: Monomers (e.g., PMAA and a comonomer like methyl methacrylate) are dissolved in a suitable solvent (e.g., N,N-dimethylformamide). A radical initiator (e.g., benzoyl peroxide) is added, and the reaction is carried out at a specific temperature (e.g., 70°C) for a set duration under an inert atmosphere.[1][2] The resulting polymer is then precipitated, purified by washing, and dried.

  • Structural Characterization: The structure and composition of the synthesized copolymers are confirmed using Infrared (IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy .[1][2]

  • Thermal Analysis: Thermal stability and phase transitions are evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) . TGA measures weight loss as a function of temperature to determine degradation temperatures, while DSC is used to identify the glass transition temperature (Tg) or the LCST.[1]

Drug Release Studies
  • Methodology: The dialysis method is a common in vitro technique to assess drug release.

    • Procedure: A known amount of the drug-loaded polymer (e.g., nanoparticles or hydrogel) is placed in a dialysis bag with a specific molecular weight cut-off. The bag is then submerged in a release medium (e.g., phosphate-buffered saline at pH 7.4 or an acetate buffer at pH 5.0) maintained at a constant temperature (e.g., 37°C). At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh buffer. The concentration of the released drug in the aliquots is quantified using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) .[6] The cumulative percentage of drug released is then plotted against time.

Cytotoxicity Assessment
  • Methodology: The MTT assay is a standard colorimetric assay to measure cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

    • Procedure: A specific cell line (e.g., 3T3 fibroblasts) is cultured in the presence of varying concentrations of the polymer material for a defined period (e.g., 24 or 48 hours). After incubation, the MTT reagent is added to the cells. Viable cells with active mitochondria will reduce the MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured with a spectrophotometer. Cell viability is expressed as a percentage relative to a control group of untreated cells.[14]

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the synthesis workflow, the mechanism of stimuli-responsive drug delivery, and a typical cytotoxicity evaluation workflow.

SynthesisWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Monomers Monomers + Initiator + Solvent Polymerization Radical Polymerization Monomers->Polymerization Purification Precipitation & Washing Polymerization->Purification Structure NMR / FTIR Purification->Structure Thermal DSC / TGA Purification->Thermal MW GPC Purification->MW DrugReleaseMechanism Matrix_Loaded Polymer Matrix + Drug Stimulus External Stimulus (e.g., Temp, pH) Matrix_Loaded->Stimulus Matrix_Changed Matrix Shrinks/ Swells Stimulus->Matrix_Changed triggers Drug_Released Released Drug Matrix_Changed->Drug_Released releases CytotoxicityWorkflow Start Polymer Material (e.g., Hydrogel Extract) Cells Culture Cells with Polymer Start->Cells MTT Add MTT Reagent Cells->MTT Measure Measure Absorbance MTT->Measure Analysis Calculate Viability (%) vs. Control Measure->Analysis

References

N-Phenylmethacrylamide: A Comparative Guide to its Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Phenylmethacrylamide (NPMA) is a versatile monomer that has garnered significant interest in polymer chemistry for its utility in a range of applications, from advanced materials to biomedical engineering. The incorporation of the phenyl group into the methacrylamide structure imparts unique properties to the resulting polymers, including enhanced thermal stability and specific interactive capabilities. This guide provides a comprehensive comparison of NPMA-s performance against alternative materials in key applications, supported by experimental data and detailed protocols to inform material selection and experimental design.

Core Applications and Performance Benchmarks

Polymers derived from this compound, primarily poly(this compound) (PMA) and its copolymers, have demonstrated significant potential in several high-tech fields. This guide will focus on three primary areas of application: photoresists for microfabrication, substrates for cell culture, and materials for holographic recording. In each of these areas, we will compare the performance of NPMA-based materials with commonly used alternatives.

Thermal and Mechanical Properties: A Foundation for Performance

The inherent properties of a polymer are critical to its performance. The inclusion of the bulky, rigid phenyl group in NPMA significantly influences the thermal and mechanical characteristics of its polymers.

Table 1: Comparison of Thermal and Mechanical Properties

PropertyPoly(this compound) (PMA)Poly(methyl methacrylate) (PMMA)Poly(N-isopropylacrylamide) (PNIPAM)
Glass Transition Temperature (Tg) ~173°C[1]~105-125°C[2]96°C
Thermal Decomposition Onset Higher than PMMA[1]Varies (e.g., ~280-330°C)[3]Data not readily available
Young's Modulus Higher than PNIPAM2.4-3.4 GPa[2]Varies with hydration (kPa-MPa range)[4]
Tensile Strength Data not readily available48-76 MPa[2]Varies with hydration

Note: The properties of polymers can vary significantly with molecular weight, polydispersity, and measurement conditions.

The higher glass transition temperature of PMA compared to PMMA and PNIPAM suggests its suitability for applications requiring dimensional stability at elevated temperatures.[1]

Application 1: Photoresists in Microfabrication

Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in the fabrication of microelectronics and other microdevices. The properties of the photoresist, such as resolution, sensitivity, and contrast, are critical for achieving high-fidelity patterns. Copolymers of NPMA have been investigated for their potential as photoresist materials.

Comparison with a Standard Alternative: DNQ-Novolac Resists

Deep Ultraviolet (DUV) photoresists often employ chemically amplified systems. For comparison, we will consider the general performance characteristics of diazonaphthoquinone (DNQ)-novolac resists, a classic positive photoresist system.

Table 2: Performance Comparison of NPMA-based and DNQ-Novolac Photoresists

Performance MetricNPMA-based Copolymers (Representative)DNQ-Novolac Resists (Typical)
Resolution Sub-micron features have been demonstrated.[5]Typically in the micron to sub-micron range.
Sensitivity Dependent on the specific copolymer composition and photoinitiator.Generally lower sensitivity compared to chemically amplified resists.
Contrast High contrast can be achieved.Moderate to high contrast.
Development Can be developed in aqueous alkaline solutions or organic solvents depending on the copolymer.[5]Developed in aqueous alkaline solutions.

Copolymers of N,N-dimethylaminoethyl methacrylate (DAEM) and N-arylmethacrylamide have been shown to function as negative photoresists.[5] The photochemical properties, including photo-crosslinking and photo-Fries rearrangement, contribute to their function upon irradiation with UV light.[5]

Experimental Protocol: Fabrication of a Negative Photoresist Film

This protocol is a general guideline for the fabrication of a negative photoresist film based on copolymers containing phenylamide groups.[5][6][7]

Materials:

  • Copolymer of N,N-dimethylaminoethyl methacrylate (DAEM) and N-arylmethacrylamide

  • Solvent (e.g., DMF, acetone, or methanol)

  • Silicon wafer (substrate)

  • Spinner

  • UV light source (e.g., 254 nm)

  • Photomask

  • Developer solution (e.g., buffer solution of pH 4 or methanol)

Procedure:

  • Substrate Preparation: Clean a silicon wafer thoroughly to ensure good adhesion of the photoresist film.

  • Photoresist Solution Preparation: Dissolve the copolymer in a suitable solvent to achieve the desired viscosity for spin coating.

  • Spin Coating: Dispense the photoresist solution onto the center of the silicon wafer. Spin the wafer at a predetermined speed and duration to achieve the desired film thickness.

  • Soft Bake: Bake the coated wafer on a hotplate to remove the solvent from the photoresist film.

  • Exposure: Place a photomask over the photoresist film and expose it to a UV light source. The exposed regions will undergo photo-crosslinking.

  • Post-Exposure Bake (PEB): In some cases, a post-exposure bake may be necessary to enhance the crosslinking reaction.

  • Development: Immerse the exposed wafer in a developer solution. The unexposed regions will dissolve, leaving the patterned, crosslinked photoresist on the substrate.

  • Hard Bake: Bake the patterned wafer to further cure the photoresist and improve its mechanical and chemical resistance.

Workflow for Photoresist Fabrication

G cluster_prep Preparation cluster_process Processing A Substrate Cleaning C Spin Coating A->C B Photoresist Solution Preparation B->C D Soft Bake C->D E UV Exposure (through photomask) D->E F Development E->F G Hard Bake F->G H H G->H Patterned Substrate

Workflow for fabricating a patterned photoresist film.

Application 2: Substrates for Cell Culture

The surface properties of a cell culture substrate, including its chemistry and mechanical stiffness, can significantly influence cell behavior, such as adhesion, proliferation, and differentiation. Hydrogels are widely used as cell culture substrates because their properties can be tuned to mimic the native extracellular matrix (ECM). Copolymers of NPMA can be used to create hydrogels with specific properties.

Comparison with a Standard Alternative: Polyacrylamide Hydrogels

Polyacrylamide (PAAm) hydrogels are a common choice for mechanobiology studies due to their tunable stiffness.

Table 3: Performance Comparison of NPMA-based and PAAm Hydrogels for Cell Culture

Performance MetricNPMA-based Hydrogels (Potential)Polyacrylamide (PAAm) Hydrogels
Cell Adhesion Can be functionalized to promote cell adhesion.Requires surface modification with ECM proteins (e.g., collagen, fibronectin) to support cell adhesion.[8]
Mechanical Properties Stiffness can be tuned by varying monomer and crosslinker concentrations.Young's modulus can be tuned over a wide range (0.1 kPa to >100 kPa).[9]
Biocompatibility Generally considered biocompatible.The unpolymerized acrylamide monomer is a neurotoxin, so complete polymerization and washing are crucial.

The phenyl group in NPMA can engage in π-π stacking and hydrophobic interactions, which may influence protein adsorption and subsequent cell adhesion. While specific quantitative data on cell proliferation and viability on pure NPMA hydrogels is limited, the ability to copolymerize NPMA with other monomers offers a route to tailor the surface chemistry for optimal cell responses.

Cellular Signaling on Hydrogel Substrates

Cell adhesion to the ECM is primarily mediated by integrin receptors, which are transmembrane proteins that link the extracellular environment to the intracellular actin cytoskeleton. Upon ligand binding, integrins cluster and recruit a variety of signaling and adaptor proteins to form focal adhesions. This clustering initiates intracellular signaling cascades that regulate cell behavior.

While no specific studies on integrin signaling on NPMA-based substrates were identified, the general principles of integrin-mediated signaling on hydrogels are well-established. The binding of integrins to ligands on the hydrogel surface can trigger the activation of Focal Adhesion Kinase (FAK) and Src family kinases, leading to the activation of the RhoA signaling pathway.[10] This pathway plays a crucial role in regulating the actin cytoskeleton, cell contractility, and the formation of focal adhesions.[10][11]

Integrin-Mediated Signaling Pathway

G ECM Extracellular Matrix (Hydrogel Ligands) Integrin Integrin Receptors ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Family Kinases Integrin->Src Activation RhoA RhoA FAK->RhoA Src->RhoA ROCK ROCK RhoA->ROCK Formin Formin RhoA->Formin Myosin Myosin II Activation ROCK->Myosin Actin Actin Cytoskeleton (Stress Fibers) Formin->Actin Myosin->Actin FA Focal Adhesion Formation Actin->FA Spreading Cell Spreading & Migration FA->Spreading

Simplified integrin-mediated signaling pathway.
Experimental Protocol: Preparation of a Hydrogel for Cell Culture

This protocol provides a general method for preparing a polyacrylamide-based hydrogel, which can be adapted for the inclusion of NPMA.[3][8]

Materials:

  • Acrylamide solution

  • Bis-acrylamide solution (crosslinker)

  • This compound (if creating a copolymer hydrogel)

  • Ammonium persulfate (APS) solution (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst)

  • Glass slides and coverslips

  • 3-(Trimethoxysilyl)propyl methacrylate (for glass functionalization)

  • ECM protein solution (e.g., fibronectin or collagen) for coating

Procedure:

  • Glass Functionalization: Clean glass slides and coverslips and treat them with 3-(trimethoxysilyl)propyl methacrylate to ensure covalent attachment of the hydrogel.

  • Monomer Solution Preparation: Prepare a solution containing the desired concentrations of acrylamide, bis-acrylamide, and NPMA (if applicable) in deionized water. The ratio of acrylamide to bis-acrylamide will determine the stiffness of the hydrogel.

  • Polymerization: Degas the monomer solution. Add APS and TEMED to initiate polymerization. Quickly pipette the solution onto the functionalized glass slide and cover with a coverslip. Allow the gel to polymerize.

  • Hydration and Sterilization: After polymerization, carefully remove the coverslip and hydrate the hydrogel in sterile phosphate-buffered saline (PBS). Sterilize the hydrogel, for example, by UV irradiation.

  • ECM Coating: Incubate the sterilized hydrogel with a solution of an ECM protein to promote cell adhesion.

  • Cell Seeding: Plate cells onto the coated hydrogel surface in a culture medium.

Application 3: Holographic Recording Materials

Photopolymers are a promising class of materials for holographic data storage due to their ability to record permanent, high-resolution holograms with high diffraction efficiency. The holographic recording process relies on the photopolymerization of monomers in the bright regions of an interference pattern, leading to a refractive index modulation that forms the hologram. Copolymers containing NPMA have been explored for their potential in holographic applications.

Comparison with a Standard Alternative: Acrylamide-based Photopolymers

Acrylamide-based photopolymers are a well-studied class of materials for holographic recording.

Table 4: Performance Comparison of NPMA-based and Acrylamide-based Holographic Materials

Performance MetricNPMA-based Photopolymers (Potential)Acrylamide-based Photopolymers (Representative)
Diffraction Efficiency High diffraction efficiencies are achievable.Can exceed 80%.[12]
Sensitivity Dependent on the specific formulation, including the photoinitiator system.Sensitivities in the range of 10⁻³ to 10⁻⁴ cm²/mJ have been reported.
Resolution Capable of high-resolution recording.High resolution, suitable for volume holography.
Stability The rigid phenyl group may contribute to enhanced thermal and dimensional stability of the recorded hologram.Stability can be a concern, with potential for shrinkage or degradation over time.

The incorporation of NPMA into photopolymer formulations for holography can offer advantages in terms of the stability and refractive index modulation of the final hologram.

Experimental Protocol: Fabrication of a Holographic Photopolymer Film

This protocol outlines a general procedure for preparing a photopolymer film for holographic recording.

Materials:

  • Polymer binder (e.g., polyvinyl alcohol)

  • Monomer (e.g., this compound, acrylamide)

  • Crosslinking monomer (e.g., N,N'-methylenebisacrylamide)

  • Photoinitiator system (e.g., a sensitizing dye and an electron donor)

  • Solvent (e.g., water or an organic solvent)

  • Glass substrates

Procedure:

  • Photopolymer Solution Preparation: Dissolve the polymer binder in the chosen solvent. Add the monomer, crosslinking monomer, and photoinitiator system to the binder solution and mix thoroughly in the dark.

  • Film Casting: Cast the photopolymer solution onto a clean glass substrate using a doctor blade or by spin coating to achieve a uniform film of the desired thickness.

  • Drying: Dry the film in an oven or under vacuum to remove the solvent.

  • Holographic Recording: Expose the dried film to an interference pattern generated by two coherent laser beams. The photopolymerization reaction will occur in the bright fringes of the interference pattern.

  • Post-Processing: Depending on the specific photopolymer system, a post-exposure UV cure or thermal treatment may be required to consume any remaining monomer and stabilize the hologram.

Holographic Recording Workflow

G A Prepare Photopolymer Solution B Cast Film on Substrate A->B C Dry Film B->C D Holographic Exposure (Laser Interference) C->D E Post-Processing (e.g., UV Cure) D->E F Recorded Hologram E->F

General workflow for holographic recording in a photopolymer.

Conclusion

This compound is a valuable monomer for the development of advanced polymers with tailored properties. Its incorporation can lead to materials with enhanced thermal stability and specific functionalities, making them suitable for demanding applications in microfabrication, cell culture, and holographic recording. While further research is needed to fully quantify the performance of NPMA-based materials against all alternatives in every application, the existing data and the versatility of copolymerization strategies highlight its significant potential. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and developers to explore the utility of this compound in their own work.

References

Unveiling the Copolymerization Behavior of N-Phenylmethacrylamide: A Comparative Guide to Reactivity Ratios

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the copolymerization behavior of monomers is paramount for designing polymers with tailored properties. This guide provides a comprehensive comparison of the reactivity ratios of N-Phenylmethacrylamide (NPMA) with a range of other monomers, supported by experimental data and detailed methodologies.

This compound (NPMA) is a versatile monomer utilized in the synthesis of a variety of functional polymers. Its reactivity in copolymerization, which dictates the microstructure and ultimate properties of the resulting polymer, is of significant interest. The reactivity ratios, r1 and r2, are critical parameters that describe the preference of a propagating polymer chain ending in one monomer unit to add the same or the other monomer. This guide collates and presents these crucial values from various studies to offer a clear comparative overview.

Comparative Analysis of Reactivity Ratios

The following table summarizes the experimentally determined reactivity ratios for the copolymerization of this compound (M1) and its structural analogs with various comonomers (M2). These values provide insight into the copolymerization behavior, indicating whether the resulting copolymer will have a random, alternating, or blocky structure.

Monomer 1 (M1)Comonomer (M2)r1r2Method of DeterminationReference
This compoundMethyl Methacrylate0.250.63Fineman-Ross and Kelen-Tudos[1]
This compoundEthyl Methacrylate--Fineman-Ross and Kelen-Tudos[1]
This compoundGlycidyl Methacrylate--Fineman-Ross and Kelen-Tudos[2]
N(p-Phenoxy-phenyl)methacrylamideStyrene0.550.61Kelen-Tudos
N-(p-bromophenyl)-2-methacrylamiden-Butyl Methacrylate0.30960.8577Extended Kelen-Tudos[3]
N-(p-bromophenyl)-2-methacrylamideN-Vinyl-2-pyrrolidone--Fineman-Ross, Kelen-Tudos, and non-linear EVM[4]
Phenyl AcrylamideMethyl Methacrylate0.030.593Fineman-Ross and Kelen-Tudos[5]

Note: Specific values for some pairs were not available in the abstracts of the searched literature and would require access to the full-text articles.

The product of the reactivity ratios (r1 * r2) provides a general indication of the copolymerization behavior:

  • r1 * r2 ≈ 1: Ideal random copolymerization.

  • r1 * r2 ≈ 0: Tendency towards alternating copolymerization.

  • r1 * r2 > 1: Tendency towards block copolymerization (less common in free radical polymerization).

Experimental Protocols: A Closer Look

The determination of reactivity ratios is a meticulous process involving several key steps. The methodologies cited in the referenced studies generally adhere to the following protocols:

Monomer Synthesis and Purification

Monomers such as this compound are typically synthesized by reacting the corresponding aniline with methacryloyl chloride in the presence of a base to neutralize the HCl byproduct. For instance, N-(4-bromophenyl)-2-methacrylamide is synthesized by reacting 4-bromoaniline with methacryloyl chloride.[3] All monomers are purified before polymerization, often by recrystallization or distillation, to remove any inhibitors or impurities that could affect the polymerization kinetics.

Copolymerization Reaction

Free radical solution polymerization is a common method for copolymerizing NPMA with other monomers. A typical experimental setup involves:

  • Solvent: A suitable solvent that dissolves both monomers and the resulting copolymer, such as N,N-dimethylformamide (DMF) or 1,4-dioxane, is used.[1][3]

  • Initiator: A free radical initiator, like benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), is used to start the polymerization process upon heating.[1][3]

  • Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 70°C) under an inert atmosphere (e.g., nitrogen) to prevent side reactions with oxygen.[1] A series of reactions are performed with varying initial molar ratios of the two monomers.

  • Low Conversion: To ensure the monomer feed ratio remains relatively constant throughout the experiment, the polymerization is typically stopped at low conversions (usually below 10-15%).[5]

Copolymer Characterization and Composition Analysis

Once the copolymer is synthesized and purified (often by precipitation in a non-solvent), its composition must be accurately determined. Common analytical techniques include:

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: This is a powerful method for determining the copolymer composition by integrating the signals corresponding to specific protons of each monomer unit in the copolymer chain.[1]

  • Elemental Analysis: For copolymers containing elements unique to one of the monomers (e.g., nitrogen in NPMA or bromine in N-(4-bromophenyl)-2-methacrylamide), elemental analysis can provide the molar ratio of the monomers in the copolymer.[3][4]

Calculation of Reactivity Ratios

Several linearization methods are employed to calculate the reactivity ratios from the monomer feed ratios and the determined copolymer compositions. The most common methods cited are:

  • Fineman-Ross (F-R) Method: A graphical method that rearranges the copolymerization equation into a linear form.

  • Kelen-Tudos (K-T) Method: An extension of the Fineman-Ross method that introduces a separation constant to provide more reliable results, especially at extreme monomer feed ratios.

  • Extended Kelen-Tudos Method: A further refinement of the K-T method.[3]

These methods involve plotting the experimental data in a specific linear form, where the slope and intercept of the resulting line correspond to the reactivity ratios.

Visualizing the Comparison Workflow

The logical workflow for comparing the reactivity ratios of NPMA with other monomers is depicted in the following diagram:

G cluster_input Input Monomers cluster_process Experimental & Analytical Process cluster_output Comparative Analysis M1 This compound (NPMA) synthesis Monomer Synthesis & Purification M1->synthesis M2 Comonomers (e.g., MMA, Styrene, Acrylates) M2->synthesis copolymerization Free Radical Copolymerization (Varying Feed Ratios) synthesis->copolymerization characterization Copolymer Characterization (¹H-NMR, Elemental Analysis) copolymerization->characterization calculation Reactivity Ratio Calculation (Fineman-Ross, Kelen-Tudos) characterization->calculation ratios Reactivity Ratios (r1, r2) calculation->ratios comparison Comparative Guide (Data Tables & Interpretation) ratios->comparison

Caption: Workflow for comparing NPMA reactivity ratios.

This guide provides a foundational understanding of the reactivity of this compound in copolymerization with various monomers. For researchers and developers, this comparative data is crucial for the rational design of novel polymers with specific functionalities and performance characteristics for advanced applications, including in the pharmaceutical and biomedical fields.

References

A Comparative Guide to the Spectroscopic Cross-Validation of N-Phenylmethacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable characterization of chemical compounds is paramount. N-Phenylmethacrylamide, a monomer used in the synthesis of various polymers with applications in biomedicine and material science, requires rigorous analytical validation. This guide provides a comparative analysis of the spectroscopic data of this compound against several structural alternatives, supported by experimental protocols and a clear workflow for data cross-validation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its structural analogs: N-Phenylacrylamide, N-isopropylmethacrylamide, N,N-dimethylacrylamide, and Methacrylamide. This comparative data is essential for understanding the influence of structural modifications on the spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundVinyl ProtonsMethyl ProtonsN-H ProtonPhenyl/Isopropyl Protons
This compound ~5.8, ~5.4~2.0~8.5~7.5-7.0
N-Phenylacrylamide~6.4, ~6.2, ~5.7-~8.0~7.6-7.1
N-isopropylmethacrylamide~5.6, ~5.3~1.9~7.5~4.1 (CH), ~1.2 (CH₃)₂
N,N-dimethylacrylamide~6.6, ~6.3, ~5.6--~3.0, ~2.9 (N-CH₃)₂
Methacrylamide~5.6, ~5.3~1.9~6.5, ~5.8-

Table 2: Key IR Absorption Bands (cm⁻¹)

CompoundC=O Stretch (Amide I)N-H Bend (Amide II)C=C StretchN-H Stretch
This compound ~1660~1540~1630~3300
N-Phenylacrylamide~1670~1550~1630~3300
N-isopropylmethacrylamide~1655~1550~1630~3300
N,N-dimethylacrylamide~1650-~1620-
Methacrylamide~1670~1600~1630~3350, ~3180

Table 3: UV-Vis Spectroscopic Data (λmax in nm)

CompoundSolventλmax
This compound Ethanol~240
N-PhenylacrylamideEthanol~245
N-isopropylmethacrylamideWater~200
N,N-dimethylacrylamideWater~200
MethacrylamideWater<200

Table 4: Mass Spectrometry Data (Key Fragment Ions m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 161119, 93, 77, 65, 51
N-Phenylacrylamide147119, 93, 77, 65, 51
N-isopropylmethacrylamide11398, 86, 70, 58, 41
N,N-dimethylacrylamide9984, 72, 55, 44
Methacrylamide8570, 69, 55, 41

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the reproducibility of spectroscopic data. Below are generalized yet detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 10-20 mg of the analyte was dissolved in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.[1]

  • Instrumentation: ¹H NMR spectra were recorded on a 300 MHz or higher spectrometer.[2]

  • Data Acquisition: A sufficient number of scans (typically 16-64) were acquired to obtain an adequate signal-to-noise ratio.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Data Processing: Acquired spectra were processed with appropriate phasing and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the powder was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3] For some compounds, spectra were obtained from a KBr pellet.

  • Instrumentation: FTIR spectra were recorded on a spectrometer equipped with an ATR accessory.

  • Data Acquisition: Spectra were typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

  • Data Processing: The resulting spectra were ATR corrected.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the analyte was prepared in a suitable UV-grade solvent (e.g., ethanol or water).[4] Dilutions were made to obtain a final concentration within the linear range of the instrument's absorbance detector (typically in the µg/mL to mg/mL range).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer was used.

  • Data Acquisition: The absorbance spectrum was recorded over a wavelength range of 200-400 nm. A solvent blank was used to zero the instrument.

  • Data Analysis: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) was commonly used for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Mass spectra were recorded over a relevant m/z range (e.g., 50-500 amu).

Cross-Validation of Spectroscopic Data

Cross-validation is a statistical method used to assess the reliability of analytical models and the consistency of data. In the context of spectroscopy, it is crucial for ensuring that the obtained spectra are representative of the compound and not influenced by instrumental or experimental artifacts. A robust cross-validation workflow helps in building reliable spectral libraries and chemometric models.[5][6][7]

The following diagram illustrates a logical workflow for the cross-validation of spectroscopic data, particularly when comparing data from different sources or for related compounds.

CrossValidation_Workflow cluster_DataCollection 1. Data Collection cluster_Preprocessing 2. Data Pre-processing cluster_ModelBuilding 3. Model Building & Validation cluster_Performance 4. Performance Assessment cluster_Interpretation 5. Interpretation & Reporting Data1 Spectroscopic Data (this compound) PreProc Baseline Correction Normalization Scaling Data1->PreProc Data2 Spectroscopic Data (Alternative Compounds) Data2->PreProc Data3 Reference Spectra (Databases) Data3->PreProc Split Data Splitting (Training & Test Sets) PreProc->Split Model Chemometric Model (e.g., PCA, PLS-DA) Split->Model CV k-Fold Cross-Validation Model->CV Assess Model Accuracy Sensitivity Specificity Model->Assess CV->Assess Compare Comparison of Prediction Performance Assess->Compare Interpret Identify Key Differentiating Spectroscopic Features Compare->Interpret Report Generate Comparison Guide & Validation Report Interpret->Report

A logical workflow for the cross-validation of spectroscopic data.

References

A Comparative Thermal Analysis of N-Phenylmethacrylamide (NPMA) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative thermal analysis of N-Phenylmethacrylamide (NPMA) copolymers, offering researchers, scientists, and drug development professionals a comprehensive overview of their thermal stability and degradation behavior. The data presented is compiled from various studies and is intended to facilitate the selection and application of these polymers in relevant fields.

Quantitative Thermal Analysis Data

The thermal properties of NPMA copolymers are significantly influenced by the nature of the comonomer. The following table summarizes key thermal parameters obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for various NPMA copolymers.

Copolymer SystemComonomerMole Fraction of NPMAGlass Transition Temp. (Tg) (°C)Onset Decomposition Temp. (Tonset) (°C)Temp. of Max. Degradation (Tmax) (°C)Char Yield at 700°C (%)
P(NPMA-co-GMA)Glycidyl Methacrylate-Data not available in snippets---
P(NPMA-co-EMA)Ethyl MethacrylateVariousIncreases with NPMA content[1]Increases with NPMA content[1]--
P(NPMA-co-MMA)Methyl MethacrylateVariousIncreases with NPMA content[1]Intermediate between homopolymers[2]--
Poly(this compound)-1.0->500 (in N2 and air)[3]->32 (in N2)[3]

Note: Specific quantitative values for Tg, Tonset, and Tmax for the copolymer systems were not consistently available in the provided search abstracts and would require consulting the full-text articles for detailed data across different comonomer ratios.[1][2][3]

Experimental Protocols

Detailed methodologies for the key thermal analysis techniques are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the NPMA copolymers.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small amount of the copolymer sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • A temperature program is set, typically involving a heating ramp from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument continuously measures and records the sample weight as a function of temperature.

  • Data Analysis:

    • The TGA curve (weight % vs. temperature) is analyzed to determine:

      • Tonset (Onset Decomposition Temperature): The temperature at which significant weight loss begins.

      • Tmax (Temperature of Maximum Degradation Rate): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.

      • Char Yield: The percentage of residual mass at the end of the experiment (e.g., at 700°C), indicating the amount of non-volatile carbonaceous material formed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the NPMA copolymers.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small amount of the copolymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

    • A temperature program is set, which typically includes:

      • An initial heating scan to erase the thermal history of the polymer.

      • A controlled cooling scan.

      • A second heating scan at a constant rate (e.g., 10°C/min), during which the data for Tg determination is collected.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated or cooled.

  • Data Analysis:

    • The DSC thermogram (heat flow vs. temperature) is analyzed. The glass transition is observed as a step-like change in the baseline.

    • The Tg is typically determined as the midpoint of this transition.

Experimental Workflow

The following diagram illustrates the typical workflow for the thermal analysis of NPMA copolymers.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Output start Start: NPMA Copolymer Synthesis weigh Weigh 5-10 mg of Copolymer start->weigh encapsulate Encapsulate in DSC/TGA Pan weigh->encapsulate tga Thermogravimetric Analysis (TGA) encapsulate->tga dsc Differential Scanning Calorimetry (DSC) encapsulate->dsc tga_data Record Weight vs. Temperature (TGA Curve) tga->tga_data dsc_data Record Heat Flow vs. Temperature (DSC Thermogram) dsc->dsc_data analyze_tga Determine Tonset, Tmax, Char Yield tga_data->analyze_tga analyze_dsc Determine Glass Transition (Tg) dsc_data->analyze_dsc table Comparative Data Table analyze_tga->table analyze_dsc->table report Publish Comparison Guide table->report

Caption: Experimental workflow for thermal analysis of NPMA copolymers.

References

Safety Operating Guide

Proper Disposal of N-Phenylmethacrylamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of N-Phenylmethacrylamide, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle this compound with care to minimize exposure risks. This compound is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Wear chemically resistant gloves. Based on the chemical nature of this compound as an amide, nitrile or butyl rubber gloves are recommended for incidental contact.[2][3] For extended contact, it is advisable to consult a glove selection chart from the manufacturer.[4][5] Always inspect gloves for degradation before use and practice proper glove removal technique to avoid skin contact.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation and accumulation of dust.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.[6] Do not discharge this compound into drains or the environment.

Step 1: Waste Identification and Classification

While this compound is not specifically listed as a hazardous waste by the EPA, it should be treated as such due to its irritant properties.[1] Proper waste classification is the responsibility of the generator and should be based on the material's characteristics.

Step 2: Segregation and Collection

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • Avoid mixing with other waste streams to prevent unknown chemical reactions.

Step 3: Packaging and Labeling

  • The waste container must be in good condition, compatible with the chemical, and securely sealed.

  • Label the container clearly with "Hazardous Waste" and "this compound." Include the full chemical name and any relevant hazard warnings (e.g., "Irritant").

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

Step 5: Arrange for Professional Disposal

  • Contact a licensed environmental waste management company to arrange for the pickup and disposal of the this compound waste.

  • Provide the waste management company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and incineration. The recommended disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6]

Step 6: Decontamination of Empty Containers and Contaminated Materials

  • Any containers that held this compound should be disposed of as unused product.[6]

  • All materials used in the cleanup of spills or that are otherwise contaminated with this compound should be collected in a sealed bag and disposed of as hazardous waste.

Quantitative Data

The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage.

PropertyValue
Molecular Formula C₁₀H₁₁NO[7]
Molecular Weight 161.20 g/mol [7]
Melting Point 84-85°C[6]
Boiling Point 319.4 ± 15.0 °C (Predicted)[6]
Density 1.071 ± 0.06 g/cm³ (Predicted)[6]
Solubility Soluble in Methanol[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated assess Assess Waste Type (Unused, Contaminated, Empty Container) start->assess package Package in a Labeled, Sealed Container assess->package store Store in Designated Hazardous Waste Area package->store contact Contact Licensed Waste Disposal Service store->contact provide_sds Provide SDS to Disposal Service contact->provide_sds transport Arrange for Waste Pickup and Transport provide_sds->transport incinerate Incineration by Licensed Facility transport->incinerate end End: Proper Disposal Complete incinerate->end

This compound Disposal Workflow

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.